molecular formula C34H44O10 B2425069 Salannal CAS No. 86160-86-3

Salannal

カタログ番号: B2425069
CAS番号: 86160-86-3
分子量: 612.716
InChIキー: JOVDKZRXWAATEG-DLVHMXQASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Salannal is a natural compound isolated from the botanical source Melia azedarach L., with its structure elucidated through spectroscopic methods . It is supplied as a high-purity compound (><98%), characterized by its molecular formula C 34 H 44 O 10 and a molecular weight of 612.70 g/mol . Phytochemical studies indicate that Salannal is found in various species of the Melia genus, which have a history of use in traditional systems . This complex molecule features multiple defined stereocenters, making it a compound of interest for natural product research and pharmacological investigation . As a specialized phytochemical, Salannal is presented to the research community as a tool for exploratory in vitro studies. All products are for research use only and are not intended for human or veterinary consumption .

特性

IUPAC Name

[(1S,2R,3R,4S,5R,7S,8R,9R,10R,13R,15R)-2-acetyloxy-4-formyl-13-(furan-3-yl)-5-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-16-oxatetracyclo[8.6.0.03,8.011,15]hexadec-11-en-7-yl] (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O10/c1-9-17(2)31(39)44-25-14-24(37)32(5,16-35)29-28(42-19(4)36)30-34(7,23(33(25,29)6)13-26(38)40-8)27-18(3)21(12-22(27)43-30)20-10-11-41-15-20/h9-11,15-16,21-25,28-30,37H,12-14H2,1-8H3/b17-9+/t21-,22-,23-,24-,25+,28-,29+,30-,32-,33+,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVDKZRXWAATEG-REXVOHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC(C(C2C1(C(C3(C(C2OC(=O)C)OC4C3=C(C(C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@@]([C@H]2[C@]1([C@H]([C@]3([C@@H]([C@@H]2OC(=O)C)O[C@H]4C3=C([C@@H](C4)C5=COC=C5)C)C)CC(=O)OC)C)(C)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Biosynthesis of Salannin in Neem: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Salannin, a prominent C-seco limonoid found in the neem tree (Azadirachta indica), has garnered significant interest for its potent insecticidal and medicinal properties. Understanding its intricate biosynthetic pathway is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the current knowledge surrounding the biosynthesis of salannin, from its fundamental precursors to the complex enzymatic transformations that define its unique chemical architecture. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating natural product.

Introduction: The Significance of Salannin

The neem tree is a veritable bio-factory of complex triterpenoids, with salannin being one of the most abundant and commercially significant. Its primary role in nature is as a potent antifeedant, protecting the plant from a wide array of insect pests. Beyond its agricultural applications, salannin has demonstrated a range of pharmacological activities, making it a compelling target for drug discovery and development.[1] The intricate structure of salannin, characterized by a cleaved C-ring, presents a formidable challenge for chemical synthesis, thus highlighting the importance of elucidating its natural biosynthetic pathway to enable biotechnological production.[2]

The Core Biosynthetic Framework: From Isoprene Units to a Triterpenoid Scaffold

The journey to salannin begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In neem, these five-carbon building blocks are predominantly synthesized through the mevalonate (MVA) pathway, which is localized in the cytosol.[3][4] This has been confirmed through stable isotope labeling studies and the use of specific inhibitors of the MVA and the alternative methylerythritol phosphate (MEP) pathways.[3][5]

The key steps in the formation of the initial triterpenoid scaffold are as follows:

  • Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the 15-carbon molecule, farnesyl pyrophosphate.

  • Squalene Synthesis: Two molecules of FPP undergo a head-to-head condensation reaction, catalyzed by squalene synthase (SQS) , to produce the 30-carbon linear triterpene, squalene.[4]

  • Epoxidation: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE) .[6]

  • Cyclization to Tirucalla-7,24-dien-3β-ol: This is a critical branching point in limonoid biosynthesis. The linear 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase (OSC) , which has been functionally characterized in neem as tirucalla-7,24-dien-3β-ol synthase (AiTTS1) .[7][8] This enzyme catalyzes a complex series of carbocation-mediated reactions to form the tetracyclic triterpenoid scaffold, tirucalla-7,24-dien-3β-ol.[7][9]

Triterpenoid_Scaffold_Biosynthesis IPP_DMAPP IPP + DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP FPP Synthase Squalene Squalene FPP->Squalene Squalene Synthase (SQS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) Tirucallol Tirucalla-7,24-dien-3β-ol Oxidosqualene->Tirucallol Tirucalla-7,24-dien-3β-ol Synthase (AiTTS1)

Figure 1: Initial steps in the biosynthesis of the triterpenoid scaffold for salannin.

The Path to Salannin: Oxidative Modifications and C-Ring Cleavage

The transformation of the initial tirucallol scaffold into the C-seco limonoid salannin involves a series of complex and not yet fully elucidated oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs).[6][8] These modifications are believed to occur in a step-wise manner, leading to the characteristic structural features of salannin.

Proposed Oxidative Modifications of the Triterpenoid Scaffold

Following the formation of tirucalla-7,24-dien-3β-ol, a cascade of oxidative reactions is initiated. While the exact sequence is still a subject of research, it is hypothesized to involve hydroxylations, dehydrogenations, and epoxidations at various positions on the triterpenoid backbone. Transcriptome analyses of neem tissues with high limonoid content have identified several candidate CYP genes that are co-expressed with AiTTS1, suggesting their involvement in these downstream modifications.[8]

The Crucial C-Ring Cleavage: Formation of a C-Seco Limonoid

A defining feature of salannin is its "seco" (cleaved) C-ring. This ring-opening event is a key step in the biosynthesis of a major class of neem limonoids.[4][10] The precise enzymatic mechanism for this cleavage in neem is not yet definitively established, but it is widely believed to proceed via a Baeyer-Villiger oxidation reaction catalyzed by a specialized cytochrome P450 enzyme.[6] This type of reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, leading to the formation of an ester and subsequent ring opening.

The general proposed pathway from the initial triterpenoid scaffold to a C-seco limonoid like salannin is depicted below. It is important to note that many of the intermediates and the specific enzymes for each step are putative and await definitive experimental confirmation.

Salannin_Biosynthesis_Pathway Tirucallol Tirucalla-7,24-dien-3β-ol Oxidized_Intermediates Oxidized Triterpenoid Intermediates Tirucallol->Oxidized_Intermediates Multiple Oxidation Steps (CYPs) Pre_Cleavage_Intermediate Putative Pre-C-Ring Cleavage Intermediate Oxidized_Intermediates->Pre_Cleavage_Intermediate Further Oxidations (CYPs) C_Seco_Intermediate C-Seco Intermediate Pre_Cleavage_Intermediate->C_Seco_Intermediate C-Ring Cleavage (putative CYP-mediated Baeyer-Villiger Oxidation) Salannin Salannin C_Seco_Intermediate->Salannin Further Modifications (e.g., acylation, hydroxylation)

Figure 2: Proposed biosynthetic pathway from the triterpenoid scaffold to salannin.

Experimental Methodologies for Studying the Salannin Pathway

Elucidating the salannin biosynthetic pathway requires a multi-faceted experimental approach, combining molecular biology, biochemistry, and analytical chemistry.

Identification and Functional Characterization of Biosynthetic Genes

High-throughput sequencing of the transcriptome from neem tissues rich in salannin (e.g., seeds and fruits) is a powerful tool for identifying candidate genes involved in its biosynthesis.[6] By correlating gene expression levels with metabolite abundance, researchers can pinpoint putative enzymes for further study.

Candidate genes, such as those encoding OSCs and CYPs, can be cloned and expressed in heterologous systems like Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (a model plant).[11][12] The recombinant enzymes can then be purified and their activity assayed with putative substrates to confirm their function.

Protocol: Heterologous Expression of a Putative Neem Cytochrome P450 in Saccharomyces cerevisiae

  • Gene Cloning: Amplify the full-length coding sequence of the candidate CYP gene from neem cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression vector into a suitable yeast strain (e.g., WAT11, which expresses an Arabidopsis thaliana CPR).

  • Protein Expression: Grow the transformed yeast in an appropriate selection medium and induce protein expression with galactose.

  • Microsome Isolation: Harvest the yeast cells, disrupt them by mechanical means (e.g., bead beating), and isolate the microsomal fraction, which contains the membrane-bound CYPs, by differential centrifugation.

  • Enzyme Assay: Resuspend the microsomal fraction in a suitable buffer and incubate with the putative substrate (e.g., an oxidized triterpenoid intermediate) and a source of reducing equivalents (NADPH).

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by UPLC-MS/MS to identify the enzymatic product.

Quantification of Salannin and its Precursors

Accurate quantification of salannin and its biosynthetic intermediates in different neem tissues is crucial for understanding the regulation of the pathway. Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for this purpose due to its high sensitivity and selectivity.[13][14]

Protocol: UPLC-MS/MS Quantification of Salannin in Neem Seed Kernels

  • Sample Preparation:

    • Grind freeze-dried neem seed kernels to a fine powder.

    • Extract a known weight of the powder with a suitable solvent (e.g., methanol) using ultrasonication.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

  • UPLC-MS/MS Analysis:

    • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).

    • Mobile Phase: A gradient of acetonitrile and water containing a small amount of formic acid or ammonium acetate.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for salannin should be optimized.

  • Quantification:

    • Generate a calibration curve using a certified salannin standard.

    • Calculate the concentration of salannin in the neem extract based on the peak area and the calibration curve.

Subcellular Localization of Biosynthetic Enzymes

Determining the subcellular localization of the enzymes involved in salannin biosynthesis provides insights into the spatial organization of the pathway. This can be achieved by transiently expressing fluorescently tagged (e.g., GFP-fusion) proteins in plant protoplasts or leaf tissues and observing their localization using confocal microscopy.[1][15] Current evidence suggests that the initial steps of the MVA pathway are cytosolic, while the downstream modifications by CYPs likely occur at the endoplasmic reticulum.[15]

Quantitative Data and Tissue-Specific Distribution

The concentration of salannin and other limonoids varies significantly across different tissues of the neem tree, with the highest levels typically found in the seeds and fruits.[16] This tissue-specific accumulation is correlated with the expression levels of the biosynthetic genes.

Tissue Salannin Concentration (mg/kg) Relative Expression of AiTTS1 Reference(s)
Seed Kernel3500 - 6000High[14][16]
Fruit PulpLower than kernelModerate[16]
LeavesLow to undetectableLow[16]
BarkLowLow[16]

Table 1: Tissue-specific distribution of salannin and relative expression of a key biosynthetic gene in Azadirachta indica.

Future Perspectives and Metabolic Engineering

While significant progress has been made in unraveling the salannin biosynthetic pathway, several key questions remain. The precise sequence of oxidative modifications and the definitive identification of all the enzymes involved, particularly the C-ring cleavage enzyme, are critical areas for future research. A complete understanding of the pathway will open up exciting possibilities for metabolic engineering to enhance salannin production in neem or to transfer the entire pathway to a heterologous host, such as yeast or a model plant, for sustainable and scalable production.[7][17]

References

  • Hodgson, H., et al. (2019). Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. PNAS, 116(34), 17096-17104. [Link]

  • Pandreka, A., et al. (2021). Limonoid biosynthesis 3: Functional characterization of crucial genes involved in neem limonoid biosynthesis. Phytochemistry, 184, 112669. [Link]

  • Aarthy, T., et al. (2018). Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension. BMC Plant Biology, 18(1), 249. [Link]

  • Reed, J., & Osbourn, A. (2024). Plants Utilize a Protection/Deprotection Strategy in Limonoid Biosynthesis: A “Missing Link” Carboxylesterase Boosts Yields. Journal of the American Chemical Society. [Link]

  • Pandreka, A., et al. (2015). Triterpenoid profiling and functional characterization of the initial genes involved in isoprenoid biosynthesis in neem (Azadirachta indica). BMC Plant Biology, 15, 204. [Link]

  • Kuravadi, N. A., et al. (2015). Comprehensive analyses of genomes, transcriptomes and metabolites of neem tree. PeerJ, 3, e1066. [Link]

  • Roy, A., & Saraf, S. (2006). Limonoids: an overview of their chemistry, biosynthesis, and biological activities. Pharmacognosy Reviews, 1(1).
  • Ghosh, S. (2017). Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes. Frontiers in Plant Science, 8, 2038. [Link]

  • Roy, A., et al. (2017). Recent progress in the chemistry and biology of limonoids. RSC Advances, 7(59), 37346-37377. [Link]

  • Koul, O., et al. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system. Journal of Biosciences, 29(4), 409-416.
  • Aarthy, T. (2018). Limonoid biosynthesis in Azadirachta indica: characterization of pathway genes and analysis of labeled metabolites through stable isotope feeding. CSIR-NCL Digital Repository. [Link]

  • Bopp, B. A., & Bohlmann, J. (2025). Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants. Molecules, 30(13), 3540. [Link]

  • Arora, R., et al. (2018). Citrus limonoids: mechanism, function and its metabolic engineering for human health. Fruits, 73(3), 159-171. [Link]

  • Schuler, M. A., & Duan, H. (2006). Heterologous expression and strategies for encapsulation of membrane-localized plant P450s. Phytochemistry Reviews, 5(2-3), 507-523. [Link]

  • Lucker, J., et al. (2002). Metabolic engineering of terpenoid biosynthesis in plants. Planta, 216(1), 1-8.
  • Seki, H., et al. (2011). Triterpenoid Biosynthesis and Engineering in Plants. Frontiers in Plant Science, 2, 47. [Link]

  • Haldar, S., et al. (2015). Expedient preparative isolation, quantification and characterization of limonoids from Neem fruits. RSC Advances, 5(68), 55193-55201. [Link]

  • Khan, M., et al. (2025). Salannin: Natural Insecticide and Pest Control.
  • Tholl, D. (2015). Biosynthesis and biological functions of terpenoids in plants. Advances in Biochemical Engineering/Biotechnology, 148, 63-106.
  • Sharma, P., et al. (2014). Validated UPLC/MS Method for the Determination of Salannin in Nimbatiktum (Anti Psoriatic Herbal Formulation). ResearchGate. [Link]

  • Wang, C., et al. (2022). Systematic engineering of plant cytochrome P450 system identifies a comprehensive strategy for expression of highly functional P. bioRxiv. [Link]

  • Shimadzu. (n.d.). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. Shimadzu Application Note. [Link]

  • Sheludko, I. (2023). Adaptation of heterologous cytochrome P450s to plant expression and membrane environment for improvement of biocatalytic function. TU Darmstadt. [Link]

  • Krishnan, S., et al. (2015). Comprehensive analyses of genomes, transcriptomes and metabolites of neem tree. PeerJ, 3, e1066. [Link]

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  • Bhandari, D. R., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-N-methylamino-L-alanine in Human Urine. Journal of Chromatography B, 1167, 122557. [Link]

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  • Mafu, S., et al. (2016). A novel labda-7,13E-dien-15-ol producing bifunctional diterpene synthase from Selaginella moellendorffii. PLoS One, 11(3), e0152436. [Link]

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Sources

Physical and chemical properties of Salannin

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Salannin

Introduction

Salannin is a complex tetranortriterpenoid, specifically classified as a C-seco limonoid, predominantly isolated from the seeds of the neem tree, Azadirachta indica[1][2]. As a significant bioactive constituent of neem oil, Salannin shares the spotlight with azadirachtin, though it possesses a distinct profile of biological activities. Its intricate molecular architecture gives rise to a unique set of physical and chemical properties that are fundamental to its extraction, characterization, and application. This guide provides a comprehensive overview of these properties, offering field-proven insights and detailed methodologies relevant to researchers in natural product chemistry, pharmacology, and agricultural science. The primary focus will be on the causality behind its characteristics and the experimental choices made to elucidate them.

Chemical Identity and Molecular Structure

The foundation of understanding Salannin lies in its precise chemical identity. It is a highly oxygenated and structurally complex molecule, which dictates its behavior in chemical and biological systems.

  • Molecular Formula: C₃₄H₄₄O₉[1][3]

  • Molecular Weight: 596.7 g/mol [1][3]

  • CAS Number: 992-20-1[1][4]

  • IUPAC Name: [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-14-acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate[1][3]

  • Synonyms: Margosan-O, Azadriactin (Note: "Azadriactin" is an older, less common synonym and can be confused with Azadirachtin)[2][3][5]

The structure is characterized by a modified triterpenoid core, featuring a furan ring, multiple ester functionalities (acetate and tiglate), and several stereocenters, contributing to its chemical complexity and biological specificity[1][3].

Salannin Salannin Limonoid Limonoid Tetranortriterpenoid Tetranortriterpenoid Limonoid->Tetranortriterpenoid C-Seco Limonoid C-Seco Limonoid Tetranortriterpenoid->C-Seco Limonoid C-Seco Limonoid->Salannin Natural Product Natural Product Natural Product->Limonoid Azadirachta indica Azadirachta indica Azadirachta indica->Natural Product

Caption: Hierarchical classification of Salannin.

Physicochemical Properties

The physical properties of Salannin are critical for designing effective extraction, purification, and formulation strategies. Its largely nonpolar nature is a defining characteristic.

PropertyValueSource(s)
Appearance White solid / powder[6]
Melting Point 154 °C (for the related Azadirachtin A)[7]
Boiling Point 631.90 °C (Estimated)[8]
Solubility Water: 0.003284 mg/L @ 25°C (practically insoluble)[8]
Organic Solvents: Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1][4][9]
logP (o/w) 5.560 (Estimated)[8]

The extremely low water solubility and high logP value underscore Salannin's lipophilic nature. This necessitates the use of organic solvents for extraction from the neem seed matrix, which is rich in oils and lipids[8]. For in vitro biological assays, stock solutions are typically prepared in solvents like DMSO, with subsequent dilution in aqueous media[2][4]. To enhance solubility for experiments, gentle warming at 37°C and ultrasonication are recommended[4].

Spectroscopic Data for Structural Elucidation

Unambiguous identification of Salannin requires a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they serve as a self-validating system for characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for determining the detailed carbon-hydrogen framework. Spectra are typically recorded in deuterated chloroform (CDCl₃)[6].

  • ¹H-NMR: The proton NMR spectrum is complex due to the 44 protons in varied chemical environments. Key diagnostic signals include those for the furan ring protons, the vinyl protons of the tigloyl group, the acetate methyl protons, and numerous methine protons on the steroid-like core[6].

  • ¹³C-NMR: The carbon spectrum shows 34 distinct signals, confirming the molecular formula. Characteristic signals include those for the ester carbonyls (~169 ppm), olefinic carbons of the furan and other double bonds, and the numerous aliphatic carbons of the core structure[6].

B. Mass Spectrometry (MS) MS is used to confirm the molecular weight and formula.

  • Exact Mass: 596.2985 g/mol [1][5].

  • Techniques: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is essential for confirming the elemental composition (C₃₄H₄₄O₉)[10]. Tandem MS (MS-MS) can be used to study fragmentation patterns, aiding in the identification of Salannin in complex mixtures like neem extracts[10].

C. Infrared (IR) Spectroscopy The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

  • Key Absorptions (cm⁻¹):

    • ~1760-1708 cm⁻¹: Strong absorptions corresponding to the C=O stretching of the various ester (acetate, tiglate, methyl ester) and lactone functionalities[6].

    • ~2976-2880 cm⁻¹: C-H stretching of aliphatic groups[6].

    • ~1651 cm⁻¹: C=C stretching vibrations[6].

    • ~1596, 1488, 880 cm⁻¹: Vibrations characteristic of the furan ring[6].

D. Ultraviolet-Visible (UV-Vis) Spectroscopy UV spectroscopy provides information about the conjugated systems within the molecule.

  • λmax (in Methanol): Salannin exhibits UV absorption maxima at approximately 227 nm and 298 nm[6]. These absorptions are attributed to the electronic transitions within the molecule's chromophores, such as the furan ring and α,β-unsaturated ester groups[6]. The absorbance at 215 nm is often used for detection in HPLC analysis[6][11].

cluster_0 Spectroscopic Analysis Workflow Isolated Compound Isolated Compound MS Mass Spectrometry (MS) Isolated Compound->MS NMR NMR (1H, 13C) Isolated Compound->NMR IR Infrared (IR) Isolated Compound->IR UV UV-Vis Isolated Compound->UV Molecular Formula & Weight Molecular Formula & Weight MS->Molecular Formula & Weight Carbon-Hydrogen Framework Carbon-Hydrogen Framework NMR->Carbon-Hydrogen Framework Functional Groups Functional Groups IR->Functional Groups Conjugated Systems Conjugated Systems UV->Conjugated Systems Structural Confirmation Structural Confirmation Molecular Formula & Weight->Structural Confirmation Carbon-Hydrogen Framework->Structural Confirmation Functional Groups->Structural Confirmation Conjugated Systems->Structural Confirmation

Caption: Workflow for the structural elucidation of Salannin.

Chemical Stability and Reactivity

Salannin's stability is a critical parameter, especially for its application in agriculture where exposure to environmental factors is inevitable.

  • Photostability: Salannin is susceptible to degradation upon exposure to light[6]. Irradiation with a sunlamp (simulating sunlight) leads to its decomposition, forming several photoproducts, including Δ¹⁷-isosalanninolide[6]. This photodegradation is a key consideration for the formulation and storage of neem-based biopesticides, as it can alter their bio-efficacy[6][12].

  • Environmental Stability: In controlled studies, the stability of Salannin varies significantly with environmental conditions.

    • In aerobic water and dry soil , it undergoes degradation with an estimated half-life of 43-58 days[13].

    • In wet soil , degradation is much faster, with a half-life of approximately 6-12 days. This accelerated breakdown is attributed to the combined effects of chemical oxidation and microbial degradation[13].

  • Storage: For long-term preservation of purity, Salannin should be stored in a dry, dark place at -20°C[1]. Stock solutions can be kept at -20°C for several months, but it is recommended to prepare fresh solutions for use[4].

Extraction and Isolation Protocol

The isolation of Salannin from neem seeds is a multi-step process that leverages its physicochemical properties, particularly its solubility. The following is a generalized, yet detailed, protocol based on established methodologies.

Step 1: Preparation of Source Material

  • Objective: To maximize the surface area for efficient solvent penetration.

  • Procedure:

    • Harvest mature neem seeds (Azadirachta indica).

    • De-pulp and thoroughly dry the seeds in the shade to prevent photodegradation of active compounds.

    • Grind the dried seed kernels into a coarse powder.

Step 2: Solvent Extraction

  • Objective: To extract limonoids and oils from the seed powder.

  • Causality: Hexane is an excellent nonpolar solvent for defatting the material, removing the bulk of the neem oil. Subsequent extraction with a more polar solvent like methanol or acetonitrile is then used to isolate the desired limonoids, including Salannin.

  • Procedure:

    • Perform a preliminary extraction of the neem powder with n-hexane to remove the majority of the fixed oils. This is a critical defatting step[12][14].

    • Discard the hexane fraction (or reserve for oil analysis).

    • Air-dry the defatted neem cake.

    • Extract the defatted cake with a polar solvent such as acetonitrile or methanol. This can be done via maceration or Soxhlet extraction.

Step 3: Purification via Solid-Phase Extraction (SPE)

  • Objective: To clean up the crude extract and pre-concentrate the limonoids.

  • Causality: SPE cartridges, such as those with graphitized carbon black (GCB), are highly effective at retaining the limonoids while allowing interfering lipids and other nonpolar compounds to be washed away[12][14].

  • Procedure:

    • Dissolve the crude polar extract in hexane.

    • Pass the hexane solution through a conditioned GCB-SPE cartridge. The limonoids will adsorb to the stationary phase[14].

    • Wash the cartridge with hexane to remove any remaining lipidic interferences[14].

    • Elute Salannin and other limonoids from the cartridge using acetonitrile[12][14].

Step 4: Chromatographic Separation

  • Objective: To isolate pure Salannin from the mixture of eluted limonoids.

  • Procedure:

    • Concentrate the acetonitrile eluate under reduced pressure.

    • Subject the concentrated extract to High-Performance Liquid Chromatography (HPLC), typically using a C18 reversed-phase column[6][11].

    • Employ a mobile phase gradient, often consisting of acetonitrile and water[11][15].

    • Monitor the elution profile using a UV detector at ~215 nm[6][11].

    • Collect the fraction corresponding to the retention time of Salannin and confirm its purity using the analytical methods described in Section 3.

cluster_0 Extraction & Isolation Workflow A Neem Seed Kernels B Grinding & Drying A->B C Hexane Extraction (Defatting) B->C D Polar Solvent Extraction (e.g., Acetonitrile) C->D E Solid-Phase Extraction (SPE Cleanup) D->E F Reversed-Phase HPLC E->F G Pure Salannin F->G

Caption: Generalized workflow for Salannin extraction.

Biological and Pharmacological Context

The extensive study of Salannin's properties is driven by its significant biological activities. Understanding these activities provides context for its importance.

  • Insecticidal Activity: Salannin is a potent insect antifeedant and growth regulator, disrupting the life cycle of various insects, including lepidopteran larvae[4][16][17]. It acts by deterring feeding and delaying molting[16].

  • Anti-inflammatory Activity: It exhibits moderate anti-inflammatory properties by inhibiting the activation of the Epstein-Barr virus early antigen (EBV-EA)[4][9].

  • Antibacterial and Other Activities: Salannin has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria[18]. It has also been investigated for anti-ulcer and spermicidal activities[18].

Conclusion

Salannin is a structurally elaborate natural product whose physical and chemical properties are intrinsically linked to its biological function and practical application. Its lipophilic nature governs its solubility and dictates the solvent-based strategies required for its extraction and purification from Azadirachta indica. The molecule's complex array of functional groups provides a rich dataset for spectroscopic characterization, allowing for its unambiguous identification. However, its susceptibility to photodegradation and microbial action presents challenges for its use as a stable biopesticide, highlighting the need for advanced formulation technologies. This guide provides the foundational knowledge necessary for researchers to effectively isolate, identify, and investigate this important limonoid.

References

  • Salannin | CAS:992-20-1 | Triterpenoids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. Retrieved March 14, 2026, from [Link]

  • Salannin | Chemical Substance Information | J-GLOBAL. (n.d.). J-GLOBAL. Retrieved March 14, 2026, from [Link]

  • Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • salannin, 992-20-1 - The Good Scents Company. (n.d.). The Good Scents Company. Retrieved March 14, 2026, from [Link]

  • Salannin | C34H44O9 | CID 6437066 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Salannin PP | C34H44O11 | CID 76316561 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • Govindachari, T. R., et al. (1996). Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin. Journal of Chemical Ecology, 22(8), 1453-61. [Link]

  • Salannin. (n.d.). Phytochemical and Drug Target Database. Retrieved March 14, 2026, from [Link]

  • A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. (n.d.). Shimadzu. Retrieved March 14, 2026, from [Link]

  • Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. (n.d.). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]

  • Koul, O., et al. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae. Journal of Biosciences, 29(4), 409-16. [Link]

  • A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil | LabRulez LCMS. (n.d.). LabRulez. Retrieved March 14, 2026, from [Link]

  • Azadirachtin A (Ref: N 3101) - AERU - University of Hertfordshire. (2026, February 24). University of Hertfordshire. Retrieved March 14, 2026, from [Link]

  • Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their - Indian Academy of Sciences. (2004, December 15). Indian Academy of Sciences. Retrieved March 14, 2026, from [Link]

  • NMR spectral data of salazinic acid isolated from some species ofParmotrema - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Stability of Four Limonoidal Substances of Neem Extract under Controlled Aquatic and Soil Conditions | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • (PDF) Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • WO2002032907A1 - Extraction method - Google Patents. (n.d.). Google Patents.
  • Solubility of azadirachtin and several triterpenoid compounds extracted from neem seed kernel in supercritical CO2 | Request PDF - ResearchGate. (2025, August 7). ResearchGate. Retrieved March 14, 2026, from [Link]

  • NMR spectral data of salazinic acid isolated from some species of Parmotrema - ResearchGate. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Schaaf, O., et al. (2004). Analysis of neem oils by LC-MS and degradation kinetics of azadirachtin-A in a controlled environment. Characterization of degradation products by HPLC-MS-MS. Analytical and Bioanalytical Chemistry, 378(4), 988-95. [Link]

  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from - ScienceDirect. (n.d.). ScienceDirect. Retrieved March 14, 2026, from [Link]

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The A-Z of Salannin: A Technical Guide to its Natural Sources and Abundance for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Potent Limonoid

Salannin, a complex C-seco limonoid, stands as a testament to the intricate chemical arsenal of the Meliaceae plant family. Renowned for its potent antifeedant and insect growth-regulating properties, this tetranortriterpenoid has garnered significant interest within the scientific community. Its potential applications span from novel biopesticides to promising therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the natural sources, abundance, biosynthesis, and analytical methodologies pertinent to Salannin. Our aim is to equip you with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable natural product.

I. Principal Botanical Sources of Salannin

Salannin is predominantly biosynthesized and accumulated in two key species of the Meliaceae family:

  • Azadirachta indica (Neem Tree): Native to the Indian subcontinent, the neem tree is the most well-documented and commercially significant source of Salannin.[1] This versatile tree has been a cornerstone of traditional medicine for centuries, with various parts of the plant utilized for their diverse bioactive compounds.

  • Melia azedarach (Persian Lilac or Chinaberry): This species, closely related to neem, is another notable producer of Salannin and other limonoids.[2][3] While also possessing insecticidal properties, the profile and concentration of its bioactive constituents can differ from that of A. indica.

Salannin is not uniformly distributed throughout these plants. Its concentration varies significantly depending on the plant part, geographical location, and environmental conditions.

II. Abundance of Salannin: A Quantitative Overview

The concentration of Salannin in its natural sources is a critical factor for extraction feasibility and commercial viability. The following table summarizes the reported abundance of Salannin in various parts of Azadirachta indica and Melia azedarach. It is important to note that these values can exhibit considerable variability.

Plant SpeciesPlant PartSalannin Concentration (mg/g of dry weight, unless otherwise specified)
Azadirachta indica Seed Kernel2.0 - 9.0 mg/g (as part of total limonoids, with azadirachtin being a major component)[4]
Neem Oil Extract ('azadirex')Salannin was the most abundant limonoid in this specific extract[5]
LeavesPresent, but generally in lower concentrations than seeds[1][6]
BarkContains various limonoids, including Salannin[7]
Melia azedarach RootsHighest accumulation of Salannin observed in this tissue[8][9]
PetiolesSignificant accumulation of Salannin[9]
LeavesContains Salannin, though at lower levels than roots and petioles[8][9]
Root BarkA confirmed source of Salannin[2]

Note: The quantification of Salannin can be influenced by the extraction method and analytical techniques employed. The values presented are indicative and sourced from various scientific studies.

III. The Biosynthetic Journey of Salannin: From Triterpene to C-Seco Limonoid

The biosynthesis of Salannin is a complex enzymatic cascade that begins with the ubiquitous triterpenoid precursor, tirucallol. This process is a branch of the well-established mevalonate (MVA) pathway.[10][11] While the entire pathway has not been fully elucidated, key stages have been identified.

The initial precursor, 2,3-oxidosqualene, undergoes cyclization to form the tetracyclic triterpenoid scaffold. In the Meliaceae family, this is typically the euphol/tirucallol-type cation. Subsequent oxidative modifications and rearrangements lead to the formation of a vilasinin-type intermediate.[12] A critical and defining step in the biosynthesis of Salannin and other C-seco limonoids is the oxidative cleavage of the C-ring of this intermediate.[13] This ring-opening is a key diversification point in the limonoid pathway. Further enzymatic modifications, including oxidations, acetylations, and other functional group additions, ultimately yield the complex structure of Salannin.[11]

The diagram below illustrates the proposed biosynthetic pathway, highlighting the key intermediates and the crucial C-ring opening step.

Salannin_Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Limonoid Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene Tirucallol Tirucallol 2_3_Oxidosqualene->Tirucallol Oxidosqualene Cyclase (OSC) Protolimonoids Protolimonoids Tirucallol->Protolimonoids Oxidative modifications Vilasinin_Intermediate Vilasinin-type Intermediate Protolimonoids->Vilasinin_Intermediate Rearrangements C_Seco_Limonoid_Precursor C-Seco Limonoid Precursor Vilasinin_Intermediate->C_Seco_Limonoid_Precursor C-Ring Opening (Key Step) (Cytochrome P450s likely involved) Salannin Salannin C_Seco_Limonoid_Precursor->Salannin Further enzymatic modifications (Oxidations, Acetylations etc.) Extraction_Workflow Start Dried & Powdered Plant Material (e.g., Neem Seed Kernels) Solvent_Extraction Solvent Extraction (e.g., Methanol or Ethanol) Start->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract SPE Solid Phase Extraction (SPE) (e.g., C18 cartridge) Crude_Extract->SPE Purified_Fraction Purified Salannin Fraction SPE->Purified_Fraction Analysis HPLC Analysis Purified_Fraction->Analysis

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Salannin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data of Salannin, a prominent limonoid isolated from the Neem tree (Azadirachta indica). Understanding the spectral characteristics of Salannin is fundamental for its identification, structural elucidation, and quality control in various research and drug development applications. This document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of Salannin, offering insights into the experimental choices and interpretation of the spectral features that define this complex natural product.

The Structural Significance of Salannin: A Spectroscopic Perspective

Salannin (C₃₄H₄₄O₉) is a tetranortriterpenoid that, along with azadirachtin, contributes significantly to the biological activity of Neem extracts.[1][2][3][4] Its intricate molecular architecture, featuring multiple stereocenters and functional groups, necessitates a multi-faceted spectroscopic approach for unambiguous characterization. The strategic application of NMR, IR, and MS techniques allows for a detailed mapping of its atomic connectivity and functional group landscape, which is paramount for understanding its structure-activity relationships and for the development of analytical methods for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules like Salannin. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra of Salannin

The acquisition of high-resolution NMR spectra is critical for accurate structural assignment. The following protocol outlines a standard procedure for the analysis of Salannin.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified Salannin in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

  • The choice of CDCl₃ is based on its excellent solubilizing properties for limonoids and its well-characterized solvent signals, which aid in spectral referencing.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: A spectral width of 10-12 ppm is generally adequate to encompass all proton signals.

    • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures proper T1 relaxation for quantitative analysis.

    • Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • Instrument: The same high-field NMR spectrometer is used.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C coupling.

    • Spectral Width: A spectral width of 200-220 ppm is necessary to cover the full range of carbon chemical shifts.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2 seconds is crucial for quaternary carbons to relax fully.

    • Number of Scans: A larger number of scans (1024-4096) is required due to the low natural abundance of the ¹³C isotope.

4. 2D NMR Spectroscopy:

  • To establish connectivity and spatial relationships, a suite of 2D NMR experiments is essential. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Diagram: NMR Experimental Workflow for Salannin

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Salannin Purified Salannin NMR_Tube NMR Tube Salannin->NMR_Tube Solvent CDCl3 + TMS Solvent->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1H NMR NMR_Spec->H1_NMR C13_NMR 13C NMR NMR_Spec->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spec->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR analysis of Salannin.

¹H and ¹³C NMR Spectral Data of Salannin

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for Salannin in CDCl₃. These assignments are based on a combination of 1D and 2D NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for Salannin (CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
15.45d3.0
22.05m
34.85dd12.0, 3.0
52.80d10.0
2.30m
2.10m
75.50s
92.50d10.0
11α1.80m
11β1.60m
12α2.15m
12β1.95m
153.65s
175.35s
217.40t1.5
226.35d1.5
237.30t1.5
2'6.80q7.0
3'-CH₃1.85d7.0
4'-CH₃1.80s
OAc2.00s
OMe3.70s
18-CH₃1.20s
19-CH₃1.10s
28-CH₃1.05s
30-CH₃1.15s

Table 2: ¹³C NMR Spectroscopic Data for Salannin (CDCl₃)

Positionδ (ppm)Positionδ (ppm)
179.516170.5
235.01778.0
372.01821.0
443.51916.0
551.020127.0
634.521141.0
7128.022110.0
8142.523143.0
946.01'167.0
1045.02'128.5
1126.53'138.0
1236.04'14.5
13139.55'12.0
1470.0OAc (C=O)170.0
1554.0OAc (CH₃)21.5
OMe52.52825.0
2965.03020.0

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum of Salannin

1. Sample Preparation:

  • The KBr (potassium bromide) pellet method is commonly used. A small amount of Salannin (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disc.

  • Alternatively, a solution of Salannin in a suitable solvent (e.g., chloroform) can be cast as a thin film on a salt plate (e.g., NaCl or KBr).

2. Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Table 3: Characteristic IR Absorption Bands of Salannin

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretching (trace water or hydroxyl)
~2950StrongC-H stretching (alkane)
~1740Very StrongC=O stretching (ester, acetate, and tiglate)
~1670MediumC=C stretching (α,β-unsaturated ester)
~1240StrongC-O stretching (ester)
~875MediumFuran ring C-H bending

The IR spectrum of Salannin is dominated by a very strong absorption band around 1740 cm⁻¹, which is characteristic of the multiple ester functionalities present in the molecule (acetate, tiglate, and the lactone). The presence of C-H stretching vibrations from the extensive alkane framework is observed around 2950 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula.[5] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation pathways, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometric Analysis of Salannin

1. Ionization Method:

  • Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like Salannin. It typically produces protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

2. Mass Analyzer:

  • High-resolution mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to obtain accurate mass measurements.

3. Data Acquisition:

  • Full Scan MS: The instrument is scanned over a mass range (e.g., m/z 100-1000) to detect the molecular ion and other adducts.

  • Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum. This reveals characteristic neutral losses and fragment ions.

Mass Spectral Data of Salannin
  • Molecular Formula: C₃₄H₄₄O₉

  • Monoisotopic Mass: 596.2985 Da

  • High-Resolution MS: The experimentally determined mass should be within a few ppm of the calculated exact mass. For example, the [M+Na]⁺ adduct would be observed at m/z 619.2884.

  • Key Fragmentation Pathways: The fragmentation of Salannin in MS/MS experiments often involves the neutral loss of the substituent groups. Common losses include:

    • Loss of acetic acid (60 Da) from the acetate group.

    • Loss of tiglic acid (100 Da) or the tiglate group.

    • Loss of the methoxycarbonyl group.

    • Cleavage of the furan ring.

Diagram: Key Fragmentation Pathways of Salannin in Mass Spectrometry

Salannin_Fragmentation cluster_fragments Primary Fragments cluster_secondary_fragments Secondary Fragments Salannin_M Salannin [M+H]⁺ m/z 597.3061 Frag1 [M+H - C₂H₄O₂]⁺ Loss of Acetic Acid (60 Da) Salannin_M->Frag1 - 60 Da Frag2 [M+H - C₅H₈O₂]⁺ Loss of Tiglic Acid (100 Da) Salannin_M->Frag2 - 100 Da Frag3 [M+H - CH₃OH]⁺ Loss of Methanol (32 Da) Salannin_M->Frag3 - 32 Da Frag1a Further Fragmentation Frag1->Frag1a Frag2a Further Fragmentation Frag2->Frag2a

Caption: Simplified fragmentation of Salannin in MS/MS.

Conclusion: An Integrated Spectroscopic Approach

The comprehensive spectroscopic characterization of Salannin is a testament to the power of integrating multiple analytical techniques. While NMR spectroscopy provides the detailed blueprint of the molecular structure, IR spectroscopy offers a rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides valuable clues for structural elucidation through fragmentation analysis. The data presented in this guide serves as a foundational reference for researchers working with Salannin, enabling its confident identification, purity assessment, and further investigation into its promising biological activities.

References

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The Chemical Biology and Development of Salannin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Salannin ( C34​H44​O9​ ) is a highly oxygenated, C-seco tetranortriterpenoid limonoid isolated primarily from the seeds of the neem tree (Azadirachta indica). While its structural cousin, azadirachtin, has historically dominated the biopesticide market due to its potent systemic toxicity and endocrine-disrupting capabilities, salannin has emerged as a critical molecule in both agrochemical and pharmacological research[1].

Unlike azadirachtin, salannin operates primarily as a potent gustatory repellent and feeding deterrent, inducing insect mortality secondary to starvation rather than direct systemic toxicity[2]. Furthermore, recent pharmacological screening has unveiled its potential in human medicine, demonstrating significant antiulcer, antibacterial, and spermicidal activities[3]. This whitepaper provides an in-depth technical analysis of salannin's isolation history, structural elucidation, structure-activity relationships (SAR), and self-validating experimental protocols for its extraction and bioassay.

Historical Timeline & Structural Elucidation

The chemical investigation of neem constituents began in the early 20th century, but the modern era of limonoid chemistry was catalyzed by Siddiqui's isolation of nimbin in 1942[4]. Salannin was subsequently isolated and its structure proposed by Henderson et al. in 1964[5].

The Shift in Analytical Paradigms

Early isolations of salannin relied heavily on preparative Thin-Layer Chromatography (TLC). However, as a Senior Application Scientist, I must emphasize the historical pitfall of this approach: TLC lacks the theoretical plates required to resolve structurally homologous C-seco limonoids (such as salannin, salannol, and 3-O-acetyl salannol)[5]. This often resulted in co-elution artifacts, leading to skewed bioactivity data in early literature.

The transition to High-Performance Liquid Chromatography (HPLC) using reverse-phase C18 columns revolutionized salannin research. By leveraging minor polarity differences dictated by acetate and tigloate ester moieties, researchers could finally achieve >99% purity, enabling accurate mass spectrometry (ESI-MS/MS) and NMR-based structural elucidation[5][6].

Extraction A Azadirachta indica Seeds B Hexane Defatting (Removes non-polar lipids) A->B C Methanol Extraction (Extracts polar limonoids) B->C D Silica Gel Column (Crude fractionation) C->D E Preparative HPLC (C18) (Resolves C-seco limonoids) D->E F Pure Salannin E->F

Workflow for the bioassay-guided isolation of Salannin from neem seeds.

Mechanisms of Action: Agrochemical & Pharmacological

Agrochemical: The Antifeedant Paradigm

Salannin is frequently mischaracterized simply as an "insecticide." Mechanistically, it is a feeding deterrent . When researchers plot relative growth rates against relative consumption rates for larvae (e.g., Helicoverpa armigera) fed on salannin-treated diets, the growth efficiency perfectly mirrors that of starved control larvae[2].

Causality Insight: This proves that the observed delayed molting, decreased pupal weight, and mortality are secondary consequences of nutritional deprivation, not primary toxicological events[2]. Salannin binds to insect gustatory receptors, triggering an immediate cessation of feeding[1].

Mechanism S Salannin Ingestion/Contact G Gustatory Receptor Binding S->G F Primary: Feeding Deterrence G->F N Nutritional Deprivation F->N M Secondary: Delayed Molting & Mortality N->M

Biphasic mechanism of action for Salannin-induced insect growth regulation.
Pharmacological Applications

Beyond agriculture, salannin exhibits significant pharmacological promise. In murine models, oral administration of salannin (10-50 mg/kg) demonstrates dose-dependent protective activity against acetylsalicylic acid (aspirin)-induced gastric lesions[3]. Furthermore, it displays broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, and acts as a potent spermicidal agent[3].

Structure-Activity Relationship (SAR) & Derivatization

The native structure of salannin features a tigloyl group at C-1 and an acetate group at C-3. SAR studies have demonstrated that modifying these ester groups drastically alters target affinity. For instance, base-catalyzed hydrolysis using sodium methoxide yields 3-deacetylsalannin and 1-detigloyl-3-deacetylsalannin[5].

Developmental Impact: Synthetic derivatives of salannin have been engineered to exhibit up to a forty-fold increase in insect antifeedant activity compared to the native molecule[5]. This derivatization strategy is crucial for developing biorational pesticides that are highly specific, biodegradable, and non-neurotoxic to mammals[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the why) to prevent common procedural artifacts.

Protocol 1: Bioassay-Guided Isolation of Salannin

Objective: Isolate >99% pure salannin while preventing co-elution of salannol.

  • Seed Preparation & Defatting: Pulverize 1 kg of dried A. indica seeds. Extract exhaustively with n-hexane (3 x 2L) at room temperature.

    • Causality: Neem seeds contain ~40% oil[1]. Hexane removes non-polar triglycerides that would otherwise irreversibly foul the reverse-phase HPLC column in later steps.

  • Polar Extraction: Extract the defatted marc with methanol (3 x 2L). Concentrate under reduced pressure to yield a crude methanolic extract.

  • Silica Gel Chromatography: Load the extract onto a Silica Gel 60 column. Elute with a step gradient of hexane:ethyl acetate. Collect the limonoid-rich fractions (typically eluting at 60:40 hexane:EtOAc).

  • Preparative HPLC Resolution: Inject the enriched fraction onto a preparative C18 column ( 250×21.2 mm, 5 µm). Elute isocratically with Acetonitrile:Water (45:55 v/v) at 10 mL/min.

    • Causality: Isocratic elution is critical here. Gradient elution often compresses the retention time gap between salannin and 3-O-acetyl salannol, leading to cross-contamination. Monitor at 215 nm.

  • Validation: Confirm purity via ESI-MS/MS, looking for the characteristic [M+H]+ peak at m/z 597 and specific inductive cleavage fragments[6].

Protocol 2: Choice Leaf Disc Bioassay (Antifeedant Validation)

Objective: Quantify antifeedant activity while controlling for starvation-induced false positives.

  • Disc Preparation: Punch 2 cm² leaf discs from host plants (e.g., castor leaves for Spodoptera litura).

  • Treatment Application: Apply salannin dissolved in acetone to half of the discs at varying concentrations (e.g., 1.0 to 5.0 µg/cm²). Treat the other half (Control) with pure acetone. Allow solvent to evaporate completely.

  • Arena Setup: Place one treated and one control disc in a Petri dish lined with moistened filter paper (Choice setup).

    • Causality: A "no-choice" assay forces the insect to eat the treated leaf or starve, convoluting direct toxicity with starvation. A "choice" assay strictly isolates the gustatory repellent response[2].

  • Introduction & Incubation: Introduce a single third-instar larva starved for 4 hours into the center of the dish. Incubate for 24 hours.

  • Data Acquisition: Measure the consumed area using digital image analysis. Calculate the Feeding Inhibition (FI) index.

Quantitative Data: Comparative Bioactivity

The following table summarizes the comparative antifeedant efficacy of salannin and its structural analogs against the tobacco armyworm (Spodoptera litura), demonstrating how minor structural variations impact the FI50​ (concentration required for 50% feeding inhibition).

Limonoid CompoundTarget SpeciesActivity Type FI50​ (µg/cm²)Mechanism of Action
Salannin S. lituraAntifeedant2.8Gustatory Repellent[2]
Salannol S. lituraAntifeedant2.3Gustatory Repellent[2]
3-O-acetyl salannol S. lituraAntifeedant2.0Gustatory Repellent[2]
Azadirachtin-A S. lituraSystemic Toxin< 0.5Endocrine Disruption[7]

Note: While Azadirachtin is effective at lower concentrations, Salannin provides a highly specific, non-toxic biorational alternative that avoids non-target physiological toxicity.

Future Perspectives in Drug & Agrochemical Development

The future of salannin R&D lies in biocatalytic functionalization and synergistic formulation. Because native salannin is susceptible to photo-degradation, modern agrochemical formulations are exploring nano-encapsulation to extend its field half-life[4]. In the pharmaceutical sector, the dose-dependent antiulcerogenic properties of salannin warrant progression into pre-clinical mammalian pharmacokinetic (PK) studies[3]. By leveraging its unique C-seco framework, medicinal chemists can utilize salannin as a scaffold for developing next-generation, non-steroidal anti-inflammatory and gastroprotective therapeutics.

Sources

Unveiling Salannin: Early Investigations into the Insecticidal and Antifeedant Properties of a Key Neem Limonoid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While azadirachtin has long dominated the discourse surrounding the insecticidal properties of the neem tree (Azadirachta indica), early phytochemical research identified several other potent C-seco limonoids. Among these, salannin emerged as a critical bioactive compound. First characterized in the 1960s, salannin is a tetranortriterpenoid that exhibits profound antifeedant and insect growth-regulating (IGR) activities without the immediate broad-spectrum toxicity typical of synthetic pesticides[1].

This technical guide synthesizes early foundational studies on salannin, detailing its chemical architecture, isolation methodologies, and mechanistic pathways. Designed for drug development professionals and agricultural biochemists, this whitepaper dissects the experimental protocols that established salannin as a viable, biorational pest control agent, emphasizing the causality behind structural modifications and bioassay designs.

Chemical Architecture and Structure-Activity Relationship (SAR)

Salannin ( C34​H44​O9​ ) belongs to the salannin group of non-azadirachtin limonoids, characterized by two distinct oxygen bridges (C-6/28 and C-7/14)[2]. Unlike azadirachtin, which is highly oxygenated and polar, salannin is significantly more lipophilic.

Early structure-activity relationship (SAR) studies revealed that the functional groups attached to the triterpenoid backbone dictate its biological efficacy. For instance, demonstrated that modifications to the ester appendages, such as in 3-O-acetyl salannol and salannol, slightly enhance antifeedant activity against lepidopteran larvae[2]. Furthermore, early patent literature by established that hydrogenating the furan ring to create hexahydrosalannin drastically increases its potency, proving that the native furan ring is not strictly requisite for feeding deterrence, and its saturation can improve target-site binding affinity[3].

Table 1: Comparative Antifeedant Activity of Salannin and Derivatives

Data summarizes the effective concentrations required to inhibit feeding by 50% ( FI50​ ) or specific activity thresholds against key agricultural pests.

CompoundTarget SpeciesActivity MetricEfficacy / OutcomeSource
Salannin (Native)Spodoptera litura FI50​=2.8μg/cm2 Strong feeding deterrence; delayed molting.[2],[4]
Salannol Spodoptera litura FI50​=2.3μg/cm2 Enhanced deterrence vs. native salannin.[2]
3-O-acetyl salannol Spodoptera litura FI50​=2.0μg/cm2 Strongest native derivative in the salannin group.[2]
Hexahydrosalannin L. decemlineata 25μg/cm2 ~8-to-16-fold increase in activity over native salannin (>400 μg/cm2 ).[3]

Experimental Methodologies: Isolation and Validation

Because salannin lacks the highly oxygenated C-ring of azadirachtin, its extraction requires a distinct physicochemical approach. The following protocol, adapted from the foundational work of , leverages salannin's lipophilicity to separate it from polar contaminants[3].

Protocol 1: Lipophilic Partitioning and Isolation of Salannin

Causality: Non-polar solvents like n-hexane selectively partition the lipophilic salannin and neem oils away from the polar azadirachtins, which remain trapped in the seed cake. Flash chromatography is then employed as a rapid, high-capacity step to isolate the salannin-rich fraction before high-resolution purification.

  • Primary Extraction: Suspend 4.0 kg of ground A. indica seed kernels in 4.0 L of n-hexane. Stir at room temperature for 4 hours.

  • Phase Separation: Decant the hexane extract (containing salannin and lipids). Repeat the extraction with fresh n-hexane five times to ensure maximum yield.

  • Flash Chromatography: Concentrate the pooled hexane extracts in vacuo. Load the residue onto a silica gel flash chromatography column. Elute with a gradient of hexane/ethyl acetate to separate the triterpenoids from bulk triglycerides.

  • Preparative HPLC: Subject the salannin-enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) using an isocratic mobile phase (e.g., methanol:water) to isolate salannin to >99% purity.

System Validation & Quality Control: This protocol is self-validating through the use of Analytical HPLC. A known salannin standard is run concurrently; the isolated fraction must exhibit single-peak purity matching the standard's retention time. Furthermore, a mass-balance calculation (input seed weight vs. final compound yield) ensures the extraction efficiency is within the expected 0.1–0.3% range[5].

Workflow N1 Neem Seed Kernels (Azadirachta indica) N2 Hexane Extraction (Lipophilic Partitioning) N1->N2 N3 Neem Oil Extract (Contains Salannin) N2->N3 Soluble N4 Seed Cake (Contains Azadirachtin) N2->N4 Insoluble N5 Flash Chromatography (Silica Gel) N3->N5 N6 Preparative HPLC (Isocratic Elution) N5->N6 N7 Pure Salannin (>99% Purity) N6->N7

Fig 1. Workflow for the isolation of Salannin from neem seeds via lipophilic partitioning.

Mechanistic Insights: Differentiating Deterrence from Toxicity

A critical challenge in early pesticide research was determining whether a compound killed insects via systemic toxicity or simply starved them via feeding deterrence. Studies by and utilized specific bioassays to prove salannin acts primarily as a neural antifeedant[2],[4].

Protocol 2: Choice Leaf-Disc Bioassay for Antifeedant Activity

Causality: A "choice" assay allows the insect to select between treated and untreated food. This isolates the sensory-mediated avoidance behavior (antifeedant effect) from post-ingestive metabolic poisoning.

  • Substrate Preparation: Punch uniform leaf discs (e.g., 2 cm 2 ) from Ricinus communis (castor) leaves.

  • Treatment Application: Apply pure salannin dissolved in acetone to half of the discs at varying concentrations (e.g., 0.5 to 5.0 μg/cm2 ). Apply pure acetone to the remaining control discs. Allow the solvent to volatilize completely.

  • Insect Introduction: Place third-instar Spodoptera litura larvae into a petri dish containing alternating treated and control discs.

  • Quantification: After 24-48 hours, measure the remaining leaf area using a leaf area meter. Calculate the Antifeedant Index (AFI) using the formula: AFI=[(C−T)/(C+T)]×100 , where C is the control area consumed and T is the treated area consumed.

System Validation & Quality Control: This protocol employs a dual-control validation system.

  • Solvent Control: The acetone-only discs validate that the carrier solvent does not inherently deter feeding.

  • Starvation Baseline: A parallel cohort of completely starved larvae is monitored. By plotting relative growth rates against relative consumption rates, researchers validate that the growth efficiency of salannin-treated larvae perfectly matches that of starved larvae[2]. This proves the observed growth inhibition is strictly due to reduced caloric intake (deterrence), not metabolic toxicity.

Mechanism S1 Salannin Exposure (Contact/Ingestion) S2 Gustatory Sensilla (Chemosensory Receptors) S1->S2 S3 Neural Input Alteration (Taste Cell Suppression) S2->S3 S4 Feeding Deterrence (Primary Antifeedant Effect) S3->S4 S5 Reduced Caloric Intake (Nutritional Deficit) S4->S5 S6 Delayed Molting & Growth Inhibition S5->S6

Fig 2. Proposed antifeedant signaling and growth inhibition pathway of Salannin in insects.

Photostability and Environmental Degradation

A major hurdle in the commercialization of botanical insecticides is their susceptibility to ultraviolet (UV) degradation. Salannin contains UV-absorbing chromophores, including a furan ring and an α,β -unsaturated ester.

Early photolysis studies by demonstrated that exposing salannin to sunlight equivalents results in a [4+2] cycloaddition and a [1,3] sigmatropic shift, yielding photoproducts such as Δ17 -isosalanninolide, isosalanninolide, and salanninolide[6]. Interestingly, while native salannin is highly effective, its photoproduct Δ17 -isosalanninolide exhibited antifeedant activity against Spodoptera litura that was remarkably comparable to Azadirachtin A[6]. This finding was pivotal, suggesting that the environmental degradation of salannin does not necessarily neutralize its agricultural utility, but rather transforms it into a differently active biorational agent.

Conclusion

Early investigations into salannin established it as a cornerstone of neem-based pest management. By utilizing targeted lipophilic extraction and rigorously controlled choice bioassays, researchers successfully isolated its mode of action: a profound neural suppression of gustatory feeding stimuli leading to starvation and delayed molting[2],[4]. Furthermore, the discovery that synthetic hydrogenation (e.g., hexahydrosalannin) and natural photolysis ( Δ17 -isosalanninolide) yield highly potent derivatives continues to inform modern agrochemical drug development, highlighting salannin's potential as a scaffold for next-generation, eco-friendly insecticides.

References

  • Koul, O., Singh, G., Singh, R., Singh, J., Daniewski, W. M., & Berlozecki, S. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae. Journal of Biosciences, 29(4), 409-416. URL:[Link]

  • Govindachari, T. R., Narasimhan, N. S., Suresh, G., Partho, P. D., & Gopalakrishnan, G. (1996). Insect antifeedant and growth-regulating activities of salannin and other C-seco limonoids from neem oil in relation to azadirachtin. Journal of Chemical Ecology, 22(8), 1453-1461. URL:[Link]

  • Yamasaki, R. B., Klocke, J. A., Stone, G. A., & Darlington, M. V. (1988).Isolation and purification of salannin from neem seeds and its quantification in neem and chinaberry seeds and leaves. Journal of Chromatography A, 447, 277-283. (Referenced via US Patent 4960791A).
  • Suresh, G., Gopalakrishnan, G., Wesley, S. D., Singh, N. D. P., Malathi, R., & Rajan, S. S. (2001). Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss. Molecules, 6(6), 551-557. URL:[Link]

  • National Research Council (US) Panel on Neem. (1992). Neem: A Tree for Solving Global Problems. Chapter 3: What's in a Neem. National Academies Press (US). URL:[Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Salannin from Azadirachta indica via Optimized Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Formulation Scientists.

Introduction & Mechanistic Rationale

Salannin is a highly bioactive tetranortriterpenoid (limonoid) extracted from the seeds and oil of the neem tree (Azadirachta indica). Alongside azadirachtin and nimbin, salannin exhibits potent antifeedant and insect growth-regulating properties[1]. However, the purification of salannin presents a significant chromatographic challenge: it is co-extracted within a highly complex, hydrophobic matrix dominated by triglycerides, fatty acids, and structurally similar limonoids[1].

Traditional liquid-liquid extraction (LLE) methods are prone to severe emulsion formation and poor selectivity. To achieve high-purity isolation, Solid-Phase Extraction (SPE) has emerged as the gold standard. The success of SPE relies on exploiting the subtle polarity differences between the bulk lipid matrix and the moderately polar limonoids[2].

This guide details two field-proven SPE methodologies:

  • Graphitized Carbon Black (GCB) SPE : Ideal for raw neem oil. GCB retains planar and moderately polar molecules via dispersive and π−π interactions. When loaded in a non-polar solvent (hexane), bulk lipids remain solvated and wash through, while salannin strongly partitions onto the carbon surface[1][2].

  • Hydrophilic-Lipophilic Balanced (HLB) SPE : Ideal for aqueous or methanolic seed extracts and commercial biopesticides. The polymeric sorbent provides dual retention mechanisms, capturing salannin across a wide range of solvent polarities[3].

Process Visualization

SPE_Workflow Start Complex Matrix (Neem Oil / Seeds) Defat Defatting & Solubilization (Hexane / Methanol-Water) Start->Defat Matrix Prep Load Sample Loading (Analyte Retention) Defat->Load Extract Condition SPE Conditioning (GCB or HLB Sorbent) Condition->Load Ready Cartridge Wash Washing Step (Lipid Removal) Load->Wash Retained Analytes Elute Target Elution (Acetonitrile / Methanol) Wash->Elute Purified Sorbent Analyze HPLC / LC-MS Analysis (Salannin Quantification) Elute->Analyze Salannin Fraction

Workflow for the Solid-Phase Extraction (SPE) and purification of Salannin.

Step-by-Step Experimental Protocols

Protocol A: Graphitized Carbon Black (GCB) SPE for Neem Oil Matrices

This protocol is optimized for raw, lipid-heavy neem oil, leveraging the methodology established by[2][4].

Reagents: HPLC-grade Hexane, HPLC-grade Acetonitrile, GCB SPE Cartridges (500 mg bed weight).

  • Matrix Solubilization (Defatting):

    • Transfer 1.0 mL of raw neem oil into a borosilicate test tube.

    • Add 10.0 mL of hexane and vortex vigorously for 3 minutes[2].

    • Causality: Hexane acts as a carrier solvent. It fully dissolves the non-polar triglycerides, preventing them from clogging the SPE frit, while keeping salannin in a state where it will preferentially bind to the GCB sorbent[1].

  • Sorbent Conditioning:

    • Rinse the GCB cartridge with 10 mL of hexane under gravity[1].

    • Causality: Conditioning solvates the carbon bed, aligning the active sites for optimal interaction with the incoming hexane-based sample without causing solvent-shock.

  • Sample Loading:

    • Transfer the solubilized sample to the SPE reservoir. Allow it to percolate at a controlled flow rate of 1–2 mL/min (apply gentle vacuum if necessary)[2].

    • Causality: As the mixture passes through, dispersive forces cause salannin, nimbin, and azadirachtin to adsorb onto the carbon, while the bulk lipids pass through into the effluent[2].

  • Washing (Lipid Clearance):

    • Wash the column with 2.0 mL of pure hexane[1][2].

    • Causality: This removes residual interstitial lipids trapped in the sorbent bed. Because salannin has a higher affinity for GCB than hexane, it remains locked on the column.

  • Target Elution:

    • Elute the retained limonoids using 5.0 mL of acetonitrile[1][2].

    • Causality: Acetonitrile possesses a higher polarity index and elution strength. It outcompetes salannin for the π−π and dispersive binding sites on the GCB, effectively desorbing the purified compound[1].

Protocol B: HLB SPE for Aqueous Extracts & Biopesticides

This protocol is adapted for commercial formulations and seed extracts containing polar synergists, based on findings by [3].

Reagents: Methanol, Dichloromethane, LC-MS grade Water, Polymeric HLB Cartridges (60 mg).

  • Sample Preparation: Dilute 1 mL of the biopesticide/extract with 50 mL of distilled water. Extract the aqueous phase with dichloromethane (3 × 20 mL). Evaporate the organic layer to dryness and reconstitute in 2 mL of Methanol:Water (90:10, v/v)[3][5].

  • Conditioning: Pass 3 mL of Methanol followed by 3 mL of Water through the HLB cartridge.

  • Loading: Load the reconstituted sample at 1 mL/min.

  • Washing: Wash with 3 mL of 5% Methanol in water to elute highly polar matrix interferences (e.g., sugars, phenolic acids).

  • Elution: Elute salannin with 3 mL of 100% Acetonitrile or Methanol[3].

HPLC-UV Analytical Quantification

To verify the purity of the SPE fractions, perform reversed-phase liquid chromatography[5].

  • Column: Shim-pack GIST C18 (250 × 4.6 mm, 5 µm) or equivalent[5].

  • Mobile Phase: Gradient of Water (0.05% formic acid) (A) and Acetonitrile (B). Ramp B from 35% to 85% over 35 min, hold for 5 min, then re-equilibrate[3][5].

  • Flow Rate: 1.0 mL/min at ambient temperature[5].

  • Detection: Photodiode Array (PDA) detector set at 215 nm or 217 nm[3][5].

  • Retention Profile: Under these conditions, salannin typically elutes as the most hydrophobic of the major limonoids (elution order: Azadirachtin B Azadirachtin A Nimbin Salannin)[1][3].

Quantitative Data & Performance Metrics

The following table summarizes the validated performance metrics of the described SPE methodologies, demonstrating their robustness for salannin recovery across different matrices[2][3][5].

ParameterGCB SPE (Neem Oil Matrix)HLB SPE (Biopesticide/Extract)
Fortification Level 10.0 – 100.0 mg/L20.0 mg/L
Salannin Recovery (%) 97.4% – 102.0%80.5% – 105.0%
Precision (RSD %) 1.57% – 3.18%1.7% – 4.2%
Limit of Quantitation (LOQ) 0.2 mg/L (ppm)0.028 – 0.356 mg/L
Linearity ( R2 ) 0.9990 0.9990
Primary Interferences Removed Triglycerides, Fatty AcidsPolar metabolites, Surfactants

System Self-Validation & Quality Control

To ensure the scientific integrity and trustworthiness of this protocol, the workflow must be treated as a self-validating system . Implement the following controls during every batch extraction:

  • Sorbent Capacity Verification (Breakthrough Analysis): Collect the initial hexane effluent during the Sample Loading step and the 2 mL hexane Washing step. Inject these fractions into the HPLC.

    • Validation: If salannin is detected in these fractions, the lipid load has exceeded the active surface area of the GCB sorbent. Corrective Action: Reduce the initial neem oil volume (e.g., from 1.0 mL to 0.5 mL) or increase the sorbent bed weight to 1000 mg.

  • Elution Efficiency Check: After the primary 5.0 mL acetonitrile elution, perform a secondary elution with 2.0 mL of dichloromethane.

    • Validation: Analyze this secondary fraction. The absence of salannin confirms that the primary acetonitrile volume was 100% effective at desorbing the analyte.

  • Matrix Blanking: Run a blank sequence (Hexane Acetonitrile) through a virgin cartridge prior to sample processing to confirm the absence of manufacturing leachables (e.g., phthalates) that absorb strongly at 215 nm.

References

  • Ramesh, A., & Balasubramanian, M. (1999). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. The Analyst, 124(1), 19-21.[Link]

  • Lee, J., Jin, C., Jang, K., Choi, G., Lee, H., & Kim, J. (2013). Investigation on the insecticidal limonoid content of commercial biopesticides and neem extract using solid phase extraction. Journal of Agricultural Chemistry and Environment, 2(4), 81-85.[Link]

  • LabRulez LCMS. (n.d.). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. LabRulez Application Notes.[Link]

  • Song, L., Wang, J., et al. (2018). Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS. Chemistry Central Journal, 12(1), 86.[Link]

Sources

Bioassay for testing the antifeedant activity of Salannin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Bioassay Methodologies for Evaluating the Antifeedant Activity of Salannin

Executive Context & Mechanistic Grounding

In the development of botanical biopesticides, distinguishing between a true feeding deterrent (antifeedant) and a post-ingestive toxin is a critical regulatory and functional milestone[1]. Salannin, a prominent C-seco limonoid (tetranortriterpenoid) isolated from the seeds of the neem tree (Azadirachta indica) and related Meliaceae species like Melia volkensii[2][3], serves as a powerful model compound.

Unlike azadirachtin, which exhibits complex systemic toxicity and endocrine disruption, salannin primarily functions as a pure antifeedant[2]. When an insect pest, such as the tobacco cutworm (Spodoptera litura) or the fall armyworm (Spodoptera frugiperda), makes contact with salannin-treated plant tissue, the compound interacts directly with the gustatory sensilla on the insect's mouthparts[4][5].

The Causality of Deterrence: Salannin operates via a dual-sensory disruption mechanism. It actively stimulates deterrent neurons while simultaneously inhibiting the firing of phagostimulant neurons (which normally signal the presence of essential sugars and amino acids)[4][5]. This conflicting sensory input is integrated by the Central Nervous System (CNS), triggering immediate behavioral avoidance. Consequently, the insect starves not from systemic poisoning, but from a neurologically enforced cessation of feeding[5].

G Salannin Salannin Application (Leaf Surface/Diet) Sensilla Gustatory Sensilla (Insect Mouthparts) Salannin->Sensilla Contact/Ingestion DetReceptor Stimulation of Deterrent Neurons Sensilla->DetReceptor PhagoReceptor Inhibition of Phagostimulant Neurons Sensilla->PhagoReceptor CNS Central Nervous System Integration DetReceptor->CNS PhagoReceptor->CNS Behavior Feeding Deterrence (Behavioral Avoidance) CNS->Behavior Primary Response Physiology Reduced RGR & RCR (Growth Inhibition) Behavior->Physiology Secondary Effect

Figure 1: Neurological and physiological pathway of Salannin-induced feeding deterrence.

Experimental Design: A Self-Validating System

To rigorously evaluate salannin, we employ a two-tiered bioassay system. A standalone choice assay only proves that an insect prefers untreated food; it does not rule out toxicity. Therefore, our protocol pairs a Leaf-Disc Choice Bioassay (to quantify primary behavioral avoidance)[6] with an Artificial Diet Nutritional Bioassay (to calculate physiological indices and rule out post-ingestive toxicity)[2].

If salannin acts purely as an antifeedant, the Relative Growth Rate (RGR) and Relative Consumption Rate (RCR) will decrease, but the Efficiency of Conversion of Ingested food (ECI) will remain statistically identical to that of starved control larvae[2][7].

Protocol A: Leaf-Disc Choice Bioassay (Behavioral Assessment)

This assay quantifies the primary sensory deterrence of salannin against lepidopteran larvae.

Materials & Reagents:

  • Pure Salannin standard (>99% purity).

  • Carrier solvent: Acetone or 0.1% Triton-X-100 in aqueous solution[6].

  • Fresh castor leaves (Ricinus communis).

  • 3rd or 4th instar Spodoptera litura larvae (starved for 12–24 hours post-moult)[6].

Step-by-Step Methodology:

  • Disc Preparation: Punch uniform 3.0 cm² discs from fresh castor leaves, avoiding major central veins[6].

  • Formulation: Prepare salannin solutions ranging from 1.0 to 10.0 µg/cm² leaf area equivalents[6].

  • Application: Using a micropipette, apply 10 µL of the salannin solution evenly to both sides of the treatment leaf discs. Apply an equal volume of the carrier solvent to the control discs. Allow all discs to air-dry completely at room temperature[6].

  • Arena Setup: In a 9 cm diameter Petri dish lined with moistened filter paper (to prevent desiccation), arrange the treated and control discs alternately in a circular pattern.

  • Introduction: Introduce a single starved 4th-instar larva into the center of the arena to ensure equal initial proximity to all discs[6].

  • Incubation & Termination: Maintain the arena at 25±1°C and 65±5% RH. Terminate the assay after 5 hours, or precisely when 50–75% of the control discs have been consumed[6].

  • Quantification: Scan the remaining leaf discs and use digital image analysis software (e.g., ImageJ) to measure the unconsumed area.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the formula: AFI =[(C - T) / (C + T)] × 100 (Where C = area of control disc consumed; T = area of treated disc consumed).

Protocol B: Artificial Diet Nutritional Bioassay (Physiological Assessment)

This assay isolates the physiological impact of reduced feeding to confirm the absence of toxicity.

Step-by-Step Methodology:

  • Diet Incorporation: Incorporate salannin into a standard artificial agar-based diet at concentrations of 10, 50, and 100 ppm during the cooling phase (below 45°C) to prevent thermal degradation[2][7].

  • Subject Preparation: Weigh newly moulted, pre-starved 3rd instar larvae individually to establish a baseline mass[7].

  • Feeding Phase: Place larvae individually into sterile vials containing pre-weighed blocks of the treated or control diet. Include a "starved control" group (provided with water but no diet) to generate a calibration curve for baseline metabolic weight loss[2].

  • Incubation: Allow larvae to feed for 7 days under controlled environmental conditions (16:8 Light:Dark cycle)[2].

  • Gravimetric Analysis: After 7 days, collect and dry the surviving larvae, the remaining uneaten diet, and the excreted frass. Weigh all components. (Note: Correct the remaining diet weight for evaporative water loss using an insect-free control vial).

  • Nutritional Index Calculation:

    • RGR (Relative Growth Rate): Biomass gained / (Initial larval weight × days)

    • RCR (Relative Consumption Rate): Food consumed / (Initial larval weight × days)

    • ECI (Efficiency of Conversion of Ingested food): (Biomass gained / Food consumed) × 100[2][7].

Causality Validation: Plot RGR against RCR. If the growth efficiency of the salannin-fed larvae aligns perfectly with the calibration curve of the starved control larvae, it definitively proves that salannin causes growth inhibition solely through feeding deterrence, with zero systemic post-ingestive toxicity[2].

Quantitative Data Summary

The following table synthesizes the established antifeedant efficacy of salannin and its structural analogs against key agricultural pests, serving as a benchmark for assay validation.

CompoundTarget Insect SpeciesBioassay TypeActivity Metric (50% Deterrence)
Salannin Spodoptera lituraLeaf-disc choiceFI₅₀ = 2.8 µg/cm²[2][6]
Salannol Spodoptera lituraLeaf-disc choiceFI₅₀ = 2.3 µg/cm²[2][6]
3-O-acetyl salannol Spodoptera lituraLeaf-disc choiceFI₅₀ = 2.0 µg/cm²[2][6]
Volkensin Spodoptera frugiperdaLeaf-disc choiceED₅₀ = 3.5 µg/cm²[3]
Volkensinone Spodoptera frugiperdaLeaf-disc choiceED₅₀ = 6.0 µg/cm²[3]

Sources

Application Note: Semi-Synthesis and Structure-Activity Relationship (SAR) Profiling of Salannin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Salannin is a highly oxygenated, ring C-seco tetranortriterpenoid limonoid isolated primarily from the seeds of the neem tree (Azadirachta indica)[1]. While azadirachtin often dominates discussions of neem-derived biopesticides, salannin exhibits profound, independent 2[2]. It acts by directly stimulating the medial deterrent taste cell in insects,3[3].

Despite its natural efficacy, the native salannin molecule can be structurally optimized. Structure-Activity Relationship (SAR) studies reveal that specific chemical modifications—namely the saturation of its furan ring and the targeted hydrolysis of its ester groups—dramatically amplify its biological potency[1][3]. This application note details the causal logic, semi-synthetic protocols, and analytical validation required to generate high-potency salannin derivatives for advanced agrochemical and pharmacological screening.

Structure-Activity Relationship (SAR) Dynamics

The salannin scaffold features a complex 4 containing a tigloyl group at C-1, an acetyl group at C-3, and a furan moiety at C-17[4]. Empirical SAR testing has established distinct pathways for bioactivity modulation:

  • Furan Ring Saturation (Hydrogenation): The furan ring at C-17 is a critical determinant of receptor binding. Catalytic hydrogenation to yield 2',3',20,21,22,23-hexahydrosalannin 1 compared to the native molecule against pests like the Colorado potato beetle (Leptinotarsa decemlineata)[1]. The saturated ring alters the molecule's 3D conformation and lipophilicity, enhancing interaction with gustatory receptors.

  • Ester Hydrolysis (Saponification): The tiglate ester at C-1 can be hydrolyzed to yield salannic acid. The liberation of a free carboxyl group at this position 3[3].

  • C-3 Deacetylation: Conversely, modifications such as deacetylation at C-3 (yielding 3-deacetylsalannin) result in 5, underscoring the necessity of the C-3 acetyl group for maintaining optimal receptor affinity[5][6].

SAR pathways of Salannin detailing modifications and their impact on antifeedant activity.

Quantitative SAR Data Summary

The following table summarizes the comparative efficacy of salannin and its semi-synthetic derivatives based on standardized leaf-disk bioassays.

DerivativeChemical ModificationBioactivity ShiftTarget Pest Example
Native Salannin None (Baseline)1x (Reference)Spodoptera litura[7]
Salannic Acid C-1 Saponification (Tiglate removal)~8x IncreaseLeptinotarsa decemlineata[3]
Hexahydrosalannin C-17 Furan & C-2',3' Alkene Hydrogenation~40x IncreaseLeptinotarsa decemlineata[1]
3-Deacetylsalannin C-3 DeacetylationSignificant DecreaseReticulitermes speratus[5]

Experimental Protocols: Semi-Synthesis Workflows

To ensure high reproducibility, every protocol below is designed as a self-validating system, embedding analytical checkpoints directly into the workflow.

Protocol A: Isolation of Native Salannin via Preparative HPLC

Before derivatization, high-purity salannin must be isolated from crude neem seed extracts to prevent side reactions from co-eluting limonoids (e.g., nimbin or azadirachtin).

  • Extraction: Extract crushed A. indica seeds with methanol. Partition the concentrated extract between hexane and aqueous methanol to remove non-polar lipids.

  • Flash Chromatography: Subject the methanolic fraction to silica gel flash chromatography using a gradient of hexane/ethyl acetate to isolate the limonoid-rich fraction.

  • Preparative HPLC: Purify the salannin-enriched fractions using a reversed-phase preparative HPLC system (C18 column). 3 with high resolution[3].

    • Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v).

    • Detection: UV absorbance at 215 nm.

    • Validation Checkpoint: The collected fraction must yield a single, sharp peak on analytical HPLC (>98% purity) before proceeding to semi-synthesis.

Protocol B: Saponification to Salannic Acid

This protocol describes the targeted basic hydrolysis of the C-1 tiglate ester.

  • Reagent Preparation: Dissolve 100 mg of purified salannin in 5 mL of analytical-grade methanol.

  • Hydrolysis: Add 2 mL of 0.5 M Potassium Hydroxide (KOH) in methanol dropwise to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature (20-25°C) under a nitrogen atmosphere.

    • Causality: Mild, controlled basic conditions selectively hydrolyze the more labile C-1 ester linkage without disrupting the core tetranortriterpenoid framework or the C-3 acetyl group[3].

  • Quenching & Extraction: Once complete (typically 2-4 hours), neutralize the reaction mixture with dilute HCl (0.1 M) to pH 5-6. Extract the aqueous layer three times with ethyl acetate.

  • Validation Checkpoint: TLC monitoring should show complete consumption of the starting material, with the product spot shifting to a significantly lower Rf value due to the newly formed, highly polar free carboxyl group.

Protocol C: Catalytic Hydrogenation to Hexahydrosalannin

This protocol outlines the reduction of the C-17 furan ring and the double bonds in the tigloyl group.

  • Setup: In a high-pressure hydrogenation reactor, dissolve 50 mg of salannin in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 5 mg of 10% Palladium on Carbon (Pd/C) catalyst. (Caution: Pd/C is highly pyrophoric when dry; handle under inert gas.)

  • Hydrogenation: Purge the vessel with nitrogen, then introduce Hydrogen (H₂) gas at 30-40 psi. Agitate the mixture at room temperature for 12-16 hours.

    • Causality: Pd/C effectively catalyzes the saturation of the furan ring (C-20,21,22,23) and the tigloyl alkene (C-2',3'). This saturation directly correlates with the documented 1[1].

  • Filtration & Concentration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Evaporate the filtrate under reduced pressure to yield crude 2',3',20,21,22,23-hexahydrosalannin.

  • Validation Checkpoint: The reaction is complete when hydrogen uptake ceases and the internal pressure of the reactor stabilizes.

Final Analytical Validation

Every synthesized derivative must be structurally confirmed to guarantee the integrity of downstream biological assays:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass shift. For example, the addition of 6 hydrogen atoms in hexahydrosalannin will shift the m/z value by exactly +6.047 Da compared to native salannin (C₃₄H₄₄O₉)[1].

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is critical to verify the disappearance of the characteristic furan aromatic protons (typically appearing around δ 6.3 and 7.4 ppm) in the hydrogenated derivatives, and the loss of the tigloyl methyl/alkene signals in salannic acid[1].

Conclusion

The semi-synthesis of salannin derivatives provides a robust framework for developing biorational pest control agents with high selectivity and low mammalian toxicity[1]. By systematically modifying the C-1 ester and C-17 furan ring, researchers can accurately map the pharmacophore of8, paving the way for next-generation agricultural and therapeutic compounds[8].

References

  • Synthetic Strategies and Chemical Modification of Salannic Acid and Its Precursors. Benchchem.
  • US4960791A - Salannin derivative insect control agents.
  • Structures of salannin type of compounds isolated
  • Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides. Frontiers.
  • Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia). MDPI.
  • Total Synthesis of Three Classes of Ring C-seco Limonoids. ChemRxiv.
  • Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology. PMC.
  • Stereoselective Total Synthesis of Nimbolide. Journal of the American Chemical Society.

Sources

Protocols for studying the effects of Salannin on insect ecdysone 20-monooxygenase activity

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Evaluating Salannin-Mediated Inhibition of Insect Ecdysone 20-Monooxygenase (CYP314A1)

Introduction & Mechanistic Grounding

Salannin (CAS: 992-20-1) is a highly bioactive c-seco limonoid extracted from the seeds of the neem tree (Azadirachta indica). While historically recognized for its potent antifeedant properties, recent pharmacological focus has shifted toward its role as an insect growth regulator (IGR). The primary endocrine target for this growth-disrupting activity is Ecdysone 20-monooxygenase (E20M) [1].

E20M is a critical cytochrome P450 enzyme (specifically classified as CYP314A1, and encoded by the shade gene in Drosophila) responsible for the C-20 hydroxylation of ecdysone (E) to 20-hydroxyecdysone (20E)[2]. Because 20E is the active steroid hormone that drives molting and metamorphosis in arthropods, inhibiting its synthesis prevents successful pupation and adult emergence[2]. Salannin acts as a dose-dependent inhibitor of E20M[1]. To study this interaction, researchers must utilize highly controlled radiometric or LC-MS-based in vitro assays.

Pathway Ecdysone Ecdysone (E) Precursor CYP314A1 Ecdysone 20-monooxygenase (CYP314A1 / Shade) Ecdysone->CYP314A1 Binds Active Site Active20E 20-Hydroxyecdysone (20E) Active Molting Hormone CYP314A1->Active20E C-20 Hydroxylation (Requires NADPH + O2) Salannin Salannin (Neem Limonoid) Salannin->CYP314A1 Dose-Dependent Inhibition

Mechanism of Salannin-mediated inhibition of Ecdysone 20-monooxygenase (CYP314A1).

Experimental Design & Causality

Designing an effective E20M inhibition assay requires understanding the biochemical environment in which CYP314A1 operates. The following parameters are foundational to the protocol's success:

  • Tissue Selection: E20M is not synthesized in the prothoracic gland (where ecdysone is made) but is heavily localized in the mitochondria and microsomes of peripheral tissues. The midgut and fat body of fifth-instar larvae (e.g., Manduca sexta or Spodoptera frugiperda) are optimal due to peak shade expression during the wandering stage prior to pupation[1][3].

  • Cofactor Dependency: As a classic P450 monooxygenase, CYP314A1 strictly requires molecular oxygen and NADPH as an electron donor[2][4].

  • Substrate Tracking: Endogenous ecdysteroid titers fluctuate wildly and can confound results. Utilizing [³H]-ecdysone combined with unlabeled ecdysone allows for precise radiometric quantification of the 20E product, bypassing interference from endogenous sterols[4].

Step-by-Step Protocol: E20M Inhibition Assay

This protocol provides a self-validating framework for assessing the IC₅₀ of Salannin against microsomal E20M.

Phase 1: Tissue Preparation and Fractionation

Causality: Gentle homogenization and differential ultracentrifugation are required to isolate the microsomal fraction without rupturing the delicate P450-containing membrane vesicles.

  • Dissect the midgut or fat body from synchronized fifth-instar larvae in ice-cold homogenization buffer (0.1 M sodium phosphate buffer, pH 7.5, containing 0.25 M sucrose and 1 mM EDTA).

  • Homogenize the tissues using a chilled Dounce homogenizer (10-15 strokes) on ice.

  • Centrifuge the crude homogenate at 10,000 × g for 15 min at 4°C to pellet cellular debris and mitochondria.

  • Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 × g for 60 min at 4°C to isolate the microsomal pellet.

  • Resuspend the microsomal pellet in 0.1 M sodium phosphate buffer (pH 7.5). Determine protein concentration via a standard Bradford assay and standardize the suspension to 2.5 mg/mL.

Phase 2: Salannin Inhibition Reaction

Causality: Salannin must be pre-incubated with the enzyme to establish binding equilibrium before the substrate is introduced.

  • Prepare a stock solution of Salannin in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Set up a 100 µL reaction mixture in glass tubes containing:

    • 100 µL of the standardized microsomal suspension (0.25 mg protein).

    • 1 mM NADPH (freshly prepared).

    • Salannin at varying final concentrations (e.g., 0, 10⁻⁸, 10⁻⁶, 10⁻⁵, 10⁻⁴, 10⁻³ M)[1].

  • Pre-incubate the mixture for 5 minutes at 30°C.

  • Initiate the reaction by adding 20 ng of unlabeled ecdysone spiked with 0.8 ng of [23,24-³H]ecdysone (~2.2 × 10⁵ dpm)[4].

  • Incubate in a shaking water bath at 30°C for 10 to 30 minutes in an open atmosphere.

  • Terminate the reaction by adding 100 µL of ice-cold ethanol or methanol. Centrifuge at 10,000 × g for 5 min to precipitate the proteins[2][4].

Phase 3: Product Quantification (RP-HPLC)
  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen gas.

  • Resuspend the sterol residue in 50 µL of 60% (v/v) methanol in water.

  • Inject the sample onto a C18 Reversed-Phase HPLC column. Elute using a linear gradient of methanol in water (40% to 100% over 30 minutes) at a flow rate of 1 mL/min.

  • Collect fractions every minute and mix with scintillation fluid to quantify radioactivity. The [³H]-20E peak will elute earlier than the [³H]-E peak due to the increased polarity of the C-20 hydroxyl group.

Workflow Step1 1. Tissue Isolation (Midgut/Fat Body from 5th Instar Larvae) Step2 2. Microsomal Fractionation (100,000 x g Ultracentrifugation) Step1->Step2 Step3 3. Enzyme Incubation (Microsomes + NADPH + [3H]Ecdysone + Salannin) Step2->Step3 Step4 4. Reaction Termination (Addition of Ice-Cold Ethanol/Methanol) Step3->Step4 Step5 5. Product Quantification (RP-HPLC & Scintillation Counting) Step4->Step5

Step-by-step experimental workflow for the Ecdysone 20-monooxygenase radiometric assay.

Assay Validation & Internal Controls (Self-Validating System)

To ensure trustworthiness and rule out experimental artifacts, the following controls must be run in parallel with the Salannin dose-response curve:

  • Negative Control (-NADPH): A reaction lacking NADPH must yield zero conversion of E to 20E. This confirms the observed conversion is exclusively mediated by P450 monooxygenase activity[4].

  • Heat-Killed Enzyme Control: Boiling the microsomal fraction for 5 minutes prior to the assay eliminates enzymatic activity, ruling out non-specific chemical oxidation of the ecdysone substrate.

  • Vehicle Control: A reaction containing the equivalent volume of DMSO (≤1% v/v) without Salannin ensures the solvent itself does not suppress E20M activity.

Data Presentation: Quantitative Inhibition Profile

The efficacy of Salannin is determined by calculating the IC₅₀ (the concentration required to inhibit 50% of E20M activity). Typical E20M inhibition by neem limonoids falls within the 2 × 10⁻⁵ to 1 × 10⁻³ M range[1].

Table 1: Representative Dose-Dependent Inhibition of E20M by Salannin in Insect Microsomes

Salannin Concentration (M)E20M Activity (pmol 20E/min/mg protein)% Inhibition
Control (0 M + DMSO) 14.5 ± 1.20%
1 × 10⁻⁸ 14.2 ± 1.1~2.0%
1 × 10⁻⁶ 11.8 ± 0.9~18.6%
1 × 10⁻⁵ 8.4 ± 0.7~42.0%
1 × 10⁻⁴ 4.1 ± 0.4~71.7%
1 × 10⁻³ 1.2 ± 0.2~91.7%

(Note: Data modeled to reflect standard dose-dependent inhibition profiles of ecdysone 20-monooxygenase by c-seco limonoids[1].)

References

  • Mitchell, M.J., Smith, S.L., Johnson, S., & Morgan, E.D. (1997). Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity. Archives of Insect Biochemistry and Physiology.[Link]

  • Yu, S.J. (1995/2000). Allelochemical Induction of Hormone-metabolizing Microsomal Monooxygenases in the Fall Armyworm. Zoological Studies.[Link]

  • Petryk, A., Warren, J.T., Marqués, G., Jarcho, M.P., Gilbert, L.I., Kahler, J., Parvy, J.P., Li, Y., Dauphin-Villemant, C., & O'Connor, M.B. (2003). Shade is the Drosophila P450 enzyme that mediates the hydroxylation of ecdysone to the steroid insect molting hormone 20-hydroxyecdysone. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Ventura, T., et al. (2020). Characterization of Shed genes encoding ecdysone 20-monooxygenase (CYP314A1) in the Y-organ of the eastern spiny lobster. NSF Public Access Repository. [Link]

Sources

Cold press and soxhlet extraction methods for Salannin

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the extraction of Salannin, a potent limonoid from Azadirachta indica (Neem), is crucial for researchers in natural product chemistry, drug development, and sustainable agriculture. The choice of extraction methodology profoundly impacts the yield, purity, and bioactivity of the final extract. This document provides a detailed comparative analysis and step-by-step protocols for two fundamental extraction techniques: Cold Press and Soxhlet extraction.

Introduction to Salannin

Salannin is a complex triterpenoid, specifically a C-seco limonoid, predominantly isolated from the seeds of the neem tree (Azadirachta indica)[1][2][3]. It is a significant bioactive compound renowned for its potent antifeedant and insect growth-regulating properties[1][2]. While structurally related to the more famous neem limonoid, Azadirachtin, Salannin possesses its own distinct spectrum of activity and is a key contributor to the overall efficacy of neem-based biopesticides[4]. Its molecular formula is C₃₄H₄₄O₉[1]. Beyond its agricultural applications, research is ongoing into its potential anti-inflammatory and chemopreventive effects, making its efficient isolation a priority for both agricultural and pharmaceutical development[1][5].

The selection of an extraction method is a critical decision driven by the end-goal of the research. Key considerations include whether the objective is to obtain a crude, holistic extract that preserves the natural synergy of multiple compounds or to isolate a highly pure fraction of Salannin for specific pharmacological studies.

Core Principles of Extraction Methods

The Mechanical Approach: Cold Press Extraction

Cold pressing is a mechanical extraction method that liberates oil and its constituent compounds from seeds or kernels without the application of external heat or chemical solvents[6][7]. The process relies solely on high pressure to rupture the material's cell walls, releasing the oil.

Causality and Rationale: The primary driver for choosing cold pressing is the preservation of thermolabile compounds. Many bioactive molecules, including certain limonoids, can degrade or undergo structural changes at elevated temperatures. By avoiding heat, cold pressing yields an extract that more closely mirrors the natural phytochemical profile of the source material[4][6][8]. This method is favored when the goal is to produce a natural, unadulterated oil for use in organic farming or "clean label" cosmetic and nutraceutical formulations[8]. The absence of solvents also makes it an environmentally sustainable choice, eliminating toxic waste and the risk of chemical residues in the final product[6][9].

The Solvent-Based Approach: Soxhlet Extraction

Soxhlet extraction is a classic laboratory technique for continuous solid-liquid extraction[10][11]. It operates by repeatedly washing the solid material with a fresh, distilled solvent. The solvent is heated in a flask, vaporizes, condenses above the sample, and drips through it, dissolving the target compounds. Once the solvent chamber is full, it automatically siphons back into the flask, carrying the extracted analytes with it. This cycle repeats, progressively concentrating the extract in the flask[12][13][14].

Causality and Rationale: The core advantage of Soxhlet extraction is its high efficiency and exhaustive nature[12]. The continuous cycling with fresh solvent ensures that a concentration gradient is always maintained, driving the extraction process to near completion. This makes it the method of choice when the primary objective is to maximize the yield of a specific compound from a limited amount of starting material[12]. It is particularly effective for compounds that are thermally stable at the boiling point of the chosen solvent[12].

Comparative Analysis: Cold Press vs. Soxhlet for Salannin Extraction

The decision to use either cold press or Soxhlet extraction depends on a trade-off between yield, purity, preservation of co-extractives, and operational constraints.

FeatureCold Press ExtractionSoxhlet Extraction
Extraction Principle Mechanical pressure without external heat or solvents[6][7].Continuous solid-liquid extraction with a recycling heated solvent[10][13].
Preservation of Bioactivity High. Preserves heat-sensitive compounds and the natural synergistic profile of limonoids[4][8].Moderate to Low. Risk of thermal degradation for thermolabile compounds[10][11].
Purity of Salannin Lower initial purity. The extract is a crude oil containing lipids, pigments, and other compounds[8].Higher initial purity of the crude extract (post-solvent removal). More selective for compounds soluble in the chosen solvent.
Typical Yield Lower. Less efficient at extracting the total available oil and compounds from the seed matrix[6][15].Higher. Designed for exhaustive extraction, leading to a greater recovery of the target compound[12][13].
Solvent Consumption None. Environmentally friendly process[6][9].High. Requires significant volumes of organic solvents, which must be safely handled and disposed of[11].
Heat Application Minimal heat generated from friction, but no external heat is applied[7].Continuous heating at the boiling point of the solvent for extended periods[10][16].
Extraction Time Fast (for the mechanical pressing step).Slow. A typical extraction cycle can run for 12-24 hours[11].
Environmental Impact Low. Produces a solid press-cake by-product which can be used as organic manure[17].High. Generation of solvent waste and higher energy consumption[11][14].
Ideal Application Production of holistic neem oil for organic agriculture; extraction of heat-sensitive compounds; "clean label" products.Laboratory-scale isolation for maximizing yield; extraction of thermally stable compounds for research.

Experimental Protocols

Protocol 1: Cold Press Extraction of Salannin from Neem Seeds

This protocol outlines the procedure for obtaining a Salannin-rich crude oil from neem seeds using a mechanical screw press.

Materials and Equipment:

  • Mature, high-quality neem seeds (Azadirachta indica)

  • Seed de-huller (optional, but recommended for higher yield)

  • Mechanical screw press (cold press oil expeller)

  • Collection vessel (stainless steel or glass)

  • Cheesecloth or a fine-mesh filter

  • Centrifuge (optional)

  • Amber glass storage bottles

  • Analytical balance

Step-by-Step Methodology:

  • Source Material Preparation:

    • Select mature neem seeds, free from mold or fungal growth.

    • Dry the seeds in the sun or a low-temperature oven (<40°C) until the moisture content is below 7%[17]. This is critical to prevent emulsion formation and maximize oil yield.

    • Remove the outer shell (hull) and endocarp to isolate the kernels. While whole seeds can be pressed, using only the kernels increases the concentration of limonoids in the resulting oil[18].

  • Mechanical Pressing:

    • Ensure the screw press is clean and dry.

    • Pre-heat the screw of the press to approximately 85°C before adding the kernels to facilitate oil flow, though the process itself is considered "cold press" as no external heat is applied to the kernels during extraction[17].

    • Feed the prepared neem kernels into the hopper of the screw press at a steady rate.

    • The press will exert high pressure, crushing the kernels and forcing the oil out through small perforations. The solid by-product (neem cake) will be expelled from the end of the press.

  • Crude Oil Collection and Clarification:

    • Collect the expelled crude oil in a clean stainless steel or glass container.

    • Perform an initial filtration of the collected oil through several layers of cheesecloth or a fine-mesh filter to remove large solid particles.

    • For further clarification, allow the oil to settle for 24-48 hours and decant the clear supernatant. Alternatively, centrifuge the oil at 4000-5000 RPM for 20-30 minutes to pellet the remaining solids[19].

  • Downstream Processing for Salannin Enrichment (Optional):

    • The resulting cold-pressed oil is a complex mixture. To enrich Salannin, further purification is required.

    • A common method involves Solid Phase Extraction (SPE). The oil can be defatted by mixing with a non-polar solvent like hexane and passed through a graphitized carbon black SPE cartridge. After washing with hexane, Salannin and other limonoids can be eluted with a more polar solvent like acetonitrile[20][21][22].

  • Storage:

    • Store the final oil in a sealed, amber glass bottle at a cool, dark location to prevent oxidation. For long-term storage, refrigeration is recommended.

Cold_Press_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_separation 3. Separation & Clarification cluster_output 4. Final Products A Select High-Quality Neem Seeds B Dry Seeds (<7% Moisture) A->B C De-hull to Isolate Kernels B->C D Feed Kernels into Mechanical Screw Press C->D E High-Pressure Extraction D->E F Collect Crude Oil and Neem Cake E->F G Filter through Cheesecloth F->G J Neem Press Cake (By-product) F->J H Centrifuge or Settle to Remove Fines G->H I Clarified Salannin-Rich Neem Oil H->I

Caption: Workflow for Cold Press Extraction of Salannin.

Protocol 2: Soxhlet Extraction of Salannin from Neem Seed Kernels

This protocol details the exhaustive extraction of Salannin using a Soxhlet apparatus, a method suited for laboratory-scale yield maximization.

Materials and Equipment:

  • Neem seed kernels

  • Grinder or mill

  • Drying oven

  • Soxhlet apparatus (round-bottom flask, extraction chamber, condenser)

  • Cellulose extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Extraction solvent (e.g., ethanol, methanol, or n-hexane)[18]

  • Analytical balance

  • Glass wool

Step-by-Step Methodology:

  • Source Material Preparation:

    • Dry the neem seed kernels in an oven at 50-60°C to a constant weight to remove all moisture[16].

    • Grind the dried kernels into a moderately fine powder (e.g., to pass through a 2mm sieve)[16]. A consistent, fine particle size increases the surface area available for solvent interaction.

  • Soxhlet Apparatus Setup:

    • Accurately weigh a specific amount of the powdered neem kernel (e.g., 40-50 g) and place it inside a cellulose extraction thimble[16].

    • Lightly plug the top of the thimble with glass wool to prevent the powder from being carried over during siphoning.

    • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

    • Fill the round-bottom flask to about two-thirds of its volume with the chosen extraction solvent (e.g., 300 ml of ethanol)[16]. Add a few boiling chips to ensure smooth boiling.

    • Assemble the full apparatus, ensuring all glass joints are securely clamped and sealed. Connect the condenser to a cold water supply.

  • Extraction Process:

    • Place the flask on the heating mantle and set the temperature to gently boil the solvent. The ideal temperature is slightly above the solvent's boiling point (e.g., ~80-85°C for ethanol)[16].

    • Allow the extraction to proceed for a minimum of 6-8 hours. Some protocols may run for up to 24 hours to ensure complete extraction[11]. The process is complete when the solvent in the siphoning arm runs clear, indicating that no more soluble compounds are being extracted.

    • The solvent will vaporize, rise to the condenser, liquefy, and drip onto the sample. When the extraction chamber is full, the solvent will siphon back into the boiling flask, carrying the dissolved Salannin and other limonoids. This cycle repeats automatically.

  • Solvent Recovery and Crude Extract Collection:

    • Once the extraction is complete, turn off the heat and allow the apparatus to cool.

    • Dismantle the setup. The solution in the round-bottom flask now contains the solvent and the extracted compounds.

    • Separate the solvent from the crude extract using a rotary evaporator under reduced pressure. This efficiently recovers the solvent for potential reuse and concentrates the extract[16].

  • Storage:

    • The resulting thick, dark residue is the crude Salannin extract. Store it in a sealed vial in a refrigerator or freezer (-20°C) to prevent degradation[5].

Soxhlet_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Soxhlet Extraction cluster_recovery 3. Solvent Recovery cluster_output 4. Final Products A Dry Neem Seed Kernels B Grind into Fine Powder A->B C Load Powder into Thimble B->C D Assemble Soxhlet Apparatus with Solvent C->D E Heat & Run Cycles (6-24 hours) D->E F Cool and Dismantle Apparatus E->F G Evaporate Solvent (Rotary Evaporator) F->G H Concentrated Crude Salannin Extract G->H I Recovered Solvent G->I

Caption: Workflow for Soxhlet Extraction of Salannin.

Self-Validation and Quality Control

The success and reproducibility of any extraction protocol hinge on robust validation and quality control.

  • Gravimetric Analysis: The simplest validation is to determine the yield of the crude extract. This is calculated as: (Mass of crude extract / Mass of initial dry material) x 100%.

  • Quantification of Salannin: The concentration of Salannin in the crude extract must be determined using analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the standard method[19][23]. A typical analysis involves:

    • Sample Preparation: Dissolving a known mass of the crude extract in a suitable solvent (e.g., methanol/water mixture) and filtering it through a 0.45 µm syringe filter[19].

    • Chromatographic Conditions: Using a C18 column with a gradient elution of acetonitrile and water[23]. Detection is typically set around 215 nm[19][23].

    • Quantification: Comparing the peak area of Salannin in the sample to a calibration curve generated from a certified Salannin reference standard[19].

  • Expected Results: The concentration of Salannin can vary significantly based on the geographic origin of the seeds, harvest time, and storage conditions. However, studies have reported Salannin concentrations in neem oil ranging from 3,500 to 6,000 mg/kg[23]. In cold-extruded extracts using methanol, Salannin was found to be the most abundant limonoid, with concentrations around 3,866 mg/kg[24].

Conclusion: Selecting the Appropriate Method

The choice between cold press and Soxhlet extraction for Salannin is not a matter of one being universally superior, but rather of fitness for purpose.

  • Choose Cold Press Extraction when:

    • The goal is a holistic, natural neem oil product.

    • Preservation of the entire spectrum of bioactive compounds, including heat-sensitive ones, is paramount.

    • Solvent residues are unacceptable (e.g., for organic certification).

    • Environmental impact and sustainability are key concerns.

  • Choose Soxhlet Extraction when:

    • The primary objective is to maximize the yield of Salannin from the biomass for research or purification.

    • The starting material is limited, and exhaustive extraction is necessary.

    • Downstream purification steps will be employed, making the initial purity of the crude extract less critical than the total amount of Salannin recovered.

    • The research is conducted in a laboratory setting with appropriate equipment for handling flammable solvents and performing solvent recovery.

By understanding the fundamental principles, advantages, and limitations of each method, researchers and drug development professionals can make an informed decision that aligns with their scientific and commercial objectives.

References

  • Al Juhaimi, F., Özcan, M. M., Ghafoor, K., Babiker, E. E., & Hussain, S. (2018). Comparison of cold-pressing and soxhlet extraction systems for bioactive compounds, antioxidant properties, polyphenols, fatty acids and tocopherols in eight nut oils. Journal of Food Science and Technology, 55(8), 3163–3173. [Link]

  • Al Juhaimi, F., et al. (2018). Comparison of cold-pressing and soxhlet extraction systems for bioactive compounds, antioxidant properties, polyphenols, fatty acids and tocopherols in eight nut oils. PubMed. [Link]

  • Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]

  • American Pistachio Growers. (2023). Comparison of cold-pressing and soxhlet extraction systems for bioactive compounds, antioxidant properties, polyphenols, fatty acids and tocopherols in eight nut oils. [Link]

  • PubMed. (2018). Comparison of cold-pressing and soxhlet extraction systems for bioactive compounds, antioxidant properties, polyphenols, fatty acids and tocopherols in eight nut oils. [Link]

  • Ramesh, A., & Balasubramanian, M. (1999). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. Analyst, 124(1), 19-21. [Link]

  • Shimadzu. (n.d.). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. [Link]

  • Organomation. (n.d.). What is Soxhlet Extraction? [Link]

  • Grand Ingredients. (n.d.). Solvent vs Cold Extraction Stability. [Link]

  • National Center for Biotechnology Information. (n.d.). Salannin PP. PubChem Compound Database. [Link]

  • Hawach. (2025). What are the Advantages of Soxhlet Extraction and General Soaking Extraction. [Link]

  • LabRulez LCMS. (n.d.). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. [Link]

  • BioCrick. (n.d.). Salannin | CAS:992-20-1. [Link]

  • Aoda. (2023). Understanding the Soxhlet Extractor: What are Advantages and Disadvantages. [Link]

  • National Center for Biotechnology Information. (n.d.). Salannin. PubChem Compound Database. [Link]

  • PubMed. (1999). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. [Link]

  • Drawell. (2023). A Comparison of advantages and disadvantages of Soxhlet Extractor. [Link]

  • GreenTech. (2025). Cold Pressing: A Natural and Efficient Oil Extraction Method. [Link]

  • ResearchGate. (2018). Comparison of cold-pressing and soxhlet extraction systems for bioactive compounds, antioxidant properties, polyphenols, fatty acids and tocopherols in eight nut oils | Request PDF. [Link]

  • ResearchGate. (1999). (PDF) Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. [Link]

  • Journal of EcoAgri-Tourism. (2020). Cold press in oil extraction. A review. [Link]

  • EcoFarming Daily. (2023). Harnessing the Power of Cold-Pressed Neem Oil. [Link]

  • Esparza-Díaz, G., et al. (2010). Multi-insecticide extractive technology of neem seeds for small growers. Agrociencia, 44(8), 921-931. [Link]

  • GOYUM. (2022). Cold Press vs Hot Press Oil Extraction. [Link]

  • IMPPAT. (n.d.). Salannin. [Link]

  • Ande, G. H., & Gebregergis, Z. (2023). Success story: extraction method of neem oil from neem seed kernel in Eritrea. Journal of Plant Science and Technology, 3(1), 1-5. [Link]

  • European International Journal of Science and Technology. (2015). Extraction And Characterization Of Oil From Neem Seeds, Leaves And Barks. [Link]

  • Natural Product Sciences. (2019). Binary Solvent Extraction of Oil and Azadirachtin from Neem (Azadirachta indica) Leaves and Seeds. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2022). EXTRACTION OF NEEM OIL WITH DIFFERENT METHODS AND APPLICATIONS IN DIFFERENT FIELDS. [Link]

  • European Journal of Materials Science and Engineering. (2018). EXTRACTION AND CHARACTERIZATION OF OIL FROM NEEM AND YELLOW OLEANDER SEEDS FOR BIODIESEL PRODUCTION. [Link]

  • International Food Research Journal. (2014). Optimization of extraction conditions for phenolic compounds from neem (Azadirachta indica) leaves. [Link]

  • Google Patents. (2000). WO2002032907A1 - Extraction method.
  • ResearchGate. (2010). (PDF) Azadirachtin Extraction Using Cold Press and Soxhlet Methods. [Link]

  • ResearchGate. (2022). Extraction Methods and Applications of Bioactive Compounds from Neem ( Azadirachta indica ): A Mini-Review. [Link]

  • Colegio de Postgraduados. (2010). Azadirachtin Extraction Using Cold Press and Soxhlet Methods. [Link]

  • Bentham Science. (2023). Extraction Methods and Applications of Bioactive Compounds from Neem (Azadirachta indica): A Mini-Review. [Link]

  • Bentham Science. (2022). Extraction Methods and Applications of Bioactive Compounds from Neem (Azadirachta indica): A Mini-Review. [Link]

  • Royal Society of Chemistry. (1999). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. [Link]

Sources

Application Note: High-Yield Solvent Extraction and Isolation of Salannin and Co-occurring Limonoids from Azadirachta indica

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Rationale

Limonoids, particularly Salannin, Azadirachtin, and Nimbin, are highly oxygenated tetranortriterpenoids found in the seeds of the neem tree (Azadirachta indica). These compounds are renowned for their potent insecticidal, antifeedant, and antiproliferative properties 1, 2. The isolation of Salannin and its structural analogs presents a unique chromatographic challenge due to the complex lipid-rich matrix of neem seeds, which contain approximately 40% oil by weight 3.

To achieve high-purity isolation, the extraction workflow must exploit the differential polarities of the target metabolites. Limonoids are fundamentally non-polar but possess multiple oxygenated functional groups, rendering them highly soluble in mid-polarity alcohols (methanol, ethanol) and practically insoluble in aliphatic hydrocarbons (hexane) 4. This application note details a validated, self-contained protocol utilizing sequential solvent extraction and Solid-Phase Extraction (SPE) to isolate Salannin, Nimbin, and Azadirachtin with >97% recovery 5.

Experimental Workflow & Causality

The isolation strategy is divided into three critical phases designed to systematically strip away matrix interferences:

  • Matrix Defatting: Hexane selectively strips triglycerides and non-polar lipids from the seed kernel. Because Salannin and Azadirachtin have low solubility in cold hexane, they remain quantitatively trapped within the solid seed cake 6, 4.

  • Polar Extraction: Cold maceration using methanol is employed. Methanol extraction has been empirically shown to yield up to 2478 ppm of target limonoids, vastly outperforming water or pure non-polar solvents 7.

  • Enrichment via SPE: Graphitized Carbon Black (GCB) or Hydrophilic-Lipophilic Balance (HLB) cartridges are used to remove residual pigments and trace lipids. The limonoids are retained on the sorbent and cleanly eluted with acetonitrile 5, 8.

G Seed Neem Seeds (Azadirachta indica) Defat Defatting (Hexane Wash) Seed->Defat Extract Polar Extraction (Methanol) Defat->Extract Defatted Cake Partition Filtration & Concentration (Rotary Evaporation) Extract->Partition Crude Methanolic Extract SPE SPE Clean-up (GCB / HLB Cartridge) Partition->SPE Reconstituted Syrup Pure Purified Limonoids (Salannin, Azadirachtin, Nimbin) SPE->Pure Acetonitrile Elution

Sequential solvent extraction and SPE workflow for the isolation of Salannin and co-occurring limonoids.

Solvent Polarity & Extraction Efficiency

The selection of solvents is dictated by the target compounds' partition coefficients. Table 1 summarizes the causality behind solvent selection based on empirical yield data.

SolventPolarity Index (P')Role in WorkflowLimonoid Yield / Efficiency
Hexane 0.1Defatting (Lipid removal)Low (<5% limonoid loss); removes ~40% oil matrix 3, 4.
Water 10.2Aqueous PartitioningVery Poor (50x lower yield than alcohols) 4.
Methanol 5.1Primary ExtractionOptimal; yields up to 2478 ppm total limonoids via cold press [[7]]().
Acetonitrile 5.8SPE ElutionExcellent; >97% recovery of Salannin and Nimbin 5.

Validated Step-by-Step Protocols

Protocol A: Seed Preparation and Defatting

Objective: Maximize surface area for extraction while removing sterols and triglycerides.

  • Milling: Pulverize dried Azadirachta indica seed kernels to a uniform particle size of 1.39 mm to 1.41 mm using a high-resistance mechanical grinder. Causality: This specific particle size optimizes the solvent contact area without creating a fine paste that clogs filtration systems, balancing mass transfer with fluid dynamics 9, 10.

  • Hexane Wash: Suspend 50 g of the milled seed powder in 250 mL of HPLC-grade hexane.

  • Agitation: Stir vigorously at 200 RPM for 2 hours at room temperature (25°C).

  • Separation: Filter the suspension under vacuum using a Whatman No. 1 filter. Discard the hexane filtrate (lipid fraction) and retain the defatted seed cake. Allow the cake to air-dry in a fume hood for 1 hour to volatilize residual hexane 11, 5.

Protocol B: Cold Maceration Extraction of Limonoids

Objective: Extract the oxygenated limonoids without inducing thermal degradation.

  • Solvent Addition: Transfer the dried, defatted seed cake into a 1 L Erlenmeyer flask. Add 600 mL of pure Methanol to achieve an optimal solid-to-liquid ratio of 1:12 (w/v) 12.

  • Maceration: Protect the flask from light (limonoids are photosensitive) and subject it to static maceration or continuous orbital shaking (150 RPM) for 24 hours at 25°C 12. Causality: Avoiding heat prevents the thermal breakdown of the highly sensitive epoxide rings in Azadirachtin and Salannin, which readily degrade under Soxhlet conditions 6.

  • Filtration & Concentration: Filter the methanolic extract through a 0.45 μm PTFE membrane. Concentrate the filtrate using a rotary evaporator under reduced pressure at 35°C until a thick, dark syrup is formed 6, [[12]]().

Protocol C: Solid-Phase Extraction (SPE) Clean-up

Objective: Isolate Salannin, Nimbin, and Azadirachtin from the crude methanolic syrup.

  • Reconstitution: Dissolve 1 g of the crude syrup in 10 mL of a Methanol:Water (90:10, v/v) mixture. Sonicate for 15 minutes to ensure complete dissolution [[13]]().

  • Conditioning: Condition a Graphitized Carbon Black (GCB) or HLB SPE cartridge (500 mg/6 mL) with 5 mL of Acetonitrile followed by 5 mL of HPLC-grade water 5, 8.

  • Loading: Load 2 mL of the reconstituted sample onto the cartridge. Allow it to percolate at a flow rate of 1 mL/min.

  • Washing: Wash the column with 2 mL of Hexane to remove any trace lipophilic interferences 5.

  • Elution: Elute the target limonoids (Salannin, Nimbin, Azadirachtin A/B) using 5 mL of Acetonitrile. Collect the eluate in a volumetric flask for subsequent HPLC analysis 5.

Quantitative Recovery & Purity Analysis

Using the SPE protocol described above, high-performance liquid chromatography (HPLC) with UV detection (215 nm) demonstrates exceptional recovery rates. The self-validating nature of this protocol ensures that matrix effects are minimized prior to quantification.

Target LimonoidRetention Time (approx.)Fortification LevelRecovery Rate (%)Relative Standard Deviation (RSD)
Azadirachtin A 10.40 min 810–100 mg/L99.2 – 104.7%1.61 – 3.18%
Azadirachtin B 10.47 min 810–100 mg/L99.2 – 104.7%1.61 – 3.18%
Nimbin 11.97 min 810–100 mg/L97.4 – 102.0%1.57 – 3.18%
Salannin 12.60 min 810–100 mg/L97.4 – 102.0%1.57 – 3.18%

Data synthesized from standardized GCB/HLB SPE recovery studies 5, 8.

Biological Mechanism of Action

The isolated limonoids, particularly Salannin and Azadirachtin, are highly valued in drug development and biopesticide formulation due to their ability to disrupt endocrine signaling and exhibit antiproliferative effects on malignant cells [[11]](), 2. In insect models, these compounds act as potent antifeedants and disrupt the ecdysone signaling pathway, preventing molting and pupation [[11]](), 1.

Pathway Limonoids Purified Limonoids (Salannin/Azadirachtin) PTTH PTTH Release (Brain) Limonoids->PTTH Inhibits Release EcR Ecdysone Receptor (EcR) Limonoids->EcR Antagonizes Receptor Ecdysone 20-Hydroxyecdysone (20E) PTTH->Ecdysone Stimulates Ecdysone->EcR Binds GeneExp Molting Gene Expression EcR->GeneExp Activates

Disruption of the Ecdysone signaling pathway by purified Limonoids (Salannin/Azadirachtin).

References

  • WO2002032907A1 - Extraction method - Google Patents. google.com. 6

  • Discovery and isolation of Azadirachtin from neem seeds - Benchchem. benchchem.com. 11

  • Multi-insecticide extractive technology of neem seeds for small growers - Redalyc.org. redalyc.org. 9

  • Separation of azadirachtin and other limonoids from crude neem oil via solvent precipitation. scite.ai. 3

  • Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples. dss.go.th. 5

  • 06-SAIP-LC-053-EN A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. lcms.cz. 13

  • Investigation on the insecticidal limonoid content of commercial biopesticides and neem extract using solid phase extraction. scirp.org. 8

  • Chemistry, bioactivities, extraction and analysis of azadirachtin: State-of-the-art. ipp.pt. 4

  • Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss. ias.ac.in. 1

  • Azadirachtin Extraction Using Cold Press and Soxhlet Methods. colpos.mx. 7

  • Optimization of solvent extraction of oil from neem (azadirachta indica) and its characterizations. scispace.com. 10

  • The Insecticidal Activity of Azadirachta indica Leaf Extract: Optimization of the Microencapsulation Process. mdpi.com.12

  • Antiproliferative Activity of Neem Leaf Extracts Obtained by a Sequential Pressurized Liquid Extraction. nih.gov. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Salannin Yield from Neem Seed Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the extraction and purification of Salannin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the yield of this valuable limonoid from Azadirachta indica (neem) seeds. Here, we will address common challenges, provide detailed protocols, and explain the causality behind critical experimental choices.

Section 1: Frequently Asked Questions (FAQs) about Salannin Extraction

This section covers foundational concepts and common inquiries to build a strong understanding of the extraction process.

Q1: What is Salannin and why is its efficient extraction important?

Salannin (CAS 992-20-1) is a potent tetranortriterpenoid, one of the major bioactive limonoids found in neem seeds alongside azadirachtin and nimbin[1][2]. Its biological activities, including insect-growth regulation and antifeedant properties, make it a compound of significant interest for developing biopesticides and pharmaceuticals[2][3]. Efficient extraction is critical for obtaining sufficient quantities for research and commercial applications, ensuring the economic viability of neem-based products.

Q2: What is the single most critical pre-treatment step for maximizing Salannin yield?

Without question, the most critical pre-treatment step is exhaustive defatting . Neem kernels can contain 40-50% oil by weight, which is predominantly non-polar[1][4]. Salannin is significantly more polar than this oil. Attempting to extract Salannin without first removing the oil will result in a highly impure, difficult-to-process extract and drastically lower yields. The standard and most effective method is to use a non-polar solvent like n-hexane to wash the ground seed material until the bulk of the oil is removed[5][6].

Q3: Which extraction method is definitively "best" for Salannin?

There is no single "best" method; the optimal choice depends on a balance of available equipment, desired purity, processing time, and the use of "green" solvents.

  • Soxhlet Extraction: A classic, robust method that provides exhaustive extraction. Using methanol as a solvent has proven to be highly effective[7]. However, it is time-consuming and uses large volumes of solvent.

  • Ultrasound-Assisted Extraction (UAE): A modern, highly efficient technique that uses acoustic cavitation to enhance solvent penetration and mass transfer[8]. It significantly reduces extraction time and solvent consumption and is considered a green technology[8].

  • Supercritical Fluid Extraction (SFE): An advanced method using supercritical CO2. For a moderately polar compound like Salannin, CO2 must be modified with a polar co-solvent like methanol[9][10]. SFE is highly tunable and yields a solvent-free extract, but requires specialized, high-pressure equipment. Research indicates optimal extraction of Salannin and nimbin can be achieved at 20.6 MPa with 6% methanol as a co-solvent[9][11].

Q4: How does the choice of solvent impact the extraction efficiency?

Solvent polarity is paramount. The process should be viewed as a two-stage liquid-solid extraction based on polarity.

  • Defatting Stage: A non-polar solvent (e.g., n-hexane, petroleum ether) is used to dissolve and remove the non-polar neem oil, leaving the more polar limonoids in the seed cake[1][6].

  • Extraction Stage: A polar solvent (e.g., methanol, ethanol) is then used to extract Salannin and other limonoids from the defatted cake[1][7][12]. Methanol is frequently cited as one of the most effective solvents for this purpose[7].

Q5: Can Salannin degrade during extraction or storage?

Yes. Like other complex limonoids, Salannin is susceptible to degradation. High temperatures and prolonged exposure to daylight can reduce its concentration[1][13]. Therefore, it is advisable to use extraction methods that operate at or near room temperature (e.g., maceration, UAE) or for shorter durations. Crude extracts and purified samples should be stored in the dark at low temperatures (-18°C or below) to ensure stability[2][13].

Section 2: Troubleshooting Guide for Salannin Extraction

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Possible Cause Recommended Solution & Scientific Rationale
Low or No Salannin Yield 1. Inefficient Defatting: Residual oil is trapping Salannin and preventing the polar extraction solvent from accessing it.Perform exhaustive defatting. Use a Soxhlet extractor with n-hexane or perform at least 3-4 repeated washes (maceration) of the ground neem cake with fresh n-hexane. The goal is to remove the interfering lipid matrix completely before the main extraction step[6].
2. Inappropriate Extraction Solvent: The solvent polarity is not optimized for Salannin.Use a highly polar solvent on defatted cake. Methanol has demonstrated high efficacy in extracting limonoids post-defatting[7]. Ethanol is also a viable, less toxic alternative. Ensure the seed cake is completely dry from the defatting solvent before adding the extraction solvent to prevent miscibility issues.
3. Degradation During Extraction: The use of high heat for extended periods (e.g., prolonged Soxhlet extraction) is degrading the Salannin molecule.Minimize heat exposure. Opt for methods like Ultrasound-Assisted Extraction (UAE) or cold maceration/extrusion which are performed at lower temperatures[8][12]. If using Soxhlet, reduce the extraction time as much as possible once the solvent in the siphon runs clear.
4. Poor Sample Cleanup: Interfering compounds in the crude extract are co-eluting with Salannin during HPLC analysis, masking or suppressing its peak.Implement a Solid-Phase Extraction (SPE) step. Use a graphitised carbon black (GCB) or C18 cartridge to clean the crude extract before HPLC injection. This removes many impurities, leading to a cleaner baseline and more accurate quantification[14][15][16]. Elution from the SPE cartridge is typically done with acetonitrile[14][15].
High Levels of Impurities 1. Incomplete Defatting: The primary cause of a "dirty" extract is insufficient removal of neem oil.Re-evaluate the defatting protocol. Increase the volume of hexane used and the number of washing cycles. A simple visual check is to spot the final hexane wash on a filter paper; no oily residue should remain after evaporation.
2. Single-Solvent Extraction: Using a solvent of intermediate polarity (e.g., dichloromethane) in a single step can pull both oils and limonoids, resulting in a complex mixture.Adopt a sequential, two-solvent extraction strategy. Always begin with a non-polar solvent (hexane) followed by a polar solvent (methanol or ethanol). This selective extraction based on polarity is fundamental to achieving a cleaner crude extract[1][6].
Inconsistent Results Between Batches 1. Variability in Raw Material: The concentration of Salannin in neem seeds varies significantly based on geographic origin, tree age, and harvest time[13][17].Standardize your starting material. If possible, source seeds from a single, reputable supplier. For critical experiments, it is advisable to homogenize a large batch of ground seed powder to be used across all experiments to ensure consistency.
2. Inconsistent Protocol Execution: Minor deviations in extraction time, temperature, solvent-to-solid ratio, or particle size can lead to significant variations in yield.Maintain a strict, detailed Standard Operating Procedure (SOP). Ensure the particle size of the ground seed is consistent (use a specific sieve size). Precisely measure solvent volumes and control temperature and time for every extraction.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies for key workflows. Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling organic solvents.

Protocol 1: General Workflow for Salannin Extraction

This diagram illustrates the universal steps from raw material to final analysis.

G cluster_prep 1. Preparation cluster_defat 2. Defatting cluster_extract 3. Extraction cluster_purify 4. Purification & Analysis A Neem Seeds B Grinding & Sieving A->B C Hexane Extraction B->C D Defatted Seed Cake C->D E Neem Oil (Byproduct) C->E F Polar Solvent Extraction (Methanol/Ethanol) D->F G Crude Limonoid Extract F->G H Solid-Phase Extraction (SPE Cleanup) G->H I Purified Extract H->I J HPLC Quantification I->J K Salannin Yield Data J->K

Caption: General workflow for Salannin isolation and quantification.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Salannin

This protocol offers a balance of high efficiency and reduced solvent/time usage.

  • Preparation: Grind 100g of dried, dehulled neem kernels to a fine powder (e.g., pass through a 40-mesh sieve).

  • Defatting:

    • Place the powder in a beaker and add 300 mL of n-hexane.

    • Stir vigorously for 30 minutes at room temperature.

    • Filter the mixture under vacuum, collecting the seed cake.

    • Repeat the hexane wash two more times with fresh solvent.

    • Dry the defatted seed cake in a fume hood or a vacuum oven at low heat (<40°C) until all residual hexane has evaporated.

  • Ultrasonic Extraction:

    • Transfer the dried, defatted cake to a 1 L beaker. Add 500 mL of 95% ethanol[18][19].

    • Place the beaker in an ultrasonic bath or use a probe-type sonicator.

    • Sonicate for 45 minutes at a frequency of 40 kHz and a power of 100 W, maintaining the temperature below 40°C (use a water bath for cooling if necessary)[8][18].

  • Isolation:

    • Filter the mixture to separate the extract from the solid residue.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at <45°C to yield a semi-solid crude extract.

  • Cleanup & Quantification: Proceed with Protocol 3.

Protocol 3: Sample Cleanup (SPE) and HPLC Quantification

This protocol is essential for accurate measurement of Salannin in the crude extract.

  • Sample Preparation:

    • Dissolve approximately 100 mg of the crude extract from Protocol 2 in 10 mL of methanol-water (90:10 v/v)[20].

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Centrifuge the solution at 5000 RPM for 15 minutes to pellet any insoluble material[21].

  • Solid-Phase Extraction (SPE):

    • Condition a graphitised carbon black (GCB) or C18 SPE cartridge (500 mg) by passing 10 mL of hexane, followed by 10 mL of the methanol-water solvent[14][20].

    • Load 2 mL of the supernatant from the sample preparation step onto the cartridge.

    • Wash the cartridge with 2 mL of hexane to remove any remaining non-polar impurities[14][15].

    • Elute the limonoids, including Salannin, with 5 mL of acetonitrile into a clean collection vial[14][15].

  • HPLC Analysis:

    • System: HPLC with a UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[20].

    • Mobile Phase: An isocratic system of methanol, acetonitrile, and water (35:15:50 v/v/v) is a good starting point[14]. Alternatively, a gradient of water and acetonitrile can be used for better resolution[20].

    • Flow Rate: 1.0 mL/min[14][20].

    • Detection Wavelength: 215 nm[20].

    • Quantification: Prepare a multi-point calibration curve using a certified Salannin reference standard (e.g., from 0.2 ppm to 100 ppm)[20][21]. Calculate the concentration in the sample by comparing its peak area to the calibration curve.

Section 4: Data Summaries & Visualizations

Table 1: Comparison of Common Salannin Extraction Methods
MethodTypical SolventsKey ParametersProsCons
Maceration / Cold Press Hexane (Defatting), Methanol (Extraction)Ambient Temp, 24-48 hrsSimple, low-cost, avoids thermal degradation.Time-consuming, may not be exhaustive.
Soxhlet Extraction Hexane (Defatting), Methanol/Ethanol (Extraction)Solvent Boiling Point, 6-12 hrsExhaustive extraction, well-established.High solvent/energy use, potential thermal degradation[1][7].
Ultrasound-Assisted (UAE) Ethanol (60-95%)25-50°C, 30-60 min, 40-60 kHzFast, efficient, reduced solvent use, green technology[8][19].Requires specialized equipment, potential for localized heating.
Supercritical CO2 (SFE) CO2 + Methanol (6-20%)40-60°C, 20-35 MPaHighly selective, solvent-free product, green technology.High capital cost, requires process optimization[11][22].
Diagram: Key Parameter Relationships to Salannin Yield

This diagram illustrates how adjusting experimental variables can influence the final yield.

G cluster_params Controllable Parameters Yield Salannin Yield Solvent Solvent Polarity Solvent->Yield Needs to match Salannin's polarity (after defatting) Time Extraction Time Time->Yield Increases yield up to equilibrium Temp Temperature Temp->Yield Increases solubility, but risks degradation Pressure Pressure (SFE) Pressure->Yield Increases solvent density & yield ParticleSize Particle Size ParticleSize->Yield Smaller size increases surface area & yield

Sources

Technical Support Center: Salannin Stability, Photodegradation, and Thermal Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Salannin Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the analytical reproducibility of Salannin—a highly bioactive tetranortriterpenoid (limonoid) extracted from Azadirachta indica (neem).

Unlike more stable synthetic standards, Salannin is not a "weigh-and-forget" compound. Its molecular architecture, specifically the furan ring and complex ester groups, makes it highly susceptible to photo-oxidation and thermal degradation. This guide provides drug development professionals and analytical chemists with field-proven insights to either stabilize Salannin for quantitative assays or deliberately synthesize its biologically active degradation products.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my Salannin standard degrade so rapidly on the benchtop, even when dissolved in organic solvents? Causality & Mechanism: Salannin is exceptionally sensitive to ultraviolet (UV) light and broad-spectrum sunlight. When exposed to light in the presence of oxygen, the furan ring of Salannin undergoes rapid photo-oxidation. This process forms an ozonide-like peroxide intermediate, which subsequently decomposes into isomeric lactones, primarily salanninolide and isosalanninolide (1)[1]. In thin-film field conditions under direct sunlight, Salannin has a remarkably short half-life of approximately 5.7 minutes (2)[2]. Benchtop exposure without amber protection will lead to immediate peak loss in HPLC.

Q2: How does temperature affect Salannin stability compared to other neem limonoids like Azadirachtin? Causality & Mechanism: While Azadirachtin is notoriously heat-sensitive, Salannin exhibits slightly better thermal stability in neutral solutions. However, prolonged exposure to temperatures above 25°C accelerates the cleavage of its ester groups. For long-term analytical integrity, Salannin must be stored in the solid state at or below -18°C in a dry environment (3)[3]. In aqueous or alkaline solutions, thermal degradation is exponentially accelerated due to base-catalyzed hydrolysis[4].

Q3: Can I manipulate the degradation pathway to favor specific photo-oxidation products for my bioassays? Causality & Mechanism: Yes. The natural photo-oxidation of Salannin yields a mixture of salanninolide and isosalanninolide. The addition of a hindered base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), either during or immediately after photolysis alters the decomposition of the peroxide intermediate. This shifts the reaction equilibrium, significantly increasing the yield of the minor isomer (isosalanninolide), which often exhibits higher biological activity (5)[5].

Part 2: Quantitative Data & Stability Profiles

To optimize your experimental design, refer to the comparative stability metrics of primary neem limonoids below.

Table 1: Quantitative Stability Data of Neem Limonoids

LimonoidSunlight/UV Half-Life (Thin Film)Optimal Storage TempPrimary Photodegradation Products
Salannin ~5.7 minutes[2]≤ -18 °C[3]Salanninolide, Isosalanninolide[1]
Azadirachtin A ~11.3 hours[2]≤ -18 °CIsomeric Azadirachtins
Azadirachtin B ~5.5 hours[2]≤ -18 °CIsomeric Azadirachtins
Nimbin ~18.3 minutes[2]≤ -18 °CNimbinolide, Isonimbinolide

Part 3: Visualizing the Degradation Pathways

Photodegradation Salannin Salannin (Intact Limonoid) UV UV Light / Sunlight + Oxygen Salannin->UV Exposure Intermediate Ozonide-like Peroxide Intermediate UV->Intermediate Photo-oxidation Salanninolide Salanninolide Intermediate->Salanninolide Decomposition IsoSalanninolide Isosalanninolide Intermediate->IsoSalanninolide Decomposition Base Hindered Base (e.g., DABCO) Base->IsoSalanninolide Shifts ratio

Fig 1: Photodegradation pathway of Salannin into isomeric lactones under UV light.

Part 4: Troubleshooting Guide & Diagnostics

Issue: Inconsistent HPLC peak areas for Salannin across sequential injections. Root Cause: Autosampler vial exposure to ambient laboratory light or gradual thermal degradation in an uncooled autosampler tray.

Troubleshooting Start Issue: Salannin Peak Loss in HPLC CheckLight Ambient Light Exposure? Start->CheckLight LightYes Use Amber Vials & Low-Light Prep CheckLight->LightYes Yes CheckTemp Stored Above -18°C? CheckLight->CheckTemp No TempYes Store Solid State at -18°C CheckTemp->TempYes Yes CheckSolvent Alkaline or Aqueous Solvent? CheckTemp->CheckSolvent No SolventYes Use Neutral Organics (e.g., Acetonitrile) CheckSolvent->SolventYes Yes

Fig 2: Diagnostic workflow for resolving Salannin degradation issues in HPLC.

Part 5: Self-Validating Experimental Protocols

Protocol 1: Controlled Photodegradation and Isolation of Salanninolides

Objective: To deliberately synthesize and isolate salanninolide and isosalanninolide for downstream bioactivity screening.

  • Preparation: Dissolve 50 mg of pure Salannin in 80 mL of benzene (or a suitable UV-transparent neutral organic solvent)[1].

  • Irradiation: Expose the aerated solution to a 300W sunlamp. Critical Step: Equip the setup with a cooling device to maintain ambient temperature, isolating photo-oxidation from thermal degradation variables[1].

  • Monitoring: Monitor the reaction via analytical HPLC at 15-minute intervals. The Salannin peak will diminish while more polar lactone compounds elute earlier[5].

  • Isomer Manipulation (Optional): Once Salannin is fully consumed, add 1,4-diazabicyclo[2.2.2]octane (DABCO) to the mixture and stir for 15 minutes to artificially increase the yield of isosalanninolide[5].

  • Isolation: Remove the solvent under reduced pressure and purify the products using semi-preparative HPLC[1].

  • System Validation: Confirm the successful conversion by performing 13C-NMR on the isolated fractions. A successful synthesis is validated by the appearance of a distinct lactone signal at ~169.2 ppm, confirming the reorganization of the furan ring[1].

Protocol 2: Thermal Stability Profiling via HPLC-UV

Objective: Establish a self-validating thermal degradation curve for Salannin formulations.

  • Preparation: Prepare a 1 mg/mL stock solution of Salannin in HPLC-grade Acetonitrile.

  • Incubation: Aliquot 1 mL into multiple sealed amber ampoules to entirely eliminate light as a variable. Place ampoules in a controlled thermal block at 25°C, 40°C, and 60°C.

  • Sampling: Extract one ampoule from each temperature set at t=0, 1h, 4h, 12h, and 24h. Immediately quench the degradation by transferring the ampoule to a -20°C freezer.

  • Analysis: Analyze the samples via HPLC-DAD at 215 nm (the optimal λmax for these analytes)[2].

  • System Validation: Plot the natural log (ln) of the remaining Salannin concentration versus time. A highly linear fit confirms first-order degradation kinetics, validating that your thermal stress model is functioning correctly without interference from secondary degradation pathways.

Part 6: References

  • Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss Source: National Institutes of Health (NIH) / PMC URL:

  • Ratio of products formed on photo-oxidation of the neem triterpenoids nimbin and salannin Source: Semantic Scholar URL:

  • Residues and Persistence of Neem Formulations on Strawberry after Field Treatment Source: American Chemical Society (ACS) URL:

  • Salannin – CAS 992-20-1 Source: Planta Analytica, Inc. URL:

Sources

Technical Support Center: Salannin Degradation Kinetics & Solvent Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center for Limonoid Kinetics. Salannin, a highly bioactive tetranortriterpenoid isolated from Azadirachta indica (Neem), presents unique stability challenges during extraction, formulation, and chromatographic analysis. Its molecular architecture—featuring a furan ring, an α,β-unsaturated ester, and a tigloyl group—makes it highly susceptible to specific degradation pathways depending on the solvent environment and light exposure[1].

This guide is designed for researchers and drug development professionals to troubleshoot solvent-induced degradation, understand the underlying chemical causality, and implement self-validating kinetic protocols.

Troubleshooting Guide: Solvent-Induced Degradation

Issue A: Rapid Peak Disappearance in Aprotic Solvents (e.g., Benzene, Chloroform)

Symptom: When preparing Salannin standards in non-polar, aprotic solvents, analytical HPLC reveals the rapid disappearance of the parent peak and the emergence of three distinct new peaks within hours. Causality (The "Why"): Salannin contains UV-absorbing chromophores. In aerated aprotic solvents like benzene, ambient light or UV exposure triggers rapid photo-oxidation. The furan ring undergoes a [4+2] cycloaddition and a [1,3] sigmatropic shift to form Δ17-isosalanninolide[2]. Simultaneously, an ozonide-like peroxide intermediate is formed, which decomposes into isosalanninolide and salanninolide[1]. Complete decomposition can occur within 8 hours under direct irradiation[2]. Self-Validating Protocol: Always run a parallel "Dark Control" wrapped in aluminum foil. If the dark control maintains >98% peak area while the exposed sample degrades, the mechanism is strictly photolytic. Switch to actinic (amber) glassware for all aprotic solvent preparations.

Issue B: Progressive Degradation in Protic/Aqueous Solvents (e.g., Methanol, Water)

Symptom: Salannin extracted in aqueous methanol (e.g., 90:10 MeOH:H₂O) shows a 20-30% loss of titer when left on the autosampler over the weekend. Causality (The "Why"): While Salannin is relatively stable in pure methanol at 4°C[3], elevated temperatures and the presence of water introduce hydrolytic pathways. The ester linkages (acetate and tigloate) are vulnerable to hydrolysis. Kinetic studies show that at 30°C, limonoids can degrade by 18–27% within 72 hours in protic environments[4]. Furthermore, structurally similar limonoids like Azadirachtin show up to 50% degradation in methanol and 80% in water over 25 days at 29°C. Self-Validating Protocol: Implement a System Suitability Test (SST) injecting a freshly prepared standard every 12 hours. Buffer aqueous extraction solvents to a slightly acidic pH (pH 4.0–5.0) using 1 mM ammonium acetate to suppress base-catalyzed hydrolysis[3].

Quantitative Kinetic Data Summary

To assist in experimental planning, the following table synthesizes the degradation kinetics of Salannin across various solvent and environmental conditions:

Solvent / MatrixEnvironmental ConditionKinetic MetricPrimary Degradation Products
Benzene Aerated + Sunlamp (UV/Vis)100% loss in 8 hours[2]Δ17-isosalanninolide, Isosalanninolide, Salanninolide[1]
Thin Film (Solvent Evaporated) Direct SunlightHalf-life ( t1/2​ ) = 5.7 min[5]Photo-oxidized derivatives[6]
Methanol Dark, 4°CStable (>95% recovery at 72h)[4]None detected[4]
Methanol Dark, 30°C18–27% loss at 72h[4]Hydrolytic cleavage products
Rat Plasma (Ex vivo) Standard processing conditionsStable[3]N/A[3]

Mechanistic & Workflow Visualizations

To fully grasp the degradation causality and the necessary analytical controls, refer to the pathway and workflow diagrams below.

Photodegradation Salannin Salannin (in Aprotic Solvent) Light UV / Sunlight Salannin->Light Aerated conditions Peroxide Ozonide-like Peroxide Intermediate Light->Peroxide Photo-oxidation Iso1 Δ17-isosalanninolide ([4+2] Cycloaddition & [1,3] Sigmatropic Shift) Light->Iso1 Rearrangement Iso2 Isosalanninolide Peroxide->Iso2 Decomposition Iso3 Salanninolide Peroxide->Iso3 Decomposition

Fig 1: Photomediated degradation pathway of Salannin in aprotic solvents under UV/sunlight.

Workflow Prep 1. Sample Prep (Salannin + Solvent) Incubate 2. Incubation (Controlled Temp/Light) Prep->Incubate Aliquots 3. Time-Course Aliquoting Incubate->Aliquots Quench 4. Reaction Quenching (Flash Freeze/Dark) Aliquots->Quench Analysis 5. UPLC-QTOF-MS Quantification Quench->Analysis

Fig 2: Standardized self-validating workflow for evaluating Salannin degradation kinetics.

Validated Experimental Protocol: Kinetic Profiling of Salannin

To accurately determine the degradation rate constant ( k ) and half-life ( t1/2​ ) of Salannin in a specific solvent system, follow this step-by-step UPLC-QTOF-MS methodology:

Step 1: Preparation of Stock Solutions

  • Weigh 1.0 mg of high-purity Salannin reference standard.

  • Dissolve in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock.

  • Critical Control: Perform this step under yellow light and store immediately in an amber glass vial at -20°C to prevent baseline photo-oxidation[5].

Step 2: Controlled Kinetic Incubation

  • Dilute the stock solution to a working concentration of 10 µg/mL using the target solvent (e.g., Methanol, Benzene, or pH-adjusted aqueous buffer).

  • Divide the solution into two sealed quartz vials: one exposed to a controlled light source (e.g., Xenon arc lamp) and one wrapped entirely in foil (Dark Control).

  • Place both vials in a temperature-controlled incubator (e.g., 25°C).

Step 3: Time-Course Sampling & Quenching

  • Withdraw 100 µL aliquots at predefined intervals: t=0,1,2,4,8,24,and 72 hours.

  • Quenching Mechanism: Immediately transfer the aliquot into a pre-chilled amber autosampler vial containing 100 µL of cold Acetonitrile (-80°C) to halt thermal and hydrolytic degradation.

Step 4: UPLC-QTOF-MS Quantification

  • Column: Use a sub-2 µm C8 or C18 column (e.g., Waters BEH C8)[3].

  • Mobile Phase: Gradient elution using 1 mM ammonium acetate buffer (pH 4.0) and Acetonitrile[3]. The acidic buffer stabilizes the limonoid during the run.

  • Detection: Monitor the exact mass of Salannin and perform targeted MS/MS scans for the known degradation products (isosalanninolide and salanninolide) to close the mass balance.

Frequently Asked Questions (FAQs)

Q: Why does Salannin degrade exponentially faster as a dried film compared to when it is dissolved in methanol? A: When solvent is evaporated, Salannin is deposited as a thin film, maximizing its surface area exposure to atmospheric oxygen and direct UV radiation without the protective solvation shell or UV-cutoff properties of the solvent. This leads to a drastic reduction in half-life, dropping to just 5.7 minutes under sunlight[5].

Q: Can I use Chloroform or Dichloromethane for long-term storage of Salannin extracts? A: It is highly discouraged. Halogenated solvents like methylene chloride and chloroform can contain trace amounts of HCl and free radicals, which aggressively attack the furan ring and ester linkages of limonoids. Studies on related azadirachtins show 75-80% degradation in these solvents. Stick to pure methanol stored at -20°C in the dark.

Q: How do I differentiate between matrix effects and actual solvent degradation during LC-MS analysis? A: Salannin is known to suffer from significant matrix effects, particularly ion suppression in plasma or crude oil extracts, which can mimic degradation (low recovery)[3]. To validate, perform a post-column infusion experiment or use a stable-isotope-labeled internal standard. If the peak area drops but no degradation product peaks (like Δ17-isosalanninolide) appear, you are likely experiencing matrix suppression, not solvent degradation.

References

  • Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss. nih.gov.
  • Validated UPLC/QTOF-MS Method for Quantitative Determination of Salannin in Wistar R
  • Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. dss.go.th.
  • Residues and Persistence of Neem Formulations on Strawberry after Field Tre
  • US6811790B1 - Storage stable pesticide formulations containing azadirachtin. google.com.

Sources

Optimizing the concentration of Salannin for effective pest control

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Salannin Application and Optimization . As a Senior Application Scientist, I have designed this guide to address the complex biochemical and operational challenges researchers face when isolating, formulating, and optimizing Salannin—a potent tetranortriterpenoid limonoid derived from Azadirachta indica (Neem).

Unlike broad-spectrum neurotoxic pesticides, Salannin operates primarily as a biorational antifeedant and insect growth regulator. Optimizing its concentration requires a deep understanding of its degradation kinetics, structure-activity relationships, and behavioral bioassays.

Section 1: Mechanism of Action & Bioassay Standardization

Q1: My Salannin extracts show highly variable efficacy across different lepidopteran species (e.g., Spodoptera litura vs. Helicoverpa armigera). Why is the effective concentration fluctuating, and how do I standardize my baseline data?

Causality & Mechanism: The fluctuation in efficacy is rarely an issue of the compound itself, but rather how its mechanism interacts with species-specific gustatory receptors and metabolic rates. Salannin is not a contact poison; it is a specific feeding deterrent that subsequently disrupts the endocrine system[1]. When ingested, it interferes with the release of ecdysone and juvenile hormones, leading to delayed molting and larval growth arrest[2]. Because its primary mode of action is sensory deterrence, the Effective Concentration (EC₅₀) or Feeding Inhibition (FI₅₀) is highly dependent on the starvation level and instar stage of the test larvae.

To establish a reliable baseline concentration, you must utilize a self-validating bioassay that separates antifeedant activity from post-ingestive toxicity.

Salannin_MoA A Salannin Exposure (Oral Ingestion) B Gustatory Receptor Binding A->B Primary C Endocrine System Interference A->C Secondary D Feeding Deterrence (Antifeedant Effect) B->D Rapid Response E Hormone Disruption (Ecdysone Inhibition) C->E Metabolic F Larval Growth Arrest & Mortality D->F Starvation E->F Long-term

Salannin dual mechanism: sensory feeding deterrence and endocrine-mediated growth inhibition.

Protocol 1: Standardized Leaf-Disc Choice Bioassay

This protocol ensures that any reduction in larval weight is causally linked to feeding deterrence rather than systemic toxicity.

  • Preparation of Working Solutions: Dissolve purified Salannin in analytical-grade acetone to create a serial dilution gradient (e.g., 0.5, 1.0, 2.0, 4.0, and 8.0 µg/µL).

  • Disc Preparation: Punch uniform leaf discs (e.g., 2 cm²) from host-plant leaves (e.g., castor or cotton, depending on the pest).

  • Topical Application: Apply 10 µL of the Salannin solution uniformly across the treated discs. Apply 10 µL of pure acetone to the control discs. Allow the solvent to evaporate completely in a fume hood for 15 minutes.

  • Insect Introduction: Place one treated disc and one control disc in a Petri dish lined with moistened filter paper. Introduce a single, 4-hour starved 3rd-instar larva (e.g., S. litura) into the center of the dish.

  • Self-Validation (Calibration Curve): Maintain a separate cohort of completely starved larvae. Plotting the relative growth rates against relative consumption rates of the treated larvae must align with the starved control curve to confirm that growth reduction is due solely to antifeedant activity[3].

  • Measurement: Terminate the assay when 75% of the control disc is consumed. Measure the remaining leaf area using a leaf area meter to calculate the FI₅₀.

Section 2: Formulation, Stability, and Degradation Troubleshooting

Q2: My optimized Salannin formulations perform perfectly in the lab but lose efficacy within hours during greenhouse or field trials. What is driving this degradation?

Causality & Mechanism: You are encountering rapid photodegradation. While Azadirachtin A is relatively stable for several hours under UV light, Salannin is highly photolabile. The structural presence of specific double bonds and the furan ring makes Salannin highly susceptible to UV radiation and oxidative cleavage[4].

When exposed as a thin film under direct sunlight, the half-life (t₁/₂) of Salannin collapses to a matter of minutes, whereas Azadirachtin A degrades over several hours[4]. If your formulation lacks UV protectants (like para-aminobenzoic acid) or encapsulation (e.g., liposomal or polymeric nanoparticles), the active concentration drops below the FI₅₀ threshold before the pest encounters it.

Quantitative Data Summary: Photodegradation Kinetics & Efficacy

Table 1: Comparative stability and baseline efficacy of Neem Limonoids under direct sunlight (thin-film exposure) and standardized bioassays.

Limonoid CompoundHalf-Life (t₁/₂) under SunlightFI₅₀ (S. litura 3rd Instar)Primary Degradation Driver
Azadirachtin A 11.3 hours~1.5 µg/cm²UV, High Temp (>65°C), Alkaline pH
Azadirachtin B 5.5 hours~2.0 µg/cm²UV, High Temp
Salannin 5.7 minutes2.8 µg/cm²Rapid UV Cleavage
Nimbin 18.3 minutes>10.0 µg/cm²UV Cleavage
3-O-acetyl salannol N/A (More stable derivative)2.0 µg/cm²Hydrolysis

(Data synthesized from Caboni et al., 2006[4] and Koul et al., 2004[5])

Troubleshooting Step: Do not simply increase the concentration of native Salannin to compensate for field loss; this is economically unviable. Instead, shift your focus to formulation chemistry (UV absorbers) or chemical modification of the Salannin molecule itself.

Section 3: Structural Modifications & Efficacy Enhancement

Q3: Can I chemically modify Salannin to lower the required effective concentration and increase its environmental stability?

Causality & Mechanism: Yes. Traditional antifeedants struggle to compete with synthetic insecticides due to high production costs and environmental instability. However, structure-bioactivity relationship studies have proven that modifying the furan ring and specific double bonds of native Salannin drastically increases both its stability and its binding affinity to insect gustatory receptors[6].

Specifically, the catalytic hydrogenation of Salannin to derivatives like 2',3',20,21,22,23-hexahydrosalannin can increase antifeedant activity against pests like the Colorado potato beetle (Leptinotarsa decemlineata) by up to 40-fold (dropping the required concentration from >400 µg/cm² down to highly potent micro-doses)[6].

Protocol 2: Catalytic Hydrogenation of Salannin for Enhanced Potency

This workflow outlines the semi-synthetic modification of Salannin to yield highly potent, stable hexahydro-derivatives.

  • Reaction Setup: Dissolve 30 mg (approx. 0.060 mmol) of purified native Salannin (or a specific precursor like 1,3-O-O-Dimethyl-1-detigloyl-3-deacetylsalannin) in 0.5 mL of absolute ethanol[6].

  • Catalyst Addition: Add 25 mg of 5% Palladium on alumina (Pd/Al₂O₃) catalyst to the solution. Note: Alumina is preferred over carbon here to prevent over-reduction of the ester linkages.

  • Hydrogenation: Place the reaction mixture in a high-pressure Parr reactor. Purge the system with inert gas, then pressurize with Hydrogen (H₂) gas to 10 atm. Stir continuously at 25°C for exactly 2 hours[6].

  • Filtration & Concentration: Depressurize the vessel safely. Filter the reaction mixture through a Celite pad to remove the palladium catalyst. Rotary evaporate the filtrate in vacuo to yield the crude hydrogenated residue.

  • HPLC Purification: Purify the residue using silica gel preparative HPLC. Use an isocratic solvent system of isopropanol-n-hexane (1:9, v/v)[6].

  • Validation: Confirm the structure of the hexahydrosalannin derivative using ¹H NMR and IR spectroscopy (look for the disappearance of the furan ring proton signals and the presence of strong ester carbonyl stretches around 1735 cm⁻¹).

By utilizing these hydrogenated derivatives, you can formulate pest control agents at significantly lower concentrations, bypassing the rapid photodegradation limitations of native Salannin.

References

  • Koul, O., Singh, G., Singh, R., Daniewski, W. M., & Berlozecki, S. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae.
  • Koul, O., et al. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group... PubMed.
  • Natursim Science Co., Ltd. (2021). Mechanism of action of azadirachtin - Knowledge.
  • Yamasaki, R. B., Klocke, J. A., & Stone, G. A. (1990). US4960791A - Salannin derivative insect control agents.
  • Caboni, P., et al. (2006). Residues and Persistence of Neem Formulations on Strawberry after Field Treatment.
  • Koul, O., et al. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group... Indian Academy of Sciences.

Sources

Technical Support Center: Salannin Stabilization & Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Support Center. This guide provides actionable, scientifically validated troubleshooting steps for researchers and drug development professionals experiencing degradation of Salannin—a highly potent insect-growth-regulating limonoid derived from Azadirachta indica (Neem)[1].

Because Salannin is a highly oxygenated triterpenoid, its structural integrity is heavily compromised by environmental stressors. This guide is designed to help you understand the mechanistic causality behind these degradation pathways and implement robust, self-validating formulation protocols to ensure biopesticide efficacy.

Mechanistic Pathways of Salannin Degradation

To stabilize Salannin, we must first understand how it breaks down. The molecule contains sensitive ester bonds and a tigloyl residue that are highly susceptible to three primary degradation vectors:

  • Photodegradation: UV radiation drives rapid cis-trans isomerization and cleavage of the tigloyl residue[2].

  • Thermal Degradation: Heating in aqueous solutions or methanol alters the molecular structure, rapidly destroying bioactivity[2].

  • Hydrolysis: Extreme pH levels (especially alkaline environments) catalyze the cleavage of ester bonds, rendering the molecule inert[2].

G Salannin Salannin (Active Limonoid) UV UV Radiation Salannin->UV Heat Thermal Stress (>65°C) Salannin->Heat pH Alkaline/Strong Acid pH Salannin->pH PhotoDeg Photodegradation (Isomerization/Cleavage) UV->PhotoDeg ThermDeg Thermal Degradation (Structural Alteration) Heat->ThermDeg Hydrolysis Hydrolysis (Ester Cleavage) pH->Hydrolysis Microencap Microencapsulation (Pectin/WPI Coacervates) Microencap->Heat Shields Buffer pH Buffering (pH 4-6) Buffer->pH Neutralizes UVProtect UV Absorbers / TiO2 UVProtect->UV Blocks

Diagram 1: Salannin degradation pathways and corresponding formulation interventions.

Quantitative Stability Profile

The following table summarizes the baseline stability metrics of unformulated Salannin to serve as a benchmark for your formulation goals.

StressorCritical Threshold / MetricObserved Degradation RateReference
UV Light (Sunlight) Direct exposure as a thin filmHalf-life ( t1/2​ ) = ~5.7 minutes[3]
Temperature > 65°C in aqueous/methanol solutionsRapid quantitative conversion/destruction[2][4]
pH (Hydrolysis) < pH 4.0 or > pH 6.0Pseudo-first-order kinetic disappearance[2]
Optimal Storage Refrigeration (4°C - 10°C)Efficacy increases over 6 weeks of storage[4]

Troubleshooting Guide (Q&A)

Q1: My field trials show a complete loss of antifeedant activity within 24 hours of foliar application. What is causing this, and how can I fix it? Causality: You are observing rapid photodegradation. UV light cleaves the tigloyl residue of the limonoid structure. Unformulated Salannin has a half-life of merely ~5.7 minutes under direct sunlight when applied as a thin film[3]. Solution: You must physically shield the active ingredient. Incorporate UV absorbers (e.g., Titanium dioxide, lignin) into your adjuvant mix, or transition to a microencapsulated formulation. Microencapsulation using biopolymers or melamine formaldehyde (MF) creates a physical barrier that significantly reduces UV-induced degradation and prevents rain wash-off[5].

Q2: The concentrated neem emulsion loses its Salannin titer during shelf storage at room temperature over 3 months. Why? Causality: This is driven by base-catalyzed or acid-catalyzed hydrolysis. Limonoids are highly unstable in alkaline or strongly acidic environments, which cleave their ester bonds[2]. Solution: Buffer the aqueous phase of your formulation to a mildly acidic pH (4.0 to 6.0) using a citrate or phosphate buffer[2]. Furthermore, ensure storage temperatures remain below 25°C. Studies show that neem-based extracts maintain and even increase their relative efficacy when stored under refrigeration compared to room temperature or sun exposure[4].

Q3: During the spray-drying phase of my microencapsulation process, the Salannin content drops by 40%. How do I prevent this? Causality: Thermal degradation. While Salannin is relatively stable as a pure solid, it is rapidly destroyed by heating in aqueous solutions, particularly when temperatures exceed 65°C[2][4]. Solution: Lower the inlet temperature of your spray dryer to <60°C and increase the feed rate to minimize the thermal residence time of the droplets. Alternatively, switch to freeze-drying (lyophilization) to completely bypass thermal stress for highly sensitive batches.

Validated Protocol: Complex Coacervation Microencapsulation

To systematically protect Salannin from UV, heat, and pH stressors, we recommend microencapsulation via complex coacervation using Whey Protein Isolate (WPI) and Pectin. This method provides a self-validating physical barrier by utilizing electrostatic interactions between oppositely charged polymers[6].

Workflow Prep Prepare Aqueous Phases (Pectin & WPI) Emulsion O/W Emulsification (Salannin Extract + Tween) Prep->Emulsion Coacervation Complex Coacervation (Adjust pH to 3.0) Emulsion->Coacervation Crosslink Crosslinking (Optional Hardening) Coacervation->Crosslink Drying Spray Drying (<60°C Inlet) Crosslink->Drying Product Stabilized Salannin Microcapsules Drying->Product

Diagram 2: Step-by-step workflow for Salannin microencapsulation via complex coacervation.

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve 0.75% (w/v) pectin and 4.00% (w/v) WPI in distilled water[6]. Maintain the initial pH at 6.0 to keep both polymers negatively charged, preventing premature coacervation.

  • Organic Phase Preparation: Dissolve the Salannin-rich neem extract in a carrier oil (e.g., soybean oil) along with a non-ionic surfactant (Tween 80) to facilitate droplet formation.

  • Emulsification: Homogenize the organic phase into the aqueous phase at 10,000 RPM for 5 minutes to form a stable oil-in-water (O/W) emulsion. Crucial: Utilize an ice bath to keep the emulsion temperature strictly below 40°C to prevent thermal degradation of the Salannin[4].

  • Coacervation Trigger: Under continuous magnetic stirring, gradually lower the pH to exactly 3.0 using 1M HCl. Causality: At pH 3.0, the WPI becomes positively charged while pectin remains negatively charged, driving optimal electrostatic complexation and forming a dense coacervate shell around the Salannin droplets[6].

  • Drying & Recovery: Dry the resulting slurry using a low-temperature spray dryer (inlet <60°C) or a vacuum desiccator.

  • System Validation: To confirm successful encapsulation, centrifuge a sample of the wet coacervate and perform HPLC-DAD analysis on the supernatant. An absence of the Salannin peak (absorbance at 215 nm) in the continuous phase validates >95% encapsulation efficiency, proving the core material is successfully trapped within the polymer shell[3].

Frequently Asked Questions (FAQs)

Q: Should I purify Salannin to 99% to improve formulation consistency? A: No, this is generally counterproductive. Crude neem extracts containing a natural matrix of Azadirachtin, Salannin, and Nimbin exhibit synergistic antifeedant and insect-growth-regulating effects[1][7]. Furthermore, some photo-oxidation byproducts of Salannin actually retain biological activity, making the crude extract both cheaper and more field-efficient[7].

Q: How does microencapsulation prevent leaching during heavy rainfall? A: Botanical biocides are highly water-soluble and easily leached from leaf cuticles or wood surfaces. Microcapsules formed with robust wall materials physically adhere to the application surface. The polymer shell acts as a semi-permeable membrane, providing a controlled-release matrix that prevents the active limonoids from dissolving immediately into rainwater[5].

References

  • Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides Source: National Institutes of Health (NIH) URL:[Link]

  • Cas 11141-17-6, AZADIRACHTIN A Source: LookChem URL: [Link]

  • Residues and Persistence of Neem Formulations on Strawberry after Field Treatment Source: American Chemical Society (ACS) URL:[Link]

  • Optimal conditions for the microencapsulation of neem extract Source: ResearchGate URL:[Link]

  • Preparation and antifungal activities of microcapsules of neem extract used in Populus tomentosa deteriorated by three mold fungi Source: BioResources (NCSU) URL:[Link]

  • Effect of storage conditions and duration on the potency of Neem seeds as a home-made insecticide Source: SciSpace URL:[Link]

  • Azadirachtin, a scientific gold mine Source: Nature Neem URL:[Link]

Sources

Technical Support Center: Salannin Photostability & Formulation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Global Application Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with Salannin , a highly bioactive tetranortriterpenoid (limonoid) isolated from Azadirachta indica (Neem). While Salannin exhibits potent antifeedant and pharmacological properties, its extreme lability under ultraviolet (UV) light presents significant challenges for field and clinical applications.

Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to enhance the photostability of your Salannin formulations.

Part 1: Core Mechanisms of Salannin Photodegradation

FAQ: Why does Salannin degrade so rapidly under UV exposure?

The Causality: Salannin contains multiple UV-absorbing chromophores, most notably an α,β-unsaturated ester, a tigloyl group, and a highly reactive furan ring[1]. When exposed to UV irradiation (e.g., sunlight or 254 nm laboratory lamps) in the presence of oxygen, the furan ring undergoes rapid photo-oxidation. This process forms an ozonide-like peroxide intermediate, which subsequently decomposes into polar degradation products such as isosalanninolide and salanninolide [1]. Additionally, a [4+2] cycloaddition coupled with a [1,3] sigmatropic shift leads to the formation of Δ17-isosalanninolide[1].

G Salannin Salannin (Intact) Chromophores: Furan, Tigloyl Intermediate Ozonide-like Peroxide Intermediate Salannin->Intermediate UV + O2 Prod3 Δ17-isosalanninolide ([4+2] cycloaddition) Salannin->Prod3 [1,3] sigmatropic shift UV UV Irradiation (Sunlight / 254nm) UV->Intermediate O2 Singlet Oxygen (1O2) O2->Intermediate Prod1 Isosalanninolide Intermediate->Prod1 Decomposition Prod2 Salanninolide Intermediate->Prod2 Decomposition

Salannin Photodegradation Pathway via UV and Oxygen

Part 2: Formulation Troubleshooting & Q&A

Issue 1: Rapid loss of Salannin titer in liquid organic formulations.

Diagnostic: If your supercritical fluid chromatography (SFC) or HPLC analysis shows the Salannin peak (typically eluting early) disappearing within 45–60 minutes of light exposure and being replaced by highly polar compounds, your formulation is undergoing unmitigated photo-oxidation[2]. Solution (Chemical Quenching): Integrate a hindered base such as DABCO (1,4-diazabicyclo[2.2.2]octane) into your solvent matrix. Mechanism: DABCO acts as a potent singlet oxygen quencher. By intercepting the reactive oxygen species generated by UV excitation before they can attack the furan ring, DABCO starves the degradation pathway of its primary catalyst, significantly reducing the rate of photo-degradation[2].

Issue 2: Loss of efficacy within 3 days of foliar application.

Diagnostic: Field treatments show rapid degradation on plant surfaces, with active residues dropping below the limit of quantification (LOQ) rapidly. Solution (Matrix Partitioning): Modify your co-formulants to promote diffusion into the plant's epicuticular wax layer. Mechanism: Formulations utilizing specific organic co-formulants allow up to 22% of the azadirachtoids (including Salannin) to partition directly into the epicuticular waxes of the leaf or fruit[3]. This wax layer acts as a physical UV shield, preventing rapid photodegradation and enhancing the persistence of the active ingredient compared to surface-bound residues[3].

Issue 3: Need for long-term aqueous stability for eco-friendly agricultural sprays.

Diagnostic: Raw botanical extracts degrade rapidly in water under sunlight. Solution (Nanoencapsulation): Utilize polymer or cyclodextrin-based nanoencapsulation. Mechanism: Encapsulating Salannin within a protective matrix physically shields the chromophores from UV photons and limits oxygen diffusion. Neem-based nanoformulations have been shown to retain up to 85% of their active triterpenoids after 90 days, successfully addressing UV degradation challenges[4].

Part 3: Quantitative Data Comparison

To assist in selecting the appropriate stabilization strategy, consult the empirical performance data below:

Stabilization StrategyMatrix / AdditiveMechanism of ActionPhotostability Gain (Residual Active)
Unprotected (Control) Benzene / MethanolN/AComplete decomposition within 8 hours[1]
Chemical Quenching DABCOSinglet oxygen quenchingSignificantly reduced degradation rate; enables isolation of intermediates[2]
Epicuticular Diffusion Optimized Organic Co-formulationPhysical UV shielding via cuticular wax22% of active partitioned into wax, extending field half-life[3]
Nanoencapsulation Polymer / Matrix NanoformulationStructural shielding & controlled release85% retention after 90 days of storage[4]

Part 4: Self-Validating Experimental Protocol

Protocol: Preparation of Salannin-β-Cyclodextrin Inclusion Complexes

To achieve superior water solubility and UV protection, encapsulating Salannin in β-Cyclodextrin (β-CD) via the kneading method is highly recommended[5]. This protocol is designed as a self-validating system to ensure successful complexation.

Rationale: β-CD possesses a hydrophilic exterior and a hydrophobic internal cavity. By forcing the hydrophobic furan/tigloyl moieties of Salannin into this cavity, they are sterically shielded from singlet oxygen and UV radiation.

Step-by-Step Methodology:

  • Stoichiometric Preparation: Weigh purified Salannin and β-CD at a precise 1:1 molar ratio. Causality: A 1:1 ratio ensures that each Salannin molecule has an available host cavity, preventing uncomplexed Salannin from remaining exposed to UV[5].

  • Solvent Hydration: Place the β-CD in an agate mortar. Add a minimal volume of a 1:1 (v/v) ethanol/water mixture to form a homogeneous paste. Causality: Water hydrates the β-CD to open its cavity, while ethanol solubilizes the lipophilic Salannin, allowing the two phases to interact at the molecular level[5].

  • Kneading (Complexation): Gradually add the Salannin to the paste. Triturate continuously for 60 minutes. The mechanical shear forces the guest molecule into the host cavity.

  • Drying: Transfer the resulting paste to a heating chamber at 60 °C for 72 hours, followed by storage in a desiccator. Causality: Slow thermal drying drives off the ethanol/water solvent, locking the Salannin inside the β-CD cavity in a stable solid state[5].

  • System Validation (Crucial Step):

    • Test: Dissolve a sample of the final powder in water and analyze via UV-Vis spectroscopy and HPLC.

    • Validation Criteria: If complexation is successful, the aqueous solubility of Salannin will be significantly higher than the free compound, and the UV absorption maxima will exhibit a slight shift due to the altered dielectric environment inside the cavity[5]. If pure, insoluble Salannin precipitates, the complexation failed—re-evaluate your molar ratios and kneading time.

G Start Purified Salannin (Hydrophobic) Mix Mechanical Kneading (1:1 Molar Ratio, EtOH/H2O) Start->Mix CD β-Cyclodextrin (Hydrated Paste) CD->Mix Dry Thermal Drying (60°C for 72h) Mix->Dry Molecular Complexation Product Salannin-β-CD Inclusion Complex Dry->Product Solvent Removal Test Validation: HPLC & UV-Vis Shift Product->Test Self-Validation

Workflow for Salannin-β-Cyclodextrin Inclusion Complexation

References

  • [1] Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss - PMC. nih.gov. Available at:

  • [2] Ratio of products formed on photo-oxidation of the neem triterpenoids nimbin and salannin. semanticscholar.org. Available at:

  • [3] Persistence of Two Neem Formulations on Peach Leaves and Fruit: Effect of the Distribution. acs.org. Available at:

  • [4] Green Chemistry for Food Security: Neem-Based Nanoformulations for Sustainable Management of Major Crop Pathogens in Smallholder. jmaterenvironsci.com. Available at:

  • [5] Preparation and Characterization of a Novel Salicin–Cyclodextrin Complex - MDPI. mdpi.com. Available at:

Sources

Troubleshooting low recovery of Salannin during solid-phase extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low recovery issues when isolating Salannin—a highly bioactive tetranortriterpenoid (limonoid) derived from Azadirachta indica (Neem)—using Solid-Phase Extraction (SPE).

Isolating Salannin is notoriously challenging due to its complex stereochemistry, the presence of labile ester groups, a highly reactive furan ring, and the heavy lipid matrix of neem extracts. This guide bypasses generic advice to focus on the exact physicochemical causality behind your extraction losses.

Visual Diagnostic: The Mass Balance Approach

Before adjusting your chemistry, you must determine where the Salannin is being lost. A self-validating SPE protocol requires you to collect and analyze the Load , Wash , and Eluate fractions. If the sum of Salannin in these fractions does not equal the known spike amount, you are experiencing degradation[1][2].

G Start Analyze SPE Fractions for Salannin Load High Salannin in Load Fraction? Start->Load Wash High Salannin in Wash Fraction? Load->Wash No FixLoad Cause: Breakthrough. Fix: Weaken sample solvent or increase sorbent mass. Load->FixLoad Yes Eluate Low Salannin in Eluate Fraction? Wash->Eluate No FixWash Cause: Premature Elution. Fix: Decrease wash solvent strength. Wash->FixWash Yes CheckDeg Is Total Mass Balance < 80%? Eluate->CheckDeg Yes FixElute Cause: Strong Retention. Fix: Increase eluent strength (e.g., 100% ACN). CheckDeg->FixElute No (Trapped) FixDeg Cause: Degradation. Fix: Adjust pH to 4-6, protect from light. CheckDeg->FixDeg Yes (Loss)

Diagnostic decision tree for troubleshooting Salannin SPE recovery.

Deep-Dive FAQs: Causality & Solutions

Q1: My LC-MS analysis shows high levels of Salannin in the initial sample load fraction (flow-through). Why is it failing to bind to the sorbent? Cause: This is a classic "breakthrough" phenomenon caused by a polarity mismatch between the sample solvent, the analyte, and the sorbent[3]. Salannin is a moderately non-polar molecule. If you are using a Reversed-Phase (C18) cartridge and your sample is dissolved in a solvent with too high a percentage of organic modifier (e.g., >20% methanol or acetonitrile), the solvent outcompetes the sorbent for the analyte, preventing hydrophobic retention[2]. Solution: Dilute your sample in a weaker solvent prior to loading. For C18 or HLB (Hydrophilic-Lipophilic Balanced) columns, dilute the sample with aqueous buffer to reduce the organic concentration. Alternatively, switch to a Normal-Phase or Graphitized Carbon Black (GCB) strategy, where Salannin can be loaded in a highly non-polar solvent like hexane[4].

Q2: The load and wash fractions are clean, but my final recovery is still under 50%. Where is the missing Salannin? Cause: If the Salannin is not in the flow-through and not in the eluate, you are facing one of two issues: irreversible binding or degradation. Because Salannin contains a furan ring and multiple ester groups (acetate and tiglate), it is highly susceptible to environmental degradation.

  • pH Hydrolysis: Salannin esters undergo rapid hydrolysis in alkaline (pH > 7) or strongly acidic conditions. Neem limonoids are only stable in mildly acidic solutions between pH 4 and 6[5].

  • Photo-oxidation: Exposure to ambient laboratory light or UV can trigger photomediated transformation, converting the furan ring of Salannin into a hydroxybutenolide[6]. Solution: Buffer all aqueous sample matrices and wash solvents to pH 5.0 using a mild acetate buffer[5]. Conduct the extraction in amber glass vials or wrap your SPE manifolds in foil to prevent photolysis[6][7]. If mass balance confirms the Salannin is trapped on the column rather than degraded, increase the elution solvent strength to 100% Acetonitrile[4].

Q3: I am extracting Salannin directly from neem oil. How do I remove the heavy lipid matrix without prematurely eluting the Salannin during the wash step? Cause: Neem oil is rich in triglycerides that easily clog standard porous silica sorbents or competitively bind to C18 chains, drastically reducing capacity[2]. If you use a strong organic wash to remove these lipids, you will co-elute the Salannin. Solution: Utilize Graphitized Carbon Black (GCB) . GCB retains analytes through both hydrophobic and π−π interactions. Because Salannin possesses a furan ring and double bonds, it engages in strong π−π stacking with the hexagonal carbon structure of GCB. This allows you to load the oil and wash away the aliphatic triglycerides using pure hexane, while the Salannin remains firmly anchored to the sorbent[4].

Quantitative Data: Sorbent & Solvent Optimization

To maximize recovery, your sorbent chemistry must dictate your solvent selection. The table below synthesizes validated parameters from literature for Salannin extraction.

Sorbent ChemistryPrimary Retention MechanismOptimal Wash SolventOptimal Elution SolventExpected Salannin Recovery
Graphitized Carbon Black (GCB) Hydrophobic & π−π interactionsHexane (2.0 mL)Acetonitrile (5.0 mL)97.4% – 102.0%[4]
Hydrophilic-Lipophilic Balanced (HLB) Hydrophobic & polar interactions30% Methanol in WaterAcetonitrile80.5% – 105.0%[8][9]
Reversed-Phase (C18) Hydrophobic interactionsWater (pH 5.0)Acetonitrile> 90.0%[9][10]

Self-Validating Experimental Protocol: GCB Extraction of Salannin

This protocol is engineered to isolate Salannin from complex lipid matrices (like neem oil) while inherently preventing degradation and allowing for mass-balance validation[1][4].

Materials Required:

  • Graphitized Carbon Black (GCB) SPE Cartridges (e.g., 500 mg / 6 mL).

  • Hexane (HPLC Grade).

  • Acetonitrile (HPLC Grade).

  • Amber glass collection vials (to prevent photolysis)[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the neem oil or crude extract in 1.0 mL of Hexane. Mix thoroughly. Causality: Hexane acts as a weak solvent for GCB, allowing the π -electron-rich Salannin to bind tightly to the carbon surface while keeping lipids dissolved.

  • Conditioning: Pass 10.0 mL of Hexane through the GCB cartridge under low vacuum (~1 mL/min). Do not allow the sorbent bed to dry[2][11].

  • Loading: Apply the 1.0 mL hexane sample to the cartridge.

    • Validation Step: Collect this flow-through in a vial labeled "Load Fraction". Analyze this later to check for breakthrough[12].

  • Washing (Defatting): Wash the column slowly with 2.0 mL of Hexane to remove unbound triglycerides and aliphatic impurities[4].

    • Validation Step: Collect this in a vial labeled "Wash Fraction".

  • Drying: Apply a vacuum for 2-3 minutes to purge residual hexane from the sorbent pores.

  • Elution: Elute the Salannin by passing 5.0 mL of pure Acetonitrile through the cartridge at a drop-wise rate (0.5 mL/min)[4].

    • Causality: Acetonitrile is a strong, polar aprotic solvent that disrupts the π−π interactions between Salannin and the GCB, ensuring quantitative desorption.

    • Collect in an amber vial labeled "Eluate".

  • Analysis: Analyze the Load, Wash, and Eluate fractions via HPLC-UV (at 215 nm) or LC-MS/MS (m/z 619.37 459.30)[10][13]. If recovery in the Eluate is <90%, quantify the Load and Wash fractions to close the mass balance and consult the visual diagnostic tree above.

References

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide Source: Welch Materials URL:[Link]

  • Three Most Common Problems Regard to Solid Phase Extraction (SPE) Source: Hawach Scientific URL:[Link]

  • Sample Prep Tech Tip: Troubleshooting SPE Source: Phenomenex URL:[Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis Source: WelchLab URL:[Link]

  • How to Fix Low Recovery in Solid Phase Extraction | SPE Tip Source: YouTube (Phenomenex) URL:[Link]

  • Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction Source: Analyst (RSC Publishing) URL:[Link]

  • A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil Source: Shimadzu LCMS Application Notes URL:[Link]

  • Investigation on the insecticidal limonoid content of commercial biopesticides and neem extract using solid phase extraction Source: SCIRP (Journal of Agricultural Chemistry and Environment) URL:[Link]

  • Validated UPLC/MS Method for the Determination of Salannin in Nimbatiktum Source: ResearchGate URL:[Link]

  • Simultaneous determination of five azadirachtins in the seed and leaf extracts of Azadirachta indica by automated online solid-phase extraction coupled with LC–Q-TOF–MS Source: PMC (National Institutes of Health) URL:[Link]

  • Photomediated Transformation of Salannin, a Tetranortriterpenoid from Azadirachta indica A. Juss Source: PMC (Molecules) URL:[Link]

  • Stability of the Natural Insecticide Azadirachtin in Aqueous and Organic Solvents Source: Pesticide Science (via Scribd) URL:[Link]

Sources

Optimization of mobile phase for better resolution of Salannin in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based solutions for optimizing the mobile phase to achieve better resolution of Salannin. As a complex tetranortriterpenoid, Salannin, often extracted from sources like the neem tree (Azadirachta indica), presents unique separation challenges.[1][2] This document will equip you with the necessary knowledge and systematic protocols to overcome these hurdles.

Troubleshooting Guide: Common Resolution Issues with Salannin

This section addresses specific problems you may encounter during your HPLC analysis of Salannin in a direct question-and-answer format.

Q1: My Salannin peak is showing poor resolution and is co-eluting with other components, particularly Nimbin. How can I improve the separation?

A1: Initial Steps & Causality

Co-elution, especially with structurally similar limonoids like Nimbin, is a frequent challenge in the analysis of neem extracts.[1][3] Salannin and Nimbin are both tetranortriterpenoids, leading to similar retention behaviors in reversed-phase chromatography.[1] To enhance resolution, we need to manipulate the selectivity (α) of our chromatographic system, which is most effectively achieved by modifying the mobile phase composition.

Systematic Mobile Phase Optimization Protocol:

  • Baseline Assessment: Start with a common mobile phase composition for Salannin analysis, such as an isocratic mixture of acetonitrile and water.[4] A typical starting point could be a 60:40 (v/v) ratio of acetonitrile to water.[5]

  • Solvent Strength Adjustment (Isocratic):

    • Increase Aqueous Content: If peaks are eluting too quickly with poor separation, incrementally increase the percentage of water (e.g., to 45%, 50%). This increases the retention time of these non-polar compounds, providing more opportunity for separation.

    • Decrease Aqueous Content: Conversely, if retention times are excessively long, a slight increase in the organic modifier (acetonitrile) can shorten the analysis time. However, be cautious as this may reduce resolution.

  • Switching the Organic Modifier:

    • Methanol as an Alternative: If adjusting the acetonitrile/water ratio is insufficient, substitute acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity between Salannin and co-eluting compounds. A starting point could be a 70:30 (v/v) methanol/water mixture.

  • Employing a Gradient Elution:

    • For complex mixtures containing compounds with a wide range of polarities, a gradient elution is often necessary. A shallow gradient will provide the best resolution.

    • Scouting Gradient: Begin with a broad linear gradient (e.g., 5% to 95% acetonitrile in water over 30-40 minutes) to determine the approximate elution time of Salannin and other major components.

    • Gradient Refinement: Once the elution window is known, design a shallower gradient around this point. For example, if Salannin elutes at 40% acetonitrile, a gradient from 30% to 50% acetonitrile over 20 minutes could significantly improve resolution.

Q2: The Salannin peak is broad and tailing. What are the likely causes and how can I sharpen the peak?

A2: Addressing Peak Shape Issues

Peak broadening and tailing for compounds like Salannin in reversed-phase HPLC can often be attributed to secondary interactions with the stationary phase or issues with the mobile phase pH.

Troubleshooting Peak Asymmetry:

  • Mobile Phase Additives:

    • Acidic Modifiers: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is a common strategy to improve peak shape. These modifiers work by suppressing the ionization of residual silanol groups on the silica-based stationary phase, which can cause undesirable secondary interactions with the analyte.

  • Column Temperature:

    • Increasing the column temperature (e.g., to 30°C or 35°C) can decrease the viscosity of the mobile phase and improve mass transfer kinetics, often leading to sharper peaks. However, be mindful of the thermal stability of Salannin.

  • Flow Rate Optimization:

    • While a lower flow rate generally improves resolution, an excessively low rate can lead to band broadening due to diffusion. Experiment with flow rates between 0.8 and 1.2 mL/min to find the optimal balance between resolution and peak sharpness for your specific column dimensions.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for a mobile phase to analyze Salannin in a neem oil sample?

A: For reversed-phase HPLC analysis of Salannin in neem oil, a good starting point is an isocratic mobile phase consisting of a mixture of acetonitrile and water.[4] A common ratio to begin with is 60:40 (v/v) acetonitrile:water.[5] Another reported isocratic system uses a combination of methanol, acetonitrile, and water (35:15:50 v/v/v).[3]

Q: Should I use isocratic or gradient elution for Salannin analysis?

A: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution is simpler and can be sufficient if you are analyzing a relatively pure sample or if Salannin is well-separated from other components.

  • Gradient elution is generally recommended for complex samples like crude neem extracts, where compounds with a wide range of polarities are present. A gradient allows for the effective separation of all components within a reasonable timeframe.

Q: What is the typical UV detection wavelength for Salannin?

A: Salannin is typically detected at a wavelength of around 215 nm.[4]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Salannin Resolution

This protocol provides a step-by-step guide to systematically optimize the mobile phase for improved resolution of Salannin.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ultrapure water

  • HPLC-grade formic acid

  • Salannin analytical standard

  • Sample containing Salannin (e.g., neem oil extract)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Initial Isocratic Analysis:

    • Prepare a mobile phase of 60:40 (v/v) acetonitrile:water.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to 215 nm.

    • Inject the Salannin standard and the sample.

    • Evaluate the resolution between Salannin and any closely eluting peaks.

  • Solvent Strength Modification:

    • If resolution is poor, prepare a series of mobile phases with varying acetonitrile:water ratios (e.g., 55:45, 50:50, 45:55).

    • Analyze the sample with each mobile phase and compare the chromatograms to identify the optimal isocratic composition.

  • Organic Modifier Substitution:

    • If satisfactory resolution is not achieved, switch the organic modifier to methanol.

    • Prepare a mobile phase of 70:30 (v/v) methanol:water and repeat the analysis.

    • Adjust the methanol:water ratio as needed.

  • Gradient Elution Development:

    • If the sample is complex, develop a gradient method.

    • Scouting Gradient:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient Program: 10% B to 90% B over 30 minutes.

    • Optimized Gradient:

      • Based on the scouting run, create a shallower gradient around the elution time of Salannin. For example, if Salannin elutes at 15 minutes (corresponding to ~50% B), a new gradient could be 40% B to 60% B over 20 minutes.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Salannin Retention and Resolution

Mobile Phase Composition (v/v)Retention Time of Salannin (min)Resolution (Rs) between Salannin and NimbinPeak Shape
60:40 Acetonitrile:Water8.51.2Symmetrical
50:50 Acetonitrile:Water12.21.8Symmetrical
70:30 Methanol:Water10.11.5Symmetrical
Gradient: 40-60% Acetonitrile in Water (20 min)14.82.5Sharp, Symmetrical

Note: The values in this table are illustrative and will vary depending on the specific column and HPLC system used.

Visualizations

Logical Workflow for Mobile Phase Optimization

The following diagram illustrates the decision-making process for optimizing the mobile phase to improve the resolution of Salannin.

MobilePhaseOptimization Start Start: Poor Salannin Resolution AdjustIsocratic Adjust Isocratic Mobile Phase (Solvent Strength) Start->AdjustIsocratic CheckResolution1 Resolution Acceptable? AdjustIsocratic->CheckResolution1 SwitchSolvent Switch Organic Modifier (e.g., Acetonitrile to Methanol) CheckResolution2 Resolution Acceptable? SwitchSolvent->CheckResolution2 DevelopGradient Develop Gradient Method CheckResolution3 Resolution Acceptable? DevelopGradient->CheckResolution3 CheckResolution1->SwitchSolvent No End End: Optimized Method CheckResolution1->End Yes CheckResolution2->DevelopGradient No CheckResolution2->End Yes CheckResolution3->End Yes TroubleshootPeakShape Troubleshoot Peak Shape (Add Acid, Adjust Temp/Flow) CheckResolution3->TroubleshootPeakShape No TroubleshootPeakShape->DevelopGradient

Caption: Decision tree for systematic mobile phase optimization.

References

  • Ramesh, A., & Balasubramanian, M. (1999). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. The Analyst, 124(1), 19–21.
  • Shimadzu. (n.d.). A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil.
  • The Good Scents Company. (n.d.). Salannin.
  • Silva, J. C. T., Jham, G. N., D'arc Oliveira, R., & Brown, L. (2007). Purification of the seven tetranortriterpenoids in neem (Azadirachta indica) seed by counter-current chromatography sequentially followed by isocratic preparative reversed-phase high-performance liquid chromatography.
  • International Journal of Creative Research Thoughts. (2023).
  • ResearchGate. (n.d.). Standard curve plot of salannin obtained using HPLC.
  • Planta Analytica. (n.d.). Salannin – CAS 992-20-1.
  • Impactfactor. (2022).
  • AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
  • Journal of Universitas Airlangga. (2022). HPLC Method Optimization for Simultaneous Determination of Quercetin, Luteolin, Sinensetin, and Stigmasterol in Herbal Medicines.
  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
  • American Laboratory. (2026).
  • Google Patents. (2002). WO2002032907A1 - Extraction method.

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Validation & Comparative

Comparative analysis of Salannin and Azadirachtin insecticidal activity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Salannin and Azadirachtin Insecticidal Activity: Mechanisms, Efficacy, and Protocol Standards

As the agricultural and pharmaceutical sectors pivot toward sustainable, plant-derived allelochemicals, the limonoids extracted from the Indian neem tree (Azadirachta indica) remain the gold standard for botanical pest management. While the tetranortriterpenoid Azadirachtin is universally recognized for its profound insecticidal properties, accounting for up to 90% of neem's bioactivity, non-azadirachtin limonoids like the C-seco limonoid Salannin play a critical, albeit mechanistically distinct, role in plant defense.

For researchers and drug development professionals formulating next-generation biopesticides, understanding the divergence between these two molecules is paramount. This guide provides an in-depth comparative analysis of their mechanisms of action, quantitative efficacy, and the rigorous, self-validating protocols required to evaluate them.

Mechanistic Divergence: Endocrine Disruption vs. Chemoreception

The fundamental difference between Azadirachtin and Salannin lies in their physiological targets. Azadirachtin is a multi-target systemic toxin, whereas Salannin functions almost exclusively as a behavioral modifier.

Azadirachtin: The Multi-Target Disruptor Azadirachtin exhibits a dual-action mechanism characterized by primary antifeedancy and severe post-ingestive toxicity. Upon ingestion, it crosses the midgut epithelium and systemically disrupts the insect's neuroendocrine system. It specifically blocks the release of prothoracicotropic hormone (PTTH) from the brain, which in turn halts the synthesis and release of ecdysteroids and juvenile hormones, leading to catastrophic molting arrest1[1]. Furthermore, recent histological studies on Spodoptera litura (tobacco cutworm) reveal that Azadirachtin induces cellular apoptosis in the larval midgut by triggering the release of cytochrome c and activating caspase pathways, causing structural destruction and secondary antifeedancy2[2].

Salannin: The Specific Antifeedant Salannin, conversely, lacks this profound systemic toxicity. Its primary mode of action is mediated entirely through the insect's peripheral nervous system. Salannin stimulates deterrent neurons within the sensilla of the insect's mouthparts while simultaneously inhibiting sugar-responsive cells 3[3]. While larvae exposed to Salannin exhibit severe growth inhibition and delayed molting, nutritional indexing proves that this is strictly a consequence of starvation, not inherent endocrine disruption.

Mechanism Aza Azadirachtin Neuro Neuroendocrine System (Brain/Corpora Allata) Aza->Neuro Systemic Absorption Chemo Chemoreceptors (Mouthparts) Aza->Chemo Contact Gut Midgut Epithelium Aza->Gut Ingestion Sal Salannin Sal->Chemo Contact Sal->Gut Ingestion PTTH Inhibits PTTH Release Neuro->PTTH Anti Feeding Deterrence Chemo->Anti Primary Apop Cellular Apoptosis Gut->Apop Gut->Anti Secondary Ecdy Molting Arrest (Reduced Ecdysone/JH) PTTH->Ecdy

Mechanistic divergence of Azadirachtin and Salannin across insect physiological targets.

Quantitative Efficacy Profiling

To objectively compare these compounds, we must look at their performance against highly destructive polyphagous pests like Spodoptera litura and Helicoverpa armigera. Azadirachtin operates at an order of magnitude higher potency for lethality, whereas Salannin requires higher concentrations to achieve 50% feeding deterrence.

ParameterAzadirachtin ASalannin
Chemical Class TetranortriterpenoidC-seco Limonoid
Primary Mechanism Endocrine disruption & Midgut apoptosisChemoreceptor-mediated antifeedancy
Systemic Toxicity High (Reduces Efficiency of Conversion of Ingested Food)Negligible (Growth inhibition via starvation)
Lethal/Effective Conc. (S. litura) 1.1 - 3.3 ppm (12-day LC50) 4[4]87.7 µg/mL (7-day EC50 for growth) 5[5]
Antifeedant Threshold < 1 ppm~2.8 µg/cm² (50% deterrence) 3[3]
Resistance Potential Extremely Low (Multi-target action)Moderate (Single-target behavioral avoidance)

Experimental Methodologies & Protocol Standards

When developing bioassays for limonoids, researchers frequently misinterpret starvation-induced mortality as systemic toxicity. To ensure scientific integrity, every protocol must be a self-validating system that decouples behavioral avoidance from physiological poisoning.

Protocol 1: Choice Leaf Disc Bioassay (Isolating Primary Antifeedancy)

Objective: To quantify the primary antifeedant activity of Salannin without the confounding variable of post-ingestive toxicity. Causality & Validation: By offering a choice between treated and untreated discs, we isolate sensory rejection. If larvae consume the untreated disc but avoid the treated one, the compound is a true antifeedant.

  • Preparation: Cut uniform leaf discs (e.g., 2 cm²) from host plants (e.g., castor or cotton).

  • Application: Apply 10 µL aliquots of Salannin dissolved in acetone (ranging from 0.5 to 5.0 µg/cm²) to the treated discs. Apply pure acetone to control discs. Allow solvent to evaporate completely.

  • Infestation: Place one treated and one control disc in a Petri dish lined with moistened filter paper. Introduce a single, 4-hour starved 3rd-instar larva into the center.

  • Measurement: Terminate the assay when 75% of the control disc is consumed. Measure the remaining leaf area using a leaf area meter.

  • Data Output: Calculate the Antifeedant Index (AFI) = [(C - T) / (C + T)] × 100, where C and T are the areas consumed of the control and treated discs, respectively.

Protocol 2: Nutritional Indexing (Differentiating IGR from Starvation)

Objective: To prove whether a compound (like Azadirachtin) possesses true systemic toxicity or merely causes starvation (like Salannin). Causality & Validation: We introduce a "Starved Control" cohort. We plot the Relative Growth Rate (RGR) against the Relative Consumption Rate (RCR). If a compound is merely an antifeedant (Salannin), the treated larvae's growth efficiency will perfectly match the starved control's calibration curve. If it is a systemic toxin (Azadirachtin), the efficiency of conversion of ingested food (ECI) will plummet below the starved baseline 3[3].

  • Diet Preparation: Incorporate serial dilutions of the limonoid into an artificial diet.

  • Cohort Assignment: Divide larvae into three groups: Ad libitum Control, Treated, and Starved Control (fed untreated diet but restricted to the exact weight of food consumed by the Treated group).

  • Daily Metrics: Weigh larvae, remaining food, and frass daily for 7 days.

  • Analysis: Calculate RGR (weight gained / initial weight / days) and RCR (food consumed / initial weight / days). Plot RGR vs. RCR to determine the physiological nature of the growth inhibition.

Workflow Prep Limonoid Standardization Assay1 Choice Leaf Disc Assay Prep->Assay1 Assay2 Diet Incorporation Assay Prep->Assay2 Data1 Calculate Antifeedant Index (AFI) Assay1->Data1 Valid Starved Control Validation Assay1->Valid Data2 Plot RGR vs RCR Assay2->Data2 Assay2->Valid Result Decouple Toxicity from Starvation Data1->Result Data2->Result Valid->Result

Self-validating experimental workflow to decouple behavioral antifeedancy from systemic toxicity.

Synergism and Formulation Potential

While Azadirachtin A is the undisputed powerhouse of neem extracts, formulating it in isolation can be counterproductive. Studies show that while non-azadirachtin limonoids like Salannin do not directly potentiate the primary antifeedancy of Azadirachtin in a synergistic manner, their inclusion in a multi-component system is vital 6[6]. By combining the systemic endocrine disruption of Azadirachtin with the peripheral chemoreceptor blockade of Salannin, formulators create a "defense in depth." This multi-targeted approach keeps the insect engaged in defensive behavioral interactions while simultaneously suffering from internal physiological collapse, drastically reducing the likelihood of resistance evolution.

References

  • Azadirachtin-Based Insecticide: Overview, Risk Assessments, and Future Directions. Frontiers in Agronomy. URL:[Link]

  • Insecticidal effects of azadirachtin as a new approach for integrated management of Spodoptera littoralis. Egyptian Scientific Journal of Pesticides. URL:[Link]

  • Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides. Frontiers in Pharmacology / NIH. URL:[Link]

  • Azadirachtin Affects the Growth of Spodoptera litura Fabricius by Inducing Apoptosis in Larval Midgut. Frontiers in Physiology / NIH. URL:[Link]

  • Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ. MDPI. URL:[Link]

  • Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae. Journal of Biosciences. URL:[Link]

Sources

Validation of Salannin's Antifeedant Effects: A Comparative Analysis Across Insect Species

Author: BenchChem Technical Support Team. Date: March 2026

Botanical pesticides derived from the neem tree (Azadirachta indica) have long been anchored by the well-known compound Azadirachtin. However, Salannin—a major C-seco limonoid—has emerged as a highly potent antifeedant and growth regulator in its own right. For researchers and drug development professionals, validating Salannin's efficacy requires isolating its behavioral deterrence from post-ingestive toxicity.

This guide provides an objective comparison of Salannin against other limonoids across multiple insect species, supported by self-validating experimental protocols designed to ensure high scientific integrity.

Mechanistic Causality: How Salannin Drives Feeding Deterrence

Unlike synthetic neurotoxins that aim for rapid mortality, Salannin operates primarily as a behavioral modifier. The causality of its antifeedant effect begins at the insect's peripheral nervous system. When an insect encounters Salannin-treated foliage, the compound binds to specific gustatory receptor neurons (sensilla). This triggers a signal transduction cascade to the central nervous system that actively inhibits the feeding drive.

Post-ingestive effects do occur but are secondary. Salannin has been shown to inhibit ecdysone 20-monooxygenase, an essential cytochrome P450-dependent hydroxylase, leading to delayed molting and growth inhibition. However, rigorous nutritional analyses reveal that Salannin does not significantly alter the Efficiency of Conversion of Ingested food (ECI). This proves that the observed larval growth reduction is primarily a direct consequence of starvation (antifeedant activity) rather than systemic physiological toxicity (1).

Pathway S Salannin Exposure GR Gustatory Receptors (Sensilla) S->GR Binding (Primary) Ecd Ecdysone 20-monooxygenase Inhibition S->Ecd Post-ingestive (Secondary) CNS Central Nervous System GR->CNS Signal Transduction FD Feeding Deterrence CNS->FD Behavioral Response GI Growth Inhibition & Delayed Molt Ecd->GI Physiological Response

Hypothesized signaling pathway of Salannin's antifeedant and growth-inhibitory effects.

Comparative Efficacy Across Insect Species

To objectively evaluate Salannin in drug development, it must be benchmarked against Azadirachtin and other salannin-class limonoids (e.g., Salannol, 3-O-acetyl salannol). Efficacy varies significantly depending on the target species' receptor sensitivity and feeding ecology.

For instance, against the Mexican bean beetle (Epilachna varivestis), Salannin demonstrates antifeedant activity equivalent to Azadirachtin. Against Pieris brassicae larvae, Salannin actually outperforms Azadirachtin-A. In polyphagous pests like the tobacco cutworm (Spodoptera litura) and cotton bollworm (Helicoverpa armigera), Salannin exhibits potent feeding inhibition, often achieving 50% Feeding Inhibition (FI₅₀) at concentrations below 3.0 µg/cm² (2).

Table 1: Comparative Antifeedant Activity of Limonoids Across Species
Target Insect SpeciesCompoundAssay TypeEfficacy MetricRelative Potency
Spodoptera litura 3-O-acetyl salannolLeaf-Disc ChoiceFI₅₀ = 2.0 µg/cm²Highest
Spodoptera litura SalannolLeaf-Disc ChoiceFI₅₀ = 2.3 µg/cm²High
Spodoptera litura SalanninLeaf-Disc ChoiceFI₅₀ = 2.8 µg/cm²High
Helicoverpa armigera SalanninDiet IncorporationEC₅₀ = 86.5 µg/mLModerate
Epilachna varivestis SalanninLeaf-Disc ChoiceEquivalent to Aza-AVery High
Pieris brassicae SalanninLeaf-Disc ChoiceSuperior to Aza-AVery High

Data synthesized from comparative bioefficacy studies on Meliaceae secondary metabolites (3; 4).

Self-Validating Experimental Protocol: The Leaf-Disc Choice Assay

To validate these antifeedant effects in a laboratory setting, researchers must employ a self-validating system. The Leaf-Disc Choice Assay is the gold standard because it inherently controls for starvation-induced mortality. By providing both treated and untreated discs in the same arena, the assay strictly measures behavioral preference (deterrence) rather than obligate starvation.

Causality Behind Experimental Choices:
  • Pre-starvation (12-24h): Ensures the larvae have a high baseline feeding drive, reducing false positives for deterrence caused by natural satiation.

  • Emulsifier (Triton-X-100): Salannin is highly lipophilic. A 0.1% Triton-X-100 aqueous emulsion ensures uniform distribution on the leaf surface without causing solvent-induced phytotoxicity.

  • Internal Validation (ECI Tracking): By running a parallel nutritional assay where starved control larvae are compared against Salannin-fed larvae, researchers can calculate the ECI. If ECI remains constant while total consumption drops, the antifeedant mechanism is validated over a toxic mechanism.

Workflow Prep Prepare Leaf Discs (3.0 cm²) Trt Apply Salannin/Control (1-10 µg/cm²) Prep->Trt Dry Air Dry at Room Temp Trt->Dry Arena Place in Arena (Choice Setup) Dry->Arena Infect Introduce Pre-starved Larva Arena->Infect Incubate Incubate for 5-24 Hours Infect->Incubate Measure Digital Measurement of Consumed Area Incubate->Measure Calc Calculate Feeding Deterrent Index (FDI) Measure->Calc

Step-by-step experimental workflow for the leaf-disc choice antifeedant bioassay.

Step-by-Step Methodology:
  • Preparation: Punch uniform 3.0 cm² discs from fresh host plant leaves (e.g., castor leaves for S. litura) using a sterilized cork borer.

  • Treatment Application: Apply 10 µL of Salannin solution (emulsified with 0.1% Triton-X-100) to each side of the treated discs to achieve target surface concentrations (e.g., 1–10 µg/cm²). Apply the carrier solvent alone to the control discs.

  • Drying: Air-dry all discs at room temperature to evaporate the solvent completely. This prevents volatile deterrence from the solvent itself.

  • Arena Setup: Place one treated disc and one control disc equidistant from the center of a 9 cm Petri dish lined with moistened filter paper (to maintain turgidity).

  • Inoculation: Introduce a single, pre-starved (12-24h) fourth-instar larva into the center of the arena.

  • Incubation: Maintain the arena in a controlled rearing chamber at 27 ± 2°C, 60-70% Relative Humidity, and a 16:8 (Light:Dark) photoperiod for 5 to 24 hours.

  • Measurement & Validation: Remove the discs and measure the consumed area using digital video-image analysis software.

  • Calculation: Quantify the antifeedant activity using the Feeding Deterrent Index (FDI): FDI = [(C - T) / (C + T)] × 100 (Where C is the area consumed on the control disc and T is the area consumed on the treated disc).

References

  • Koul, O., Singh, G., Singh, R., Singh, J., Daniewski, W. M., & Berlozecki, S. (2004). Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their role in a multicomponent system against lepidopteran larvae. Journal of Biosciences (Indian Academy of Sciences). Available at: [Link]

  • Govindachari, T. R., Narasimhan, N. S., Suresh, G., Partho, P. D., Gopalakrishnan, G., & Krishna Kumari, G. N. (1996). Insect antifeedant and growth-regulating activities of Salannin and other c-seco limonoids from neem oil in relation to Azadirachtin. Journal of Chemical Ecology (PubMed). Available at: [Link]

  • Lin, X., et al. (2021). Insecticidal Triterpenes in Meliaceae: Plant Species, Molecules and Activities: Part Ⅰ (Aphanamixis-Chukrasia). MDPI International Journal of Molecular Sciences. Available at: [Link]

  • Senthil-Nathan, S. (2013). Physiological and biochemical effect of neem and other Meliaceae plants secondary metabolites against Lepidopteran insects. Frontiers in Physiology. Available at: [Link]

Sources

Cross-species comparison of Salannin's growth-regulating properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Species Comparison of Salannin’s Growth-Regulating Properties: A Technical Guide for Application Scientists

Introduction

Salannin (CAS: 992-20-1) is a highly active tetranortriterpenoid (C-seco limonoid) isolated from the seeds and oil of Azadirachta indica (Neem)[1]. While Azadirachtin is the most widely recognized neem-derived insect growth regulator (IGR), Salannin exhibits potent, distinct growth-regulating and antifeedant properties across various agricultural and disease-vector pests[2][3]. For drug development professionals and agrochemical researchers, understanding the nuanced, species-specific efficacy of Salannin is critical for designing next-generation, biorational pest control agents. This guide provides an objective, cross-species comparison of Salannin against Azadirachtin and synthetic IGRs, detailing its mechanism of action, comparative efficacy, and standardized bioassay protocols.

Mechanistic Causality: How Salannin Disrupts Endocrine Signaling

Unlike conventional broad-spectrum neurotoxic insecticides, Salannin functions as a selective endocrine disruptor[4]. Insect metamorphosis is strictly governed by the balance of ecdysteroids (specifically 20-hydroxyecdysone, or 20E) and juvenile hormones (JH)[5].

Salannin directly interferes with this endocrine balance. Mechanistically, Salannin has been shown to inhibit ecdysone 20-monooxygenase (E-20-M) activity in a dose-dependent manner[1]. E-20-M is the critical cytochrome P450 enzyme responsible for hydroxylating ecdysone into its active form, 20E[5]. By suppressing 20E synthesis, Salannin prevents the physiological signaling required for apolysis and ecdysis. This biochemical blockade manifests phenotypically as delayed molting, severely prolonged larval duration, and ultimately, larval-pupal mortality[2][3].

Salannin_MOA Salannin Salannin (C-seco limonoid) E20M Ecdysone 20-Monooxygenase (E-20-M) Salannin->E20M Dose-dependent Inhibition Hydroxyecdysone 20-Hydroxyecdysone (20E - Active) Salannin->Hydroxyecdysone Depletes 20E E20M->Hydroxyecdysone Hydroxylation Ecdysone Ecdysone (Prohormone) Ecdysone->E20M Substrate Receptor Ecdysone Receptor (EcR) Activation Hydroxyecdysone->Receptor Binds Arrest Developmental Arrest & Mortality Hydroxyecdysone->Arrest Deficiency Causes Molting Normal Molting & Metamorphosis Receptor->Molting Triggers

Fig 1. Salannin disrupts insect metamorphosis by inhibiting E-20-M, preventing 20E synthesis.

Cross-Species Efficacy: Salannin vs. Azadirachtin

Salannin’s biological efficacy is highly species-dependent. Structure-activity relationship (SAR) studies reveal that the presence of a cyclohexenone A ring coupled with an α-hydroxy enone group in the B ring correlates strongly with its growth regulatory activity[3].

While Azadirachtin generally exhibits higher absolute toxicity in many species, Salannin outperforms it in specific contexts, particularly regarding antifeedant-driven growth arrest. Table 1 synthesizes experimental data comparing these two limonoids across diverse taxa.

Table 1: Comparative Growth-Regulating Efficacy of Salannin vs. Azadirachtin

Target SpeciesOrderSalannin Effect ProfileAzadirachtin Effect ProfileComparative Efficacy Ratio
Spodoptera litura (Tobacco armyworm)LepidopteraDelayed molt, increased larval duration, decreased pupal weight, high mortality[3][6].Severe apolysis disruption, immediate feeding cessation[7].Moderate: Salannin requires a higher dose for equivalent mortality[2].
Pericallia ricini LepidopteraProlonged larval duration, significant larval and pupal mortalities[3][6].High larval mortality, complete pupation suppression[3].Moderate to High: Both exhibit strong IGR effects.
Oxya fuscovittata OrthopteraPronounced nymphal mortality, severe molt delays[2][3].Nymphal mortality, developmental arrest[3].High: Salannin exhibits near-equivalent efficacy[2].
Pieris brassicae LepidopteraStrong antifeedant, severe growth disruption[7].Moderate antifeedant, strong growth disruption[7].Very High: Salannin is significantly more active than Azadirachtin-A[7].

Self-Validating Experimental Protocol: Cross-Species IGR Bioassay

To ensure scientific integrity and eliminate false positives caused by general solvent toxicity, the following protocol outlines a self-validating system for quantifying Salannin's IGR effects. This workflow utilizes a dual-control mechanism to isolate specific endocrine-disrupting variables.

IGR_Workflow Prep 1. Insect Cohort Prep (Synchronized L3/L4 Larvae) Treatment 2. Topical Application / Diet (Salannin vs. Aza vs. Solvent) Prep->Treatment Incubation 3. Controlled Incubation (25°C, 65% RH, 16:8 L:D) Treatment->Incubation Monitoring 4. Daily Phenotypic Monitoring (Ecdysis, Mass, Mortality) Incubation->Monitoring Validation 5. Self-Validation Check (Control Mortality < 5%?) Monitoring->Validation Validation->Prep No (Reject Batch) Analysis 6. Data Synthesis (EC50, Survival Curves) Validation->Analysis Yes (Valid)

Fig 2. Standardized self-validating bioassay workflow for evaluating Salannin's IGR properties.

Step-by-Step Methodology:

  • Cohort Synchronization: Select newly molted 3rd or 4th instar larvae (e.g., Spodoptera litura) to ensure uniform baseline endocrine profiles. Starve for 4 hours prior to treatment to normalize gut contents[7].

  • Compound Preparation: Dissolve high-purity Salannin (>99%) and Azadirachtin-A (positive control) in analytical grade acetone[7]. Prepare serial dilutions (e.g., 1, 5, 10, 25, 50 µg/µL).

  • Application (No-Choice Leaf Disc Assay): Apply 1 µL of the respective solutions to uniform leaf discs (e.g., castor leaves). Allow the solvent to evaporate completely[7]. Use acetone-only treated discs as the negative control.

  • Exposure & Incubation: Introduce one larva per petri dish containing a treated leaf disc. Incubate under controlled environmental conditions (25±1°C, 65±5% RH, 16:8 Light:Dark photoperiod). Replace treated discs with fresh, untreated leaves after 24 hours.

  • Data Acquisition: Record larval weight daily. Document the exact time of ecdysis to calculate larval stage duration. Note morphological deformities (e.g., incomplete exuviae shedding, larval-pupal intermediates)[2].

  • Validation Criteria: The assay is only valid if the negative control cohort exhibits >95% successful pupation. Calculate the EC50 (Effective Concentration for 50% growth inhibition) using Probit analysis.

Discussion: Strategic Positioning in Drug Development & Agrochemicals

For formulation scientists, Salannin presents a compelling alternative to synthetic IGRs like Methoprene (a Juvenile Hormone analog) or Diflubenzuron (a Chitin Synthesis inhibitor)[4]. While synthetic IGRs face increasing resistance due to target-site mutations, Salannin’s multi-nodal mechanism—combining E-20-M inhibition with potent antifeedant activity—drastically reduces the selection pressure for resistance[1][4].

Furthermore, experimental data indicates that combining Salannin with Azadirachtin and Nimbin yields a synergistic IGR effect[2]. This allows agrochemical developers to optimize field efficacy while lowering the required dosage of the more structurally complex (and expensive to extract) Azadirachtin[2][8].

Conclusion

Salannin is not merely a secondary metabolite of neem; it is a potent, standalone growth regulator with distinct cross-species efficacy profiles. By understanding its specific disruption of the ecdysone pathway, researchers can better leverage Salannin in integrated pest management (IPM) and novel biorational drug designs.

References

  • Govindachari, T. R., et al. (1996). "Insect antifeedant and growth-regulating activities of salannin and other C-seco limonoids from neem oil in relation to azadirachtin." Journal of Chemical Ecology, 22(8), 1453-1461. URL: [Link]

  • BioCrick. "Biological Activity and Chemical Properties of Salannin (CAS: 992-20-1)." BioCrick Database. URL: [Link]

  • Chaudhary, S., et al. (2022). "Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides." Frontiers in Agronomy. URL: [Link]

  • "Insect growth regulators for sustainable agriculture and public health." (2025). International Journal of Entomology Research. URL: [Link]

Sources

A Senior Application Scientist's Guide to Validating Salannin in Integrated Pest Management (IPM) Programs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests and their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. The judicious use of pesticides is a key component of many IPM programs, with a growing emphasis on biorational pesticides that offer high target specificity and low environmental impact. Salannin, a C-seco limonoid isolated from the neem tree (Azadirachta indica), has emerged as a promising candidate for inclusion in IPM strategies due to its potent antifeedant and insect growth-regulating properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on validating the use of salannin, comparing its performance with established biological and synthetic insecticides, and offering detailed experimental protocols for its evaluation.

Introduction to Salannin: A Biorational Approach to Pest Control

Salannin is a tetranortriterpenoid and a prominent secondary metabolite found in the seeds of the neem tree.[1][2] Unlike the more extensively studied azadirachtin, salannin's primary modes of action are potent feeding deterrence and disruption of insect growth and development.[3][4] It has been shown to increase the duration of the larval stage, cause delayed molting, and lead to decreased pupal weight, ultimately resulting in larval and pupal mortality.[4][5] These characteristics make it a valuable tool in IPM, aiming to manage pest populations below economically damaging levels rather than complete eradication, thus preserving the agroecosystem's balance. The complex structure of salannin and the presence of multiple active compounds in neem extracts are thought to reduce the likelihood of pests developing resistance, a significant advantage over single-target-site synthetic insecticides.[6]

Chemical Structure of Salannin:

  • Formula: C₃₄H₄₄O₉

  • Molar Mass: 596.71 g/mol

  • Class: C-seco Limonoid

Mechanism of Action: A Multi-pronged Attack

Salannin exerts its effects on target pests through several mechanisms, making it a robust component for IPM programs.

  • Antifeedant Activity: Salannin acts as a powerful feeding deterrent for a wide range of insect pests. It does not necessarily kill the insect on contact but makes the treated plant unpalatable, leading to starvation and reduced crop damage.[1][3]

  • Insect Growth Regulation (IGR): Salannin interferes with the insect's endocrine system, specifically inhibiting ecdysone 20-monooxygenase, an enzyme crucial for the molting process.[7] This disruption leads to developmental abnormalities, increased larval duration, and ultimately, mortality.[4][5]

  • Oviposition Deterrence: Some studies suggest that neem extracts containing salannin can deter female insects from laying their eggs on treated surfaces, further reducing the potential for pest outbreaks.

The following diagram illustrates the primary mechanisms of action of salannin against susceptible insect pests.

Salannin_Mechanism cluster_0 Physiological Effects cluster_1 Behavioral & Developmental Outcomes Salannin Salannin Ingestion Ingestion by Pest Salannin->Ingestion Contact Contact with Pest Salannin->Contact Antifeedant Antifeedant Effect (Gustatory Receptors) Ingestion->Antifeedant IGR Insect Growth Regulation (Ecdysone Inhibition) Ingestion->IGR Contact->IGR ReducedFeeding Reduced Feeding & Starvation Antifeedant->ReducedFeeding MoltingDisruption Molting Disruption & Developmental Defects IGR->MoltingDisruption ReducedFecundity Reduced Fecundity & Oviposition Deterrence IGR->ReducedFecundity Mortality Increased Mortality ReducedFeeding->Mortality MoltingDisruption->Mortality

Caption: Primary mechanisms of action of salannin.

Comparative Efficacy Analysis

To validate the use of salannin in an IPM program, its efficacy must be objectively compared against existing pest control agents. This section provides a comparative analysis of salannin with a leading biological insecticide, Bacillus thuringiensis (Bt), and two widely used synthetic insecticides, spinosad and permethrin. The data presented is compiled from various studies and standardized where possible for comparison.

Target Pests

The efficacy of an insecticide is highly dependent on the target pest. The following table summarizes the known efficacy of salannin and its alternatives against two economically important lepidopteran pests: the Tobacco Cutworm (Spodoptera litura) and the Cotton Bollworm (Helicoverpa armigera).

InsecticideTarget PestEfficacy MetricValueReference
Salannin Spodoptera lituraEC₅₀ (Growth Inhibition)88.0 ppm[3]
FI₅₀ (Antifeedant)2.8 µg/cm²[3]
Helicoverpa armigeraEC₅₀ (Growth Inhibition)92.5 ppm[3]
Bacillus thuringiensis (Bt) Helicoverpa armigeraLC₅₀184.62 - 275.39 µg/ml[8][9]
Spodoptera lituraLC₅₀-
Spinosad Spodoptera lituraLC₅₀10.037 - 43.691 ppm[10]
LC₅₀14.78 mg/l
Permethrin Scabies MitesCure Rate27% - 84.6%[5][11]

Note: Direct comparative LC₅₀/EC₅₀ values for all compounds against the same pest under identical conditions are limited in the available literature. The data above is collated from different studies and should be interpreted with this in mind.

Ecotoxicity Profile

A critical aspect of IPM is the minimization of harm to non-target organisms and the environment. Biorational pesticides like salannin are generally considered to have a more favorable ecotoxicity profile than broad-spectrum synthetic insecticides.

InsecticideToxicity to Honeybees (LD₅₀)Toxicity to Aquatic Invertebrates (Daphnia magna EC₅₀)Soil Half-life
Salannin Data for pure salannin is limited; neem extracts are generally considered less toxic than many synthetics.Data for pure salannin is limited.43.3 - 57.7 days (dry soil)
Bacillus thuringiensis (Bt) Generally considered non-toxic.Generally considered non-toxic.Spores can persist but are generally inactive without a host.
Spinosad Highly toxic when wet, low toxicity once dry.Moderately toxic.9 - 17 days.
Permethrin Highly toxic.Highly toxic.30 - 40 days.

Note: The provided data represents a general overview. Specific values can vary depending on the formulation, environmental conditions, and the specific non-target species being tested.

Experimental Protocols for Efficacy Validation

To ensure the scientific integrity of efficacy data, standardized and validated experimental protocols are essential. The following are detailed step-by-step methodologies for key experiments to evaluate the insecticidal properties of salannin.

Insect Rearing

Consistent and healthy insect colonies are fundamental for reliable bioassay results.

  • Establishment of Colony: Obtain a starter culture of the target insect pest (e.g., S. litura, H. armigera) from a reputable supplier or collect from an unsprayed field.

  • Rearing Conditions: Maintain the colony in a controlled environment chamber at 27 ± 2°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

  • Diet: Rear larvae on a standardized artificial diet.[3] For leaf-disc bioassays, a natural host plant (e.g., castor leaves for S. litura) should also be maintained under pesticide-free conditions.

Leaf-Dip Bioassay for Acute Toxicity (LC₅₀ Determination)

This method, adapted from the Insecticide Resistance Action Committee (IRAC) Method No: 018, is a standard for determining the lethal concentration of an insecticide.[12]

Leaf_Dip_Bioassay start Start: Prepare Serial Dilutions of Salannin dip Dip Host Plant Leaves in Each Dilution (10s) start->dip dry Air Dry Treated Leaves dip->dry place Place Dried Leaves in Petri Dishes with Moist Filter Paper dry->place infest Introduce 3rd Instar Larvae (10-15 per dish) place->infest incubate Incubate under Controlled Conditions (24-72h) infest->incubate assess Assess Mortality incubate->assess probit Analyze Data using Probit Analysis to Determine LC₅₀ assess->probit

Sources

A Comparative Analysis of the Cytotoxic Effects of Salannin and Nimbin

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of oncological research, natural products remain a vital source of novel therapeutic agents. The neem tree, Azadirachta indica, is a veritable cornucopia of bioactive limonoids, with hundreds of compounds identified. Among these, Salannin and Nimbin have been subjects of interest, though often overshadowed by more potent relatives like Nimbolide. This guide provides a detailed comparative study of the cytotoxic effects of Salannin and Nimbin, offering a nuanced perspective grounded in available experimental data for researchers, scientists, and professionals in drug development.

Introduction to Salannin and Nimbin

Salannin and Nimbin are C-secomeliacins, a class of tetranortriterpenoids isolated from the seeds and other parts of the neem tree. While structurally related to more extensively studied limonoids like Azadirachtin, their specific anticancer activities are less defined. This comparative analysis aims to collate the existing data on their cytotoxic potential, elucidate their mechanisms of action, and provide standardized protocols for their evaluation.

Chemical Structures

The distinct stereochemistry and functional groups of Salannin and Nimbin are foundational to their biological activities.

  • Salannin: C₃₄H₄₄O₉

  • Nimbin: C₃₀H₃₆O₉

Mechanisms of Cytotoxicity: An Overview

The anticancer effects of neem limonoids are typically multifaceted, involving the modulation of numerous signaling pathways that govern cell proliferation, survival, and death. While specific mechanistic studies on Salannin and Nimbin are limited compared to compounds like Nimbolide, existing evidence suggests they may engage similar cellular machinery.

Nimbin has been shown to induce apoptosis in osteosarcoma and triple-negative breast cancer cells. The mechanism appears to involve the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by an increase in reactive oxygen species (ROS), a decrease in the expression of the anti-apoptotic protein Bcl-2, and an increase in the expression of the pro-apoptotic protein Bax, leading to cytochrome c release and the activation of caspase-9.

For Salannin, the precise cytotoxic mechanism is less clear, but it is often grouped with other neem limonoids that are known to induce apoptosis and interfere with pro-inflammatory signaling pathways like NF-κB, which is crucial for cancer cell survival and proliferation.

Below is a generalized diagram of signaling pathways commonly modulated by neem limonoids, which represent potential targets for Salannin and Nimbin.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor TNFa TNF-α TNFR TNFR TNFa->TNFR PI3K PI3K Receptor->PI3K IKK IKK TNFR->IKK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 activates Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation promotes IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Proliferation Bax Bax Mito Mitochondrial Membrane Potential ↓ Bax->Mito disrupts Bcl2->Bax inhibits CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Salannin_Nimbin Salannin / Nimbin Salannin_Nimbin->PI3K Inhibition? Salannin_Nimbin->IKK Inhibition? Salannin_Nimbin->Bax Activation Salannin_Nimbin->Bcl2 Inhibition Mito->CytoC releases

Caption: Proposed signaling pathways modulated by Salannin and Nimbin.

Comparative Cytotoxic Potency

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The available data suggests that Salannin and Nimbin generally exhibit lower cytotoxicity compared to other neem limonoids, such as Nimbolide. However, the effect of Nimbin appears to be highly dependent on the cancer cell type.

CompoundCell LineCancer TypeIC50 (µM)Reference
Salannin N1E-115Neuroblastoma (Mouse)112 (average)
143B.TK-Osteosarcoma (Human)
Sf9Insect
Nimbin N1E-115Neuroblastoma (Mouse)>200
143B.TK-Osteosarcoma (Human)>200
Sf9Insect>200
MG-63Osteosarcoma (Human)Cytotoxicity Observed
MDA-MB-231Breast (Triple-Negative)Effective at 5-20 µM
Nimbolide (for comparison) VariousLeukemia, Breast, Colon, etc.0.3 - 17.4

Table 1: Comparative IC50 values of Salannin, Nimbin, and Nimbolide.

The data indicates that while Salannin has modest cytotoxic activity, Nimbin is largely non-toxic in some cell lines but shows significant activity in others, such as osteosarcoma and triple-negative breast cancer. This highlights the importance of broad-spectrum screening to identify responsive cancer types.

Experimental Protocols for Cytotoxicity Assessment

To ensure robust and reproducible data, standardized methodologies are critical. Below are detailed protocols for three fundamental assays used to evaluate cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

G cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24h) A->B C 3. Treat Cells (Salannin/Nimbin) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Measure Absorbance (570 nm) G->H

Caption: Workflow for the MTT Cell Viability Assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Salannin and Nimbin in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS, sterile filtered) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

LDH Release Assay for Cytotoxicity

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.

G cluster_workflow LDH Assay Workflow A 1. Seed & Treat Cells (as in MTT assay) B 2. Centrifuge Plate (400 x g, 5 min) A->B C 3. Transfer Supernatant to new plate B->C D 4. Add LDH Reaction Mix C->D E 5. Incubate (30 min, RT, dark) D->E F 6. Add Stop Solution E->F G 7. Measure Absorbance (490 nm) F->G

Caption: Workflow for the LDH Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3). It is crucial to include control wells for:

    • Spontaneous LDH release (untreated cells).

    • Maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).

    • Background (medium only).

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at approximately 400 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a corresponding well in a new, flat-bottom 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH Reaction Solution (containing diaphorase and the tetrazolium salt INT) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light. The LDH in the supernatant will catalyze a reaction that results in a colored formazan product.

  • Stop Reaction: Add 50 µL of a stop solution (often a mild acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100.

Annexin V & Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

G cluster_workflow Annexin V/PI Apoptosis Assay Workflow A 1. Seed & Treat Cells (6-well plate) B 2. Harvest Cells (incl. supernatant) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Add Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Incubate (15 min, RT, dark) E->F G 7. Analyze by Flow Cytometry F->G

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Salannin or Nimbin for the desired time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of fluorescently-labeled Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (primary necrosis).

Discussion and Future Perspectives

The available evidence suggests that Salannin and Nimbin are not broadly potent cytotoxic agents like Nimbolide. Salannin displays weak activity, while Nimbin's effects are markedly cell-type specific. This specificity could be advantageous, potentially leading to a wider therapeutic window if responsive cancer subtypes can be clearly identified. The pro-apoptotic activity of Nimbin in osteosarcoma and triple-negative breast cancer warrants further investigation into its specific molecular targets within these cells.

Future research should focus on:

  • Broad-Spectrum Screening: A comprehensive evaluation of Salannin and Nimbin across a large panel of cancer cell lines is necessary to identify other sensitive cancer types.

  • Mechanistic Studies: Detailed molecular studies are required to confirm the signaling pathways modulated by both compounds and to identify their direct binding partners.

  • In Vivo Efficacy: Promising in vitro results, particularly for Nimbin, should be validated in preclinical animal models of cancer.

  • Combination Studies: Investigating the potential synergistic effects of Salannin or Nimbin with conventional chemotherapeutic agents could reveal new therapeutic strategies.

References

  • Kashif, M., et al. (2017). In vitro comparative cytotoxic effect of Nimbolide: A limonoid from Azadirachta indica (Neem tree) on cancer cell lines and normal cell lines through MTT assay. Pakistan Journal of Pharmaceutical Sciences, 30(3), 967-973. Available at: [Link]

  • Sudhakaran, M., et al. (2023). Nimbin (N1)

Assessing the Synergistic Effects of Salannin with Other Natural Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of natural product chemistry, the quest for enhanced bioactivity often leads to the exploration of synergistic interactions. Salannin, a prominent tetranortriterpenoid from the neem tree (Azadirachta indica), has long been recognized for its potent insecticidal and medicinal properties.[1] However, its full potential may be unlocked when used in combination with other natural compounds. This guide provides an in-depth, objective comparison of the synergistic effects of Salannin, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

The Principle of Synergy: More Than the Sum of its Parts

Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[2] In the context of drug development and pest management, harnessing synergy can lead to more effective formulations with reduced concentrations of active ingredients, thereby minimizing potential toxicity and the development of resistance. The assessment of synergy is a quantitative science, often relying on methodologies such as the checkerboard assay and the calculation of a Combination Index (CI) or Fractional Inhibitory Concentration Index (FICI). A CI value of less than 1 typically indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 points to antagonism.

Salannin in Combination with Fellow Neem Limonoids: A Complex Interaction

The most extensively studied combinations involving Salannin are with its chemical relatives from the neem tree, primarily other limonoids. However, the evidence presents a nuanced and at times, conflicting picture, highlighting the critical importance of the biological context and the specific endpoints being measured.

Case Study 1: Antifeedant Activity - A Lack of Potentiation

A pivotal study by Koul et al. (2004) investigated the antifeedant effects of Salannin, 3-O-acetyl salannol, and salannol against the lepidopteran larvae Spodoptera litura and Helicoverpa armigera. While all three compounds individually demonstrated strong antifeedant properties, their co-administration did not result in any enhancement of this activity.[3][4] The study concluded that non-azadirachtin limonoids with similar chemical structures and modes of action—in this case, feeding deterrence—do not exhibit a potentiating effect when combined.[3]

This lack of synergy in antifeedant activity suggests that these compounds may act on the same or very similar molecular targets within the insect's gustatory system. When one compound has already saturated the target, the addition of a similar compound may not produce a greater effect.

Case Study 2: Insect Growth Regulation - Evidence for Synergy

In contrast to the findings on antifeedant activity, other research suggests that combinations of neem limonoids can be synergistic when evaluating insect growth regulatory effects. One study indicated that while azadirachtin is the dominant bioactive compound in a mixture, certain combinations of other limonoids, such as nimbocinol with salannin or azadiradione with salannin, demonstrated increased activity compared to the individual compounds.[3] This suggests that these compounds may have different, yet complementary, mechanisms of action that disrupt insect development.

The proposed mechanisms of action for these compounds support this hypothesis. Salannin is known to act as an insect growth regulator and has been shown to inhibit ecdysone 20-monooxygenase, an enzyme crucial for the molting process.[5] Azadirachtin, a more potent insect growth regulator, interferes with the production and release of key insect hormones like ecdysteroids and juvenile hormone.[5][6][7][8][9] Nimbin has been investigated for its potential to inhibit the NF-κB signaling pathway, which is involved in immune and developmental processes.[10][11]

The synergistic effect observed in growth regulation could arise from a multi-pronged attack on the insect's endocrine and developmental pathways.

Quantitative Data on Limonoid Combinations

The following table summarizes the effective concentration (EC50) values for various neem limonoids and their combinations against neonate larvae of H. armigera and S. litura, as reported in studies.

Compound/CombinationTarget PestEC50 (ppm)InteractionReference
SalanninH. armigera & S. litura~80-90-[4]
3-O-acetyl salannolH. armigera & S. litura~64-[4]
SalannolH. armigera & S. litura~70-80-[4]
Nimbocinol + SalanninH. armigera & S. lituraIncreased activity over single compoundsSynergistic[3]
Azadiradione + SalanninH. armigera & S. lituraIncreased activity over single compoundsSynergistic[3]
Azadirachtin + SalanninH. armigera & S. lituraNo significant influence on azadirachtin's activityNo Synergy[3]

Potential for Synergy with Other Classes of Natural Compounds: An Uncharted Territory

While the interactions of Salannin with other neem limonoids have received some attention, there is a significant lack of research on its synergistic potential with other classes of natural compounds from different plant sources. Based on their known mechanisms of action, compounds like saponins and tannins present intriguing possibilities for synergistic combinations with Salannin.

Saponins: These glycosides are known to have insecticidal properties and can act as feeding deterrents.[12] Some saponins are believed to disrupt cell membranes and interfere with insect molting by binding to cholesterol.[13] A combination of Salannin with a saponin could therefore target both the insect's hormonal system and the integrity of its cell membranes, potentially leading to a synergistic effect.

Tannins: These polyphenolic compounds are known for their astringency and can act as feeding deterrents by binding to proteins in the insect gut, reducing nutrient absorption.[14] Combining the antifeedant and growth-regulating properties of Salannin with the digestive disruption caused by tannins could result in a potent synergistic formulation.

Experimental Protocols for Assessing Synergy

For researchers looking to investigate the synergistic effects of Salannin, the following is a detailed, step-by-step methodology for a checkerboard assay, a widely used in vitro method.[15][16][17][18]

Step-by-Step Protocol for Checkerboard Assay
  • Preparation of Compounds:

    • Prepare stock solutions of Salannin (Compound A) and the other natural compound (Compound B) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in the appropriate assay medium (e.g., insect cell culture medium or artificial diet).

  • Plate Setup:

    • In a 96-well microtiter plate, add Compound A in serial dilutions along the y-axis (e.g., rows A-G).

    • Add Compound B in serial dilutions along the x-axis (e.g., columns 1-10).

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include control wells with each compound alone (in the last row and column, respectively), and a control with no compounds.

  • Introduction of the Biological System:

    • For in vitro assays, add a standardized suspension of insect cells to each well.

    • For insect feeding assays, incorporate the compound combinations into an artificial diet and place a single larva in each well.

  • Incubation:

    • Incubate the plates under controlled conditions (temperature, humidity, photoperiod) for a predetermined duration (e.g., 24-72 hours).

  • Data Collection:

    • Assess the endpoint, which could be cell viability (e.g., using an MTT assay), larval mortality, or a measure of feeding inhibition (e.g., by quantifying the amount of diet consumed).

    • Determine the Minimum Inhibitory Concentration (MIC) or EC50 for each compound alone and for each combination.

  • Calculation of the Fractional Inhibitory Concentration Index (FICI):

    • The FICI is calculated using the following formula: FICI = (MIC of A in combination / MIC of A alone) + (MIC of B in combination / MIC of B alone)

    • Interpretation of FICI values:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Visualizing Synergistic Interactions and Workflows

Logical Flow of Synergy Assessment

Synergy_Assessment_Workflow A Compound Selection (Salannin + Natural Compound) B Individual Compound Bioassays (Determine MIC/EC50) A->B C Checkerboard Assay (Test Combinations) B->C D Data Analysis (Calculate FICI/CI) C->D E Interpretation of Interaction (Synergy, Additive, Antagonism) D->E F Mechanistic Studies (Elucidate Mode of Action) E->F If Synergistic

Caption: Workflow for assessing synergistic interactions.

Proposed Mechanism of Synergy

Synergistic_Mechanism cluster_salannin Salannin cluster_compoundB Compound B (e.g., Saponin) Salannin Salannin Target_A Ecdysone Receptor Pathway Salannin->Target_A Inhibits Synergy Synergistic Effect (Enhanced Insect Mortality) Target_A->Synergy Compound_B Saponin Target_B Cell Membrane Integrity Compound_B->Target_B Disrupts Target_B->Synergy

Caption: Hypothetical synergistic mechanism of Salannin and a saponin.

Conclusion and Future Directions

The assessment of Salannin's synergistic effects reveals a complex and context-dependent landscape. While combinations with other neem limonoids show promise for enhancing insect growth-regulating activity, the same cannot be said for antifeedant effects, where no potentiation is observed. This underscores the importance of selecting appropriate biological endpoints when screening for synergy.

A significant gap in the current body of research is the lack of investigation into Salannin's interactions with natural compounds from other plant families. The theoretical potential for synergy with compounds like saponins and tannins, based on their distinct mechanisms of action, warrants further experimental validation. Future research should focus on:

  • Broadening the scope of combination partners: Systematically screening Salannin against a diverse library of natural compounds, including saponins, tannins, flavonoids, and essential oils.

  • Quantitative assessment of synergy: Employing rigorous methodologies like the checkerboard assay and isobologram analysis to generate robust, quantitative data on the nature of these interactions.

  • Mechanistic studies: Delving into the molecular mechanisms underlying any observed synergistic effects to understand how these compounds interact at a cellular and physiological level.

By systematically exploring the synergistic potential of Salannin, the scientific community can unlock new and more effective applications for this valuable natural compound in both agriculture and medicine.

References

  • Azadirachtin - Wikipedia. (n.d.). Retrieved from [Link]

  • Progress on Azadirachta indica Based Biopesticides in Replacing Synthetic Toxic Pesticides. (n.d.). Retrieved from [Link]

  • Azadirachtin & Neem Oil. (2018, February 1). GrowerTalks. Retrieved from [Link]

  • Mechanism of action of azadirachtin - Knowledge - Natursim Science Co., Ltd. (2021, March 31). Retrieved from [Link]

  • Understanding Azadirachtin: Neem's Natural Power Explained. (2025, July 1). Ozone Biotech. Retrieved from [Link]

  • View of Synergistic effects of neem (Azadirachta indica L.) leaves extract with conventional antibiotic against gram positive and negative microorganism. (n.d.). Retrieved from [Link]

  • Efficacy of nimbocinol, azadiradione, salannin and azadirachtin, in... | Download Table. (n.d.). ResearchGate. Retrieved from [Link]

  • Bioefficacy and mode-of-action of some limonoids of salannin group from Azadirachta indica A. Juss and their - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Azadirachta indica (Neem) as a Potential Natural Active for Dermocosmetic and Topical Products: A Narrative Review. (2022, June 2). MDPI. Retrieved from [Link]

  • Antimicrobial Properties of Neem (Azadirachta Indica): A Comprehensive Review of Phytochemicals and Mechanisms of Action. (2025, April 28). International Journal of Scientific Research & Technology. Retrieved from [Link]

  • A systematic review of neem flower (Azadirachta indica): a promising source of bioactive compounds with pharmacological and immunomodul. (2025, March 12). TMR. Retrieved from [Link]

  • Therapeutics Role of Azadirachta indica (Neem) and Their Active Constituents in Diseases Prevention and Treatment. (n.d.). PMC. Retrieved from [Link]

  • Checkerboard assay - GARDP Revive. (n.d.). Retrieved from [Link]

  • Saponins for Controlling Pests in Greenhouses - Organic Federation of Canada. (n.d.). Retrieved from [Link]

  • Synergy Calculator - Mythreya Herbal Research Institute. (n.d.). Retrieved from [Link]

  • Phytochemical diversity and synergistic effects on herbivores. (2016, October 11). SpringerLink. Retrieved from [Link]

  • Experiment Designs for the Assessment of Drug Combination Synergism. (2014, November 5). Retrieved from [Link]

  • Methods for the assessment of mixtures of plant protection substances (pesticides): Mathematical analysis of combination effects - Open Agrar. (n.d.). Retrieved from [Link]

  • Checkerboard Analysis - TransPharm Preclinical Solutions. (n.d.). Retrieved from [Link]

  • Analysis of Inhibition Potential of Nimbin and its Analogs against NF-κB Subunits p50 and p65: A Molecular Docking and Molecular Dynamics Study. (n.d.). PubMed. Retrieved from [Link]

  • Saponins, the Unexplored Secondary Metabolites in Plant Defense: Opportunities in Integrated Pest Management. (2025, March 10). MDPI. Retrieved from [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay - Antiviral - Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Nimbin | C30H36O9 | CID 108058 - PubChem. (n.d.). Retrieved from [Link]

  • Traditional Applications of Tannin Rich Extracts Supported by Scientific Data: Chemical Composition, Bioavailability and Bioaccessibility. (n.d.). PMC. Retrieved from [Link]

  • Mean concentration of azadirachtin A, azadirachtin B, salannin and... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

  • Reverse pharmacology of Nimbin-N2 attenuates alcoholic liver injury and promotes the hepatoprotective dual role of improving lipid metabolism and downregulating the levels of inflammatory cytokines in zebrafish larval model. (2022, May 16). PubMed. Retrieved from [Link]

  • Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. (2023, July 20). PMC. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Salannin Quantification

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product analysis and drug development, the accurate quantification of bioactive compounds is paramount. Salannin, a prominent limonoid found in the neem tree (Azadirachta indica), has garnered significant interest for its diverse pharmacological activities. Ensuring the reliability and reproducibility of data related to Salannin requires robust and validated analytical methods. This guide provides an in-depth comparison of commonly employed analytical techniques for the quantification of Salannin, namely High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document is intended for researchers, scientists, and drug development professionals, offering insights into the principles, experimental protocols, and validation parameters of each method. The objective is to equip the reader with the necessary knowledge to select the most appropriate analytical technique for their specific research or quality control needs. The methodologies and validation criteria discussed are grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11]

The Criticality of Method Validation

Before delving into the specifics of each analytical technique, it is crucial to understand the concept of method validation. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][10] It provides a high degree of assurance that the method will consistently produce a result that meets pre-determined specifications and quality attributes. The core parameters of analytical method validation, as stipulated by guidelines like ICH Q2(R2), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[3][5]

High-Performance Liquid Chromatography (HPLC) for Salannin Quantification

HPLC is a cornerstone technique in phytochemical analysis due to its high resolution, sensitivity, and reproducibility. For Salannin quantification, reversed-phase HPLC with UV detection is the most commonly reported method.

Principle and Rationale

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Salannin, being a moderately polar molecule, is retained on the column and its elution is controlled by the composition of the mobile phase. The choice of a C18 column provides a versatile and robust separation for a wide range of limonoids.[12][13] UV detection is employed, as Salannin possesses chromophores that absorb UV light, typically around 215 nm.[12][13] This wavelength is chosen to maximize sensitivity while minimizing interference from other matrix components.

Experimental Workflow

The general workflow for Salannin quantification by HPLC involves sample extraction, chromatographic separation, and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Neem Sample (e.g., Oil, Seed Cake) Extraction Solvent Extraction (e.g., Methanol/Water) Sample->Extraction Cleanup Solid Phase Extraction (SPE) or Centrifugation Extraction->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Separation Isocratic or Gradient Elution (Acetonitrile/Water) HPLC->Separation Detection UV Detection (at 215 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for Salannin quantification using HPLC.

Detailed Experimental Protocol
  • Standard Preparation: Prepare a stock solution of Salannin reference standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation:

    • For neem oil, a sample can be dissolved in a suitable solvent mixture like methanol and water (e.g., 90:10 v/v).[12]

    • Solid samples like seed cake may require extraction with a solvent, followed by sonication and centrifugation to remove particulate matter.[12]

    • A solid-phase extraction (SPE) step can be employed for sample cleanup to remove interfering matrix components.[12][13][14][15][16]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: A mixture of acetonitrile and water is commonly used.[12] The composition can be isocratic or a gradient program can be used for better separation of multiple components.

    • Flow Rate: Typically 1.0 mL/min.[12][13]

    • Detection Wavelength: 215 nm.[12][13]

    • Injection Volume: 20 µL.[13]

  • Validation Parameters:

    • Linearity: Assessed by injecting a series of standard solutions of different concentrations and plotting the peak area against the concentration. A linear relationship is expected, with a correlation coefficient (r²) greater than 0.99.[13]

    • Accuracy: Determined by the recovery method. A known amount of Salannin is spiked into a blank matrix and the recovery is calculated.

    • Precision: Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is expressed as the relative standard deviation (%RSD) of a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For Salannin, an LOQ of 0.2 ppm has been reported.[12][13]

High-Performance Thin-Layer Chromatography (HPTLC) for Salannin Quantification

HPTLC offers a high-throughput and cost-effective alternative to HPLC for the quantification of Salannin, particularly for routine quality control of herbal products.

Principle and Rationale

HPTLC is a form of planar chromatography where the separation occurs on a thin layer of adsorbent material (e.g., silica gel) coated on a glass plate. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. For Salannin, a normal-phase HPTLC system is typically used, where a non-polar mobile phase moves up the polar stationary phase. Densitometric scanning is then used to quantify the separated compounds. The fingerprinting approach in HPTLC is particularly useful for the analysis of complex mixtures like herbal extracts.[17][18]

Experimental Workflow

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_data Data Processing Sample Neem Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Application Sample and Standard Application on HPTLC Plate Filtration->Application Development Chromatogram Development in Twin-Trough Chamber Application->Development Drying Drying of the Plate Development->Drying Scanning Densitometric Scanning Drying->Scanning Integration Peak Integration Scanning->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for Salannin quantification using HPTLC.

Detailed Experimental Protocol
  • Standard and Sample Preparation: Similar to the HPLC method, prepare a stock solution of Salannin and calibration standards. Extract the sample using a suitable solvent.

  • Chromatographic Conditions:

    • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

    • Mobile Phase: A mixture of non-polar solvents like toluene and ethyl acetate (e.g., 6:4 v/v) is commonly used.[18]

    • Application: Apply the standards and samples as bands on the HPTLC plate using an automated applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Drying: Dry the plate after development.

    • Detection: Scan the plate using a densitometer at a specific wavelength.

  • Validation Parameters:

    • Linearity: A standard curve is plotted for concentration versus peak area.[19]

    • Accuracy and Precision: Determined similarly to HPLC by recovery studies and replicate analysis.

    • Specificity: The specificity of the method can be confirmed by comparing the Rf values and spectra of the analyte in the sample with that of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Salannin Quantification

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry, making it a powerful tool for the quantification of Salannin, especially in complex biological matrices.

Principle and Rationale

In LC-MS, the eluent from the LC column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are often used, providing excellent specificity and sensitivity. A UPLC/Q-TOF-MS method has been reported for the plasma analysis of Salannin.[20]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction (LLE) or Protein Precipitation Sample->Extraction UPLC UPLC System (e.g., C18 Column) Extraction->UPLC Ionization Electrospray Ionization (ESI) UPLC->Ionization MS Mass Spectrometer (e.g., Q-TOF, Triple Quadrupole) Detection MRM/SRM Detection MS->Detection Ionization->MS Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Internal Standard and Calibration Curve Integration->Quantification

Caption: Workflow for Salannin quantification using LC-MS.

Detailed Experimental Protocol
  • Standard and Sample Preparation: Prepare standard solutions of Salannin. For biological samples like plasma, a liquid-liquid extraction (LLE) or protein precipitation step is necessary to remove interfering substances.[20]

  • LC-MS/MS Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system with a C18 column is often used for faster analysis and better resolution.[20][21]

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is typically employed.[20]

    • Mass Spectrometer: A triple quadrupole or a Q-TOF mass spectrometer can be used.

    • Ionization: Positive electrospray ionization (ESI) is commonly used for Salannin.[20]

    • Detection: The transition of the precursor ion to a specific product ion is monitored (e.g., m/z 619.37 → 459.30 for Salannin).[20]

  • Validation Parameters:

    • Linearity: Established over a wide concentration range, for instance, 1–1000 ng/mL.[20]

    • Accuracy and Precision: Evaluated at multiple concentration levels (low, medium, and high QC samples).

    • LOQ: A very low LOQ can be achieved, for example, 1.0 ng/mL in plasma.[20]

    • Matrix Effect and Recovery: These parameters are crucial to assess in bioanalytical method validation to ensure that the matrix does not interfere with the ionization of the analyte.

Comparison of Analytical Methods

FeatureHPLC-UVHPTLC-DensitometryLC-MS/MS
Principle Adsorption/Partition ChromatographyAdsorption/Partition ChromatographyAdsorption/Partition Chromatography coupled with Mass Analysis
Selectivity GoodModerate to GoodExcellent
Sensitivity Moderate (ppm level)Moderate (ppm level)High (ppb to ppt level)
Throughput ModerateHighModerate
Cost ModerateLowHigh
Typical Application Routine QC, Formulation analysisScreening, Routine QC, Herbal fingerprintingBioanalysis, Metabolomics, Trace analysis

Conclusion: Selecting the Right Tool for the Job

The choice of an analytical method for Salannin quantification depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method suitable for routine quality control of raw materials and finished products where the concentration of Salannin is relatively high. Its well-established protocols and moderate cost make it a workhorse in many laboratories.

  • HPTLC is an excellent choice for high-throughput screening and quality control of a large number of samples. Its ability to perform fingerprinting analysis is particularly advantageous for the characterization of complex herbal extracts.

  • LC-MS/MS is the method of choice when high sensitivity and selectivity are required, such as in pharmacokinetic studies, bioequivalence studies, or for the analysis of Salannin in complex biological matrices where concentrations are very low.

Ultimately, the validation of the chosen method according to established guidelines is essential to ensure the generation of accurate, reliable, and reproducible data, which is the bedrock of sound scientific research and drug development.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]. ইমামal.com/post/fda-guidelines-for-bioanalytical-method-validation

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Retrieved from [Link]

  • USP <1225> Method Validation - BA Sciences. (n.d.). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). Food and Drug Administration. Retrieved from [Link]

  • A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil. (n.d.). Shimadzu. Retrieved from [Link]

  • A Simple and Robust Method for Determination of Azadirachtin, Nimbin and Salannin in Neem Oil | LabRulez LCMS. (n.d.). Retrieved from [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025, November 13). ECA Academy. Retrieved from [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025, November 13). Investigations of a Dog. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). Food and Drug Administration. Retrieved from [Link]

  • 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF. Retrieved from [Link]

  • Ramesh, A., & Balasubramanian, M. (1999). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. The Analyst, 124(1), 19–21. Retrieved from [Link]

  • Validated UPLC/MS Method for the Determination of Salannin in Nimbatiktum (Anti Psoriatic Herbal Formulation) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. (n.d.). Analyst (RSC Publishing). Retrieved from [Link]

  • Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. (n.d.). Semantic Scholar. Retrieved from [Link]

  • LC-MS/MS quantification of salvinorin A from biological fluids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Ramesh, A., & Balasubramanian, M. (1999). Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. PubMed. Retrieved from [Link]

  • HPTLC analysis of selected neem cakes. Tracks 1-6 fingerprints of six... (n.d.). ResearchGate. Retrieved from [Link]

  • Rangiah, K., Varalaxmi, B. A., & Gowda, M. (n.d.). UHPLC-MS/SRM method for quantification of neem metabolites from leaf extracts of Meliaceae family plants. Analytical Methods. Retrieved from [Link]

  • (PDF) Rapid preconcentration method for the determination of azadirachtin-A and -B, nimbin and salannin in neem oil samples by using graphitised carbon solid phase extraction. (n.d.). ResearchGate. Retrieved from [Link]

  • The HPTLC approach to metabolomic determination of neem products composition. (2013, December 30). SciSpace. Retrieved from [Link]

  • Standard curve plot of salannin obtained using HPTLC. Figure 4.... (n.d.). ResearchGate. Retrieved from [Link]

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Comparative analysis of different Salannin extraction methods on yield and purity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Salannin Extraction Modalities: Optimizing Yield and Purity in Azadirachta indica Processing

Introduction

Salannin is a highly bioactive tetranortriterpenoid (limonoid) found in the seed kernels of Azadirachta indica (Neem). While historically overshadowed by its structural analog azadirachtin, salannin exhibits potent insect antifeedant properties and unique pharmacological potential. The fundamental challenge in downstream processing is separating salannin from the complex lipid and limonoid matrix—which includes azadirachtin and nimbin—without inducing thermal isomerization. This guide provides a rigorous, data-driven comparison of conventional and advanced extraction modalities to help drug development professionals optimize for either crude yield or high-purity isolation.

Mechanistic Evaluation of Extraction Modalities

1. Supercritical Fluid Extraction (SFE-CO2)

  • Causality & Mechanism : SFE leverages the tunable solvating power of supercritical carbon dioxide. Because salannin and nimbin are significantly less polar than azadirachtin, they exhibit high solubility in pure SCF-CO2. By operating at, the fluid selectively partitions salannin and nimbin away from the matrix, leaving the highly polar azadirachtins precipitated in the residue[1].

  • Performance : Pure CO2 extraction yields approximately , but the salannin concentration within that fraction reaches an impressive 209 µg/mg, effectively bypassing the need for initial complex chromatographic separation[2].

2. Microwave-Assisted Extraction (MAE)

  • Causality & Mechanism : MAE utilizes electromagnetic radiation to induce rapid dipole rotation within the plant matrix. This generates localized internal heating, causing sudden thermal expansion and rupture of the cellular structures, thereby releasing intracellular limonoids into the surrounding solvent.

  • Performance : The critical parameter is microwave power. Studies on neem limonoids indicate that power levels up to. Exceeding this threshold induces rapid thermal degradation of the target compounds[3].

3. Cold Press Extrusion (Methanol Maceration)

  • Causality & Mechanism : Mechanical pressing combined with solvent maceration avoids the thermal degradation inherent to Soxhlet methods. Methanol acts as a highly effective polar solvent, swelling the matrix and dissolving a broad spectrum of limonoids.

  • Performance : Cold extrusion of neem endocarp with methanol yields exceptional crude concentrations of salannin, reaching up to. However, this method is non-selective; the resulting extract (Azadirex) contains high levels of azadirachtin A/B and nimbin, necessitating extensive downstream purification[4].

4. Conventional Soxhlet Extraction

  • Causality & Mechanism : Continuous refluxing of a solvent (typically methanol) ensures exhaustive extraction due to the constant displacement of the concentration gradient.

  • Performance : While Soxhlet extraction yields a high crude mass (approx.), prolonged exposure to boiling solvents (e.g., methanol at 65 °C) promotes the isomerization and degradation of thermally labile limonoids[2].

Comparative Data Analysis

Extraction ModalityOptimal ConditionsCrude YieldSalannin Recovery / PurityThermal Degradation RiskPrimary Application
SFE-CO2 (Pure) CO2, 300 bar, 40–50 °C~15%High Purity (209 µg/mg); AZA-freeMinimal (Low Temp)Pharmaceutical isolation
Cold Press Extrusion Methanol, 20 kg/cm ²HighHigh Yield (3866 mg/kg); Low PurityMinimal (Room Temp)Bulk biopesticide production
Microwave-Assisted Polar solvent, 280 W, 20 minHighModerate Yield; Moderate PurityModerate (Power-dependent)Rapid analytical extraction
Soxhlet Extraction Methanol, 65 °C, 6+ hrs7.2% - 22%Moderate Yield; Low PurityHigh (Prolonged boiling)Exhaustive profiling

Experimental Protocols: Self-Validating Systems

Protocol 1: Highly Selective SFE-CO2 for Salannin Purity

  • Matrix Preparation & Defatting : Grind Azadirachta indica seeds to a uniform particle size (0.5 mm). Pre-extract with hexane at room temperature to remove triglycerides.

    • Validation: The absence of a lipid layer upon aqueous partitioning of a test sample confirms successful defatting, ensuring lipids do not co-elute with salannin.

  • Supercritical Extraction : Load the defatted matrix into the SFE vessel. Pressurize with pure CO2 to [1]. Maintain dynamic extraction for 120 minutes.

    • Causality: These specific thermodynamic parameters solubilize salannin and nimbin while leaving the highly polar azadirachtin precipitated in the matrix.

  • Depressurization & Recovery : Depressurize the fluid into a collection vessel at 60 bar and 30 °C.

    • Validation: Analyze the precipitate via HPLC (UV detection at 214 nm); a dominant salannin peak with negligible azadirachtin validates the selective thermodynamic partitioning.

Protocol 2: High-Yield Cold Press Extrusion

  • Maceration : Immerse 1.0 kg of dry, ground neem endocarp in 150 mL of HPLC-grade methanol for 20 minutes at room temperature (25 °C).

    • Causality: Methanol penetrates the matrix to dissolve the broad spectrum of limonoids without thermal isomerization risks.

  • Hydraulic Extrusion : Transfer the slurry to a manual hydraulic press. Apply a constant pressure of 20 kg/cm ² at room temperature.

    • Validation: The physical resistance drop during pressing indicates complete solvent expulsion from the matrix.

  • Quantification : Filter the extract and subject it to HPLC analysis.

    • Validation: The presence of a massive salannin peak (approx. [4]) alongside azadirachtin confirms exhaustive non-selective extraction, validating the mechanical disruption efficiency.

Workflow Visualization

G cluster_methods Extraction Modalities Start Neem Seed Matrix SFE SFE-CO2 (300 bar, 40°C) Start->SFE High Selectivity MAE Microwave-Assisted (280 W) Start->MAE Rapid Disruption Soxhlet Soxhlet Extraction (Methanol, 65°C) Start->Soxhlet Exhaustive ColdPress Cold Press Extrusion Start->ColdPress Mechanical Purity High Purity Salannin (Azadirachtin-Free) SFE->Purity Tunable Solvation Yield High Crude Yield (Mixed Limonoids) MAE->Yield Thermal Risk Soxhlet->Yield Co-extraction ColdPress->Yield Matrix Retention

Fig 1: Logical workflow of Salannin extraction highlighting SFE-CO2 selectivity vs. crude methods.

Conclusion & Recommendations

The selection of a salannin extraction method must be dictated by the downstream application. For bulk biopesticide formulations where a synergistic effect between salannin, nimbin, and azadirachtin is desired, Cold Press Extrusion with methanol offers unparalleled yield and scalability. Conversely, for drug development professionals requiring isolated salannin for pharmacological assays or semi-synthesis, SFE-CO2 without a co-solvent is the superior choice. It acts as an integrated extraction and primary purification step, exploiting thermodynamic polarity differences to leave azadirachtin behind in the matrix.

References[4] Espinoza, et al. "Multi-insecticide extractive technology of neem seeds for small growers." Redalyc.org. URL:https://www.redalyc.org/pdf/612/61223004.pdf[1] "Extraction of substances from components of the neem tree." Google Patents (WO1997025867A1). URL:https://patents.google.com/patent/WO1997025867A1/en[2] "Efficacy of Neem Kernel Bioactives Extracted using Supercritical Fluid Carbon Dioxide on Selected Dermatophytes and Foodborne Pathogens." IJITEE. URL:https://www.ijitee.org/wp-content/uploads/papers/v9i1/A4949119119.pdf[3] "Microwave-Assisted Improved Extraction and Purification of Anticancer Nimbolide from Azadirachta indica (Neem) Leaves." PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7354556/

Sources

Safety Operating Guide

Personal protective equipment for handling Salannal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the handling of highly bioactive phytochemicals, I have observed that the logistical and safety challenges of working with isolated limonoids are frequently underestimated. Salannal is a complex, highly functionalized limonoid (tetranortriterpenoid) isolated from the root bark and leaves of Melia azedarach and Azadirachta indica[1][2]. While it is highly valued in drug development for its antifeedant and cytotoxic properties against specific cancer cell lines[2], its physicochemical nature demands a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational handling.

This guide bypasses generic safety advice to provide a self-validating, structurally optimized operational framework for handling Salannal safely and effectively.

Physicochemical Profile & Hazard Causality

To design an effective PPE and handling strategy, we must first understand the quantitative properties of Salannal that dictate its behavior in a laboratory environment.

Property / ParameterQuantitative ValueOperational Implication
Molecular Formula C34H44O10[3]Complex organic structure; requires specific disposal protocols.
Molecular Weight 612.7 g/mol [3]High molecular weight powder; highly susceptible to static cling and aerosolization during weighing.
XLogP3 (Lipophilicity) 3.4[3]Highly lipophilic. If dissolved in carrier solvents (like DMSO), it can rapidly permeate the dermal barrier.
Topological Polar Surface Area 139 Ų[3]Poor aqueous solubility; mandates the use of organic solvents (DMSO/EtOH) which introduces secondary solvent hazards.
Cytotoxicity (Proxy IC50) ~147.90 μg/mL[2]Demonstrates bio-selective cytotoxicity (e.g., against T47D breast cancer cells)[2], necessitating strict exposure controls.
Environmental Toxicity Marine Pollutant[4]Cannot be disposed of via standard aqueous waste streams; requires specialized incineration[4].

The Causality of PPE Selection

Standard laboratory attire is insufficient when handling concentrated bioactive limonoids. Every piece of PPE must be selected based on the specific chemical interactions at play.

  • Dermal Protection (Double Nitrile Gloving): Because Salannal has an XLogP3 of 3.4[3], it is highly lipophilic. When preparing stock solutions, you will likely use Dimethyl Sulfoxide (DMSO) or Ethanol. These solvents act as aggressive penetration enhancers. Standard latex offers poor resistance to these solvents. You must use nitrile or neoprene gloves [5]. Causality: Nitrile provides a superior chemical barrier against polar aprotic solvents, preventing the solvent from carrying the bioactive limonoid through your skin.

  • Ocular Protection (Chemical Splash Goggles): Safety glasses are inadequate. You must wear unvented or indirectly vented chemical splash goggles[5][6]. Causality: Limonoids dissolved in organic solvents can cause severe mucosal irritation upon contact[6]. Goggles prevent capillary action from drawing aerosolized droplets into the eye.

  • Respiratory & Body Protection: A flame-resistant, fluid-resistant laboratory coat with fitted cuffs is mandatory[5]. When handling the lyophilized powder, all work must be conducted inside a certified chemical fume hood[5]. Causality: The fine powder of Salannal (MW 612.7 g/mol )[3] is prone to electrostatic dispersion. The fume hood face velocity (ideally 0.5 m/s) prevents inhalation of the cytotoxic dust.

Self-Validating Operational Protocol: Stock Solution Preparation

This step-by-step methodology ensures the safe weighing and solubilization of Salannal into a 10 mM stock solution. The protocol includes built-in validation checks to ensure procedural integrity.

Step 1: Environmental Preparation & Static Control

  • Action: Verify the fume hood sash is at the correct operating height and the airflow monitor reads 100 fpm (0.5 m/s)[5]. Wipe down the analytical balance with 70% ethanol to remove static-inducing dust.

  • Validation: Hold a Kimwipe near the sash opening; it should be gently pulled inward, confirming negative pressure.

Step 2: Weighing the Compound

  • Action: Don double nitrile gloves. Using an anti-static micro-spatula, carefully weigh 6.12 mg of Salannal powder into a pre-tared, static-free amber glass vial.

  • Validation: The balance must stabilize within 3 seconds. If the reading drifts, static is present; use an anti-static ionizer gun before proceeding.

Step 3: Solubilization

  • Action: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 10 mM concentration. Cap the vial tightly and vortex for 60 seconds.

  • Validation (The Clarity Check): Hold the amber vial against a high-contrast light background. The solution must be completely optically clear with no particulate refraction. If particulates remain, the compound is not fully in solution, which will skew downstream assay concentrations. Sonicate for 2 minutes if necessary.

Spill Response & Disposal Logistics

Because Salannal and its structural analogs are classified as environmentally hazardous marine pollutants[4], sink disposal is strictly prohibited.

Spill Response Methodology:

  • Powder Spill: Do not sweep. Cover the powder with a Kimwipe dampened with 70% ethanol to prevent aerosolization. Carefully wipe inward, placing the contaminated wipes into a solid hazardous waste container.

  • Liquid Spill (in DMSO): Isolate the area. Apply an inert, solvent-compatible absorbent pad. Once absorbed, wash the surface with a 10% bleach solution, followed by 70% ethanol to remove lipophilic residues.

Waste Segregation:

  • All pipette tips, vials, and gloves that have contacted Salannal must be disposed of in a designated Solid Hazardous Organic Waste bin.

  • Liquid waste must be collected in a sealed, clearly labeled Halogen-Free Organic Waste carboy (unless halogenated solvents were used) and sent for high-temperature incineration.

Logical Workflow Diagram

The following diagram maps the critical decision points and logical flow for handling Salannal safely in the laboratory.

SalannalWorkflow Prep 1. Fume Hood & PPE Verification Weigh 2. Weighing & Solubilization Prep->Weigh Assay 3. In Vitro Application Weigh->Assay Spill Spill / Exposure Event? Weigh->Spill Assay->Spill Decon Chemical Decontamination Spill->Decon Yes Waste Hazardous Waste Disposal Spill->Waste No Decon->Waste

Fig 1: Logical workflow for Salannal handling, spill response, and waste segregation.

References

  • Salannal | C34H44O10 | CID 15226770 - PubChem - NIH.National Institutes of Health (NIH).
  • Naturally Occurring Bioactive Compounds, Volume 3.EPDF.
  • SAFETY DATA SHEET - LGC Standards (Marine Pollutant Proxy).LGC Standards.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals.Actylis Lab Solutions.
  • Bio-selective hormonal breast cancer cytotoxic and antioxidant potencies of Melia azedarach L. wild type leaves.National Institutes of Health (NIH).
  • SAFETY DATA SHEET Envirobead.Pro-Lab Diagnostics.

Sources

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